3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride
Description
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Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQTBDTSDOYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588129 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195987-27-0 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride, identified by its CAS Number 195987-27-0 , is a pivotal chemical intermediate in the landscape of modern drug discovery.[1][2] Its rigid, bicyclic structure, combined with the reactive sulfonyl chloride moiety, renders it an invaluable building block for the synthesis of a diverse array of biologically active molecules. The dihydroisoquinoline core is a common motif in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, and significance in the development of novel therapeutics.
The strategic importance of this compound lies in its ability to serve as a scaffold for creating extensive libraries of sulfonamide derivatives. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] By coupling this compound with various amines, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds, paving the way for the discovery of potent and selective drug candidates.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 195987-27-0 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂S | [2] |
| Molecular Weight | 231.69 g/mol | [2] |
| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at room temperature under an inert atmosphere (e.g., Argon) | [2] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 1,2,3,4-tetrahydroisoquinoline. This methodology involves an initial dehydrogenation to form the 3,4-dihydroisoquinoline intermediate, followed by a sulfonylation reaction.
Step 1: Dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline
The selective dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to its dihydro counterpart is a critical transformation. Various methods have been reported for this purpose, including photocatalytic and electrochemical approaches.[4][5] A practical and scalable method involves the use of elemental sulfur in a suitable solvent.[6]
Reaction Scheme:
Caption: Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and elemental sulfur (0.5 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent such as toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the excess precipitated sulfur.
-
Extraction: The filtrate is then extracted with a dilute acid solution (e.g., 5% HCl) to separate the basic product from the non-polar solvent.
-
Isolation: The aqueous layer is then basified with a suitable base (e.g., NaOH) to a pH of 10, and the product is extracted with an organic solvent like chloroform or dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4-dihydroisoquinoline.
Mechanistic Insight: The dehydrogenation with elemental sulfur is believed to proceed through the formation of a transient 1-mercapto-1,2,3,4-tetrahydroisoquinoline intermediate, which then eliminates hydrogen sulfide to yield the more stable 3,4-dihydroisoquinoline.
Step 2: Sulfonylation of 3,4-Dihydroisoquinoline
The introduction of the sulfonyl chloride group is achieved by reacting the 3,4-dihydroisoquinoline intermediate with a suitable sulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base.
Reaction Scheme:
Caption: Sulfonylation of 3,4-dihydroisoquinoline to the final product.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 3,4-dihydroisoquinoline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonating Agent: Add a solution of sulfuryl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of cold water.
-
Extraction: Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Mechanistic Rationale: The triethylamine acts as a base to deprotonate the secondary amine of the 3,4-dihydroisoquinoline, forming a more nucleophilic species that readily attacks the electrophilic sulfur atom of sulfuryl chloride, leading to the formation of the sulfonyl chloride product and triethylammonium chloride as a byproduct.
Characterization and Spectroscopic Data
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific, publicly available, and fully assigned NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the analysis of related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives.[7]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-8.0 ppm. The methylene protons of the dihydroisoquinoline ring will appear as multiplets in the aliphatic region, typically between 2.5 and 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 120 and 140 ppm. The aliphatic carbons of the heterocyclic ring will resonate at higher field.
Infrared (IR) Spectroscopy:
IR spectroscopy is a valuable tool for confirming the presence of the sulfonyl chloride functional group.[8]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (asymmetric stretch) | 1370 - 1410 |
| S=O (symmetric stretch) | 1166 - 1204 |
| Aromatic C-H stretch | ~3030 |
| Aliphatic C-H stretch | 2850 - 2960 |
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound.[8]
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular formula C₉H₁₀ClNO₂S.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise in various therapeutic areas.
-
Carbonic Anhydrase Inhibitors: Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Derivatives of 3,4-dihydroisoquinoline sulfonamides have been investigated as potent and selective inhibitors of these enzymes.
-
Anticancer Agents: The dihydroquinolinone sulfonamide scaffold has been explored for the development of novel tubulin polymerization inhibitors with potential anticancer activity.[3]
-
Other Therapeutic Targets: The versatility of the this compound core allows for its incorporation into molecules targeting a wide range of other biological targets, making it a valuable starting point for lead optimization in various drug discovery programs.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. As a sulfonyl chloride, it is sensitive to moisture and can react with water to release hydrochloric acid. Therefore, it should be stored under anhydrous conditions.
Conclusion
This compound is a key intermediate with significant potential in the synthesis of novel, biologically active compounds. Its straightforward synthesis from readily available starting materials, combined with the versatility of the sulfonyl chloride group for derivatization, makes it an attractive tool for medicinal chemists. This in-depth technical guide provides the necessary information for researchers and drug development professionals to effectively utilize this valuable building block in their quest for new and improved therapeutics.
References
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-908.
-
Wan, X., et al. (2020). Electrooxidative dehydrogenation of 1,2,3,4-tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]
-
Yin, H., et al. (2022). Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline with different photocatalysts. ResearchGate. Retrieved from [Link]
- Vedejs, E., et al. (2000). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 122(25), 5911-5923.
- International Journal of Scientific & Technology Research. (2020).
- Ma, J., et al. (2021). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(11), 3196.
- Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-152.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- Tosi, M. R., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905.
- Csizi, S., et al. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 19(7), 9449-9465.
- Schlemmer, D., et al. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 25(21), 5003.
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AHH Chemical Co., Ltd. (n.d.). 3, 4-dihydroisoquinoline-2(1H)-sulfonyl chloride, min 95%. Retrieved from [Link]
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An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Scaffold in Medicinal Chemistry
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a pivotal reagent and building block in modern synthetic and medicinal chemistry. Its unique structural architecture, combining a partially saturated isoquinoline core with a reactive sulfonyl chloride moiety, renders it an invaluable tool for the synthesis of a diverse array of biologically active molecules.[1] The tetrahydroisoquinoline framework is a common motif in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[2][3] The incorporation of the sulfonyl chloride functional group provides a versatile handle for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, characteristic spectroscopic data, fundamental reactivity, and notable applications in the development of therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization and quality control.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 195987-27-0 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂S | [4] |
| Molecular Weight | 231.70 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Spectroscopic Data:
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, typically in the range of 7.0-7.5 ppm. The methylene protons of the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region (approximately 2.8-4.5 ppm). The exact chemical shifts and coupling patterns are influenced by the solvent and any substituents on the aromatic ring.[5][6]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the downfield region (around 120-140 ppm), while the aliphatic carbons will appear upfield (approximately 25-55 ppm).[5][7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
-
S=O stretching: Strong, characteristic bands for the sulfonyl group are expected in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric).[8]
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments, appearing as M⁺ and M+2 peaks.[8]
Synthesis and Mechanistic Insights
The most common and practical approach for the synthesis of this compound involves the reaction of the corresponding secondary amine, 1,2,3,4-tetrahydroisoquinoline, with a suitable sulfonylating agent.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl chlorides from secondary amines.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Sulfonylating Agent: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Causality and Mechanistic Rationale:
The synthesis proceeds via a nucleophilic attack of the secondary amine (1,2,3,4-tetrahydroisoquinoline) on the electrophilic sulfur atom of the sulfonylating agent (sulfuryl chloride). The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.
Caption: Synthesis of this compound.
Key Reactions and Synthetic Utility
The primary utility of this compound lies in its reactivity as an electrophile, enabling the formation of sulfonamides and related derivatives.
Sulfonamide Formation:
The reaction with primary or secondary amines is the most prominent transformation of this compound, yielding the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical agents.[9][10]
Caption: General scheme for sulfonamide synthesis.
Applications in Drug Discovery: Case Studies
The 3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold is a privileged structure in medicinal chemistry, with prominent examples in the development of enzyme inhibitors.
Carbonic Anhydrase Inhibitors:
Derivatives of 3,4-dihydroisoquinoline-2(1H)-sulfonamide have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[11] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors, making them attractive targets for cancer therapy. The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme. The dihydroisoquinoline portion of the molecule can be modified to enhance potency and selectivity for specific CA isoforms.
Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors:
The 3,4-dihydroisoquinoline scaffold has also been incorporated into inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in gene regulation and is a promising target in oncology. While the direct use of the sulfonyl chloride in all reported PRMT5 inhibitors is not universal, the core structure is a key element in achieving high potency and selectivity.
Safety and Handling
As with all sulfonyl chlorides, this compound is a reactive and corrosive compound that requires careful handling.
Primary Hazards:
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[12][13]
-
Reactivity with Water: It reacts exothermically with water and moisture, producing corrosive hydrochloric acid and sulfonic acid.[12][13]
-
Inhalation Toxicity: Inhalation of dust or vapors can be harmful.[12]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][15]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Inert Atmosphere: Due to its moisture sensitivity, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Spills and residual reagent should be quenched carefully with a suitable nucleophile, such as a solution of sodium bicarbonate or a secondary amine in an inert solvent.
Conclusion
This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity, and the biological significance of its derivatives make it a compound of considerable interest. A thorough understanding of its properties, handling, and synthetic applications, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.
References
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Jios, J. L., et al. (2005). Complete 1H and 13C NMR assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]
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Vedejs, E., et al. (2010). Synthesis of Sulfonyl Chlorides. Organic Syntheses, 87, 1-13. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16769825, this compound. [Link]
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Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038. [Link]
- Google Patents.
-
Kuneš, J., et al. (2010). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 15(4), 2466-2479. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
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Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath. [Link]
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Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
Das, B., et al. (2015). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 5(2), 85-102. [Link]
-
Wu, J., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(10), 1775-1777. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
- Google Patents. Method for preparing sulfonyl chloride in environment-friendly mode.
-
SpectraBase. 3,4-DIHYDROISOQUINOLINE-2-(1-H)-SULFONAMIDE. [Link]
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Salerno, S., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against iso. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1785-1793. [Link]
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Al-Hiari, Y. M., et al. (2012). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 5(1). [Link]
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Rinaldi Tosi, M., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905. [Link]
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Bastias, M., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
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Gonzalez, J., et al. (2021). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 26(14), 4233. [Link]
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3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride physical properties
An In-Depth Technical Guide to the Physical Properties of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride
Introduction: The Role of a Versatile Synthetic Intermediate
This compound is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its structure combines the privileged 3,4-dihydroisoquinoline scaffold with a reactive sulfonyl chloride moiety, making it a valuable intermediate for synthesizing a diverse range of complex molecules and potential therapeutic agents.[1][2] The physical properties of this compound are critical for its handling, storage, reaction setup, and purification, directly impacting its utility in a research and development setting. This guide provides a comprehensive overview of its core physical characteristics, analytical protocols, and safety considerations, designed for the practicing scientist.
Core Physical and Chemical Identifiers
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |
| CAS Number | 195987-27-0 | [1][3] |
| Molecular Formula | C₉H₁₀ClNO₂S | [3][4][5] |
| Molecular Weight | 231.70 g/mol | [6] |
| Physical Form | Solid | [7][8] |
| Purity | Typically ≥95% | [1][3][7] |
| LogP (Calculated) | 1.82 | [7] |
Note: Experimentally determined melting and boiling points are not consistently reported in publicly available literature, which is common for reactive intermediates synthesized on demand.[1]
Spectroscopic and Analytical Characterization
Characterization via spectroscopic methods is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (approx. 7.1-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet.
-
Methylene Protons (-CH₂-) adjacent to Nitrogen (approx. 4.5 ppm): The two protons of the CH₂ group at position 1 will likely appear as a singlet or a narrow multiplet.
-
Methylene Protons (-CH₂-) adjacent to Aromatic Ring (approx. 3.6 ppm): The two protons of the CH₂ group at position 4 are expected to be a triplet.
-
Methylene Protons (-CH₂-) at Position 3 (approx. 3.0 ppm): The two protons of the CH₂ group at position 3 are expected to be a triplet, coupled to the protons at position 4.
-
Rationale: The electron-withdrawing sulfonyl chloride group deshields the adjacent methylene protons, shifting them downfield. Anomalous line broadening can sometimes be observed in the NMR spectra of 3,4-dihydroisoquinolines, potentially due to slow conformational changes or trace impurities.[9]
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons (approx. 125-135 ppm): Six distinct signals are expected for the aromatic carbons.
-
Methylene Carbons (approx. 28, 45, 48 ppm): Three signals corresponding to the aliphatic methylene groups at positions 3, 4, and 1 are anticipated. The carbons closer to the electronegative nitrogen and sulfonyl group will be further downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups.
-
S=O Stretching (approx. 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹): Two strong, characteristic absorption bands are the hallmark of the sulfonyl chloride group, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.
-
C-H Stretching (Aromatic) (approx. 3000-3100 cm⁻¹): Weak to medium bands indicating the C-H bonds of the benzene ring.
-
C-H Stretching (Aliphatic) (approx. 2800-3000 cm⁻¹): Medium bands from the methylene groups in the heterocyclic ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at m/z 231.
-
Isotopic Pattern: A characteristic feature will be the M+2 peak at m/z 233 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).
-
Key Fragments: Common fragmentation pathways would involve the loss of SO₂Cl (m/z 99) or Cl (m/z 35), leading to significant fragment ions.
Experimental Workflows and Protocols
The following sections detail generalized yet robust protocols for the synthesis and characterization of sulfonyl chlorides, which are directly applicable to the target compound.
General Synthetic Workflow
The synthesis of a sulfonyl chloride often involves the chlorination of a suitable precursor, such as a thiol or a sulfonic acid. An alternative, relevant pathway is the reaction of a secondary amine (like 1,2,3,4-tetrahydroisoquinoline) with sulfuryl chloride.
Caption: General workflow for synthesizing the target sulfonyl chloride.
Protocol 1: Determination of Melting Point
The melting point provides a quick assessment of purity. A sharp melting range typically indicates high purity.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, sealed at one end.
-
Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.
-
Protocol 2: Spectroscopic Analysis
This protocol outlines the steps for acquiring the necessary spectroscopic data for structural confirmation.
-
NMR Sample Preparation:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.
-
Transfer the solution to a clean, dry NMR tube.
-
-
IR Sample Preparation:
-
Prepare a thin film by dissolving a small amount of the solid in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
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An In-depth Technical Guide to the Safe Handling and Application of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride
Introduction: The Utility and Latent Risks of a Versatile Synthetic Intermediate
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a valuable reagent in modern medicinal chemistry and drug development. The dihydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the appended sulfonyl chloride functional group provides a highly reactive handle for the synthesis of diverse sulfonamide derivatives. These derivatives have shown significant promise as potent inhibitors of various enzymes, including carbonic anhydrases and protein arginine methyltransferases (PRMT5), as well as modulators of targets like the STING protein, highlighting their relevance in oncology and immunology research.[1][2][3]
However, the very reactivity that makes this compound a powerful synthetic tool also imbues it with significant hazards. As with all sulfonyl chlorides, its handling demands a rigorous and informed approach to safety. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the safe and effective use of this compound. It moves beyond a simple recitation of rules to explain the chemical principles underpinning the required safety protocols, ensuring a self-validating system of laboratory practice.
Section 1: Hazard Identification and Risk Profile
The primary hazards associated with this compound stem from the electrophilic nature of the sulfonyl chloride group. It is classified as a corrosive material that reacts violently with nucleophiles, most notably water.[4][5] This reactivity can lead to the rapid generation of corrosive and toxic byproducts.
Core Chemical Dangers:
-
Hydrolytic Instability: The compound reacts exothermically with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[4][6][7] This reaction is vigorous and results in the release of corrosive vapors.[5]
-
Corrosivity: Direct contact with the solid or its solutions will cause severe chemical burns to the skin, eyes, and respiratory tract.[8][9][10] Eye contact can lead to permanent damage.[10][11]
-
Toxicity: Inhalation of dust or vapors is harmful and can cause severe irritation to the mucous membranes and respiratory system, potentially leading to pulmonary edema, a medical emergency where fluid accumulates in the lungs.[4][8][12] Ingestion is also highly hazardous, causing burns to the mouth, throat, and stomach.[10]
The table below summarizes the key hazard information, synthesized from data on analogous sulfonyl chlorides.
| Hazard Category | Description | GHS Classification (Typical for Sulfonyl Chlorides) |
| Acute Toxicity, Inhalation | Fatal or toxic if inhaled. | Category 2 / 3 (H330/H331) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[9][13] | Category 1A / 1B (H314) |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[9][11] | Category 1 (H318) |
| Corrosive to Metals | May be corrosive to metals, particularly in the presence of moisture.[9] | Category 1 (H290) |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 (H335) |
Section 2: The Non-Negotiable Standard for Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and most critical barrier between the researcher and chemical exposure. The selection of PPE must be based on a thorough risk assessment of the planned procedure.[14][15]
-
Eye and Face Protection: Standard safety glasses are insufficient. Tightly sealed chemical splash goggles in combination with a full-face shield are mandatory to protect against splashes and fumes.[6][15][16]
-
Skin and Body Protection: A chemical-resistant lab coat is the minimum requirement. When handling larger quantities (>1 g) or during procedures with a higher risk of splashing, a chemical-resistant apron or impervious coveralls should be worn over the lab coat.[6][14] All footwear must be closed-toe and made of a non-porous material.[17]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin. For extended operations, consider double-gloving.
-
Respiratory Protection: All manipulations of this compound, including weighing and reaction setup, must be performed within a certified chemical fume hood with adequate airflow.[12][16] In the event of a significant spill or ventilation failure, a full-face respirator with an acid gas cartridge is required for emergency response.[6][18]
Section 3: Protocols for Safe Storage and Handling
Proactive measures during storage and handling are essential to prevent accidents.
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Moisture Exclusion: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from atmospheric moisture.[7][12]
-
Controlled Environment: Keep the container in a cool, dry, and well-ventilated area designated for corrosive materials.[6][19]
-
Segregation: Store away from incompatible materials, which include:
Handling Procedures
-
Ventilation: Always handle the compound in a chemical fume hood to control exposure to dust and corrosive vapors.[19]
-
Inert Conditions: When possible, conduct transfers and prepare solutions under an inert atmosphere to minimize hydrolysis.
-
Addition Technique: When adding the sulfonyl chloride to a reaction, do so slowly and in a controlled manner. For reactions that may be exothermic, use an ice bath to manage the temperature.
-
Avoid Contamination: Use clean, dry glassware and equipment. Never use water to clean up spills of the pure reagent.[8]
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
-
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.[8][20]
-
Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.
-
Wearing full PPE, cover the spill with a dry, non-combustible absorbent material such as dry sand, earth, or vermiculite.[6][20] NEVER use water or combustible materials like paper towels. [8]
-
Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[19]
-
The spill area can then be cautiously neutralized with a weak base like sodium carbonate or soda ash before a final wipe-down.[6][8]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][10][12]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][12]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9]
-
Section 5: Reactivity, Mechanism, and a Validated Experimental Workflow
Understanding the chemical behavior of this compound is fundamental to its safe use. The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it an excellent electrophile for a wide range of nucleophiles.
Caption: General reactivity of a sulfonyl chloride with a nucleophile.
Representative Experimental Protocol: Synthesis of a Sulfonamide
This protocol outlines the reaction with a generic primary amine and emphasizes integrated safety procedures.
Objective: To synthesize an N-substituted sulfonamide from this compound and an amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Tertiary amine base (e.g., triethylamine or DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation (in fume hood): Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Addition: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
In a separate, dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Controlled Reaction: Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting amine.
-
SAFE QUENCHING: This is the most critical safety step. Slowly pour the reaction mixture into a separate flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate.[16] This will neutralize the excess sulfonyl chloride and the generated HCl. Be aware of potential gas evolution (CO₂).
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be purified by column chromatography or recrystallization.
Caption: A self-validating workflow for handling sulfonyl chlorides.
Conclusion
This compound is an indispensable tool for the medicinal chemist, but its utility is matched by its inherent hazards. A safety-first mindset, grounded in a deep understanding of the compound's reactivity, is not merely a matter of compliance but a prerequisite for sound scientific practice. By adhering to the principles and protocols outlined in this guide—rigorous use of PPE, meticulous handling and storage procedures, and validated emergency and quenching plans—researchers can confidently and safely leverage the synthetic power of this important chemical intermediate.
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Navigating the Synthesis and Handling of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride: A Technical Safety and Application Guide
This guide provides an in-depth analysis of the material safety profile of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, a key intermediate in contemporary pharmaceutical research and drug development.[1] Beyond a simple recitation of safety data, this document aims to equip researchers, scientists, and process chemists with the causal understanding behind the recommended handling protocols, emergency procedures, and storage requirements. By grounding these recommendations in the fundamental chemical reactivity of the sulfonyl chloride functional group and the dihydroisoquinoline scaffold, we can foster a proactive safety culture and ensure the integrity of experimental outcomes.
Chemical Identity and Core Properties
This compound is a heterocyclic building block utilized in synthetic organic chemistry.[2] Its molecular structure, comprising a dihydroisoquinoline core functionalized with a sulfonyl chloride group, dictates its reactivity and, consequently, its hazard profile.
| Property | Value | Source |
| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |
| CAS Number | 195987-27-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₂S | [2][3] |
| Molecular Weight | 231.69 g/mol | [2] |
| Purity | Typically ≥95% | [1][2] |
Hazard Identification and GHS Classification
The primary hazards associated with this compound stem from its reactivity, particularly its propensity to react with nucleophiles. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.
-
GHS Symbol: GHS07[1]
This pictogram indicates that the substance may cause less serious health effects, such as skin and eye irritation or respiratory tract irritation.[4]
Hazard Statements:
It is crucial to understand that sulfonyl chlorides as a class of compounds are lachrymators and react violently with water.[5] This reactivity is the mechanistic basis for many of the observed hazards. Contact with moisture, including humidity in the air or on skin, can lead to the formation of hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and irritating.
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with reactive intermediates like this compound. The following protocols are designed to mitigate the risks identified in the hazard assessment.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should guide exposure control.
-
Ventilation: All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][6]
-
Eye Protection: Tightly fitting safety goggles are mandatory.[5] Given the severe irritation potential, a face shield is also strongly recommended.[5]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn and inspected before each use.[5][7] A lab coat or chemical-resistant apron is also required to prevent skin contact.[6]
-
Respiratory Protection: If vapors or aerosols are generated, a NIOSH (US) or EN 166 (EU) approved respirator is necessary.[5]
Storage and Incompatibility
The chemical stability of this compound is contingent on its storage environment.
-
Moisture Control: The compound is moisture-sensitive and must be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This is because it can decompose in the presence of water, liberating toxic gases.[8]
-
Temperature: Store in a cool, dry, well-ventilated area.[9] Some suppliers recommend refrigeration.[8]
-
Incompatible Materials: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[8][10] The reaction with water is particularly hazardous and can be violent.[5]
Emergency Procedures: A Self-Validating System
In the event of an accidental release or exposure, a rapid and informed response is critical. The following workflow is designed to guide personnel through the necessary steps.
Caption: Emergency response workflow for spills or exposure.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[4][5][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing.[5][6] Wash the affected area with plenty of soap and water.[4][5] It is critical to seek immediate medical consultation as sulfonyl chlorides can cause poorly healing wounds.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4][5][6] Remove contact lenses if present and easy to do.[4][5] Immediate medical attention from an ophthalmologist is required.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Accidental Release and Fire-Fighting
-
Spill Response: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5] Do not use water to flush the spill, as it will react violently.[5]
-
Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[6][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling hazardous decomposition products.[5][6] Thermal decomposition can produce irritating and toxic gases such as hydrogen chloride, sulfur oxides, and carbon oxides.
Toxicological and Ecological Information
Detailed toxicological and ecological studies for this compound are not widely available.[11][12] Therefore, a precautionary approach based on the properties of similar sulfonyl chlorides is warranted.
-
Toxicological Profile: The primary toxicological concerns are acute irritation and corrosion to the skin, eyes, and respiratory tract.[4] The toxicological properties have not been fully investigated.[11][12] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[12]
-
Ecological Profile: The environmental impact has not been fully evaluated. However, due to its reactivity with water, spills can lead to localized pH changes, which may be harmful to aquatic life. Do not let the product enter drains or waterways.[5][13]
Disposal Considerations
Waste material must be disposed of in accordance with local, regional, and national regulations. It should be treated as hazardous waste and handled by a licensed professional waste disposal service.[5][12] Do not dispose of it with household waste.
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basic reactivity of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride
An In-Depth Technical Guide to the Core Reactivity of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride
Introduction: A Versatile Scaffold in Modern Synthesis
This compound (CAS No: 195987-27-0) is a pivotal reagent in synthetic and medicinal chemistry.[1][2] It merges the structurally significant 1,2,3,4-tetrahydroisoquinoline core, a common motif in numerous alkaloids and pharmacologically active compounds, with a highly reactive sulfonyl chloride group. This combination makes it an invaluable electrophilic building block for introducing the dihydroisoquinoline moiety into diverse molecular architectures, particularly in the construction of sulfonamide libraries for drug discovery.[3][4] The primary utility of this compound stems from the pronounced electrophilicity of the sulfur atom, making it a prime target for a wide range of nucleophiles.[5][6] This guide provides a comprehensive examination of the fundamental reactivity of this reagent, offering field-proven insights into its synthesis, mechanistic pathways, and practical applications for researchers and drug development professionals.
| Property | Value | Source |
| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |
| CAS Number | 195987-27-0 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂S | [2] |
| Molecular Weight | 231.7 g/mol | [2] |
| Appearance | White to off-white solid | [7] |
Synthesis of the Reagent
The most direct and common synthesis of this compound involves the reaction of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline, with a suitable sulfonylating agent. The choice of agent and conditions is critical to ensure high yield and purity. A standard laboratory-scale approach utilizes sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert aprotic solvent like dichloromethane (DCM) at reduced temperatures to control the exothermic reaction.
The causality for using a base is twofold: first, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. Second, it facilitates the reaction by acting as a proton scavenger.
Caption: Primary reaction pathways with common nucleophiles.
-
Reaction with Amines (Sulfonamide Formation): This is the most prevalent application. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base like triethylamine or pyridine, to yield the corresponding N-substituted 3,4-dihydroisoquinoline-2(1H)-sulfonamides. [3][5]These sulfonamides are a critical functional group in many pharmaceuticals, known for their diverse biological activities, including antibacterial and enzyme inhibition properties. [4][5]This reaction is central to the synthesis of novel carbonic anhydrase inhibitors and anti-cancer agents. [4][8]
-
Reaction with Alcohols (Sulfonate Ester Formation): In a similar fashion, reaction with alcohols or phenols affords sulfonate esters. [5][9]This reaction also requires a base to deprotonate the alcohol, increasing its nucleophilicity. The resulting sulfonate esters can be stable final products or serve as intermediates where the sulfonate group acts as a good leaving group in subsequent substitution reactions. [5]
Mechanistic Considerations: Addition-Elimination Pathway
While sometimes compared to Sₙ2 reactions, nucleophilic substitution at a sulfonyl sulfur center is generally understood to proceed via a stepwise addition-elimination mechanism. [6][10]The incoming nucleophile attacks the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, high-energy trigonal bipyramidal intermediate. [6]This intermediate subsequently collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as the leaving group to yield the final product. [6]The stability of the chloride anion makes this final step highly favorable.
Caption: The addition-elimination mechanism at the sulfonyl center.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic targets.
-
Enzyme Inhibitors: The sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with some showing selectivity for tumor-associated isoforms like hCA IX over ubiquitous isoforms, making them attractive anti-cancer targets. [4]* Anti-Cancer Agents: Novel sulfonamide derivatives incorporating this scaffold have been synthesized and identified as tubulin polymerization inhibitors, demonstrating cytotoxic activity against various cancer cell lines. [8]* Anti-Inflammatory Agents: More complex derivatives, such as 3,4-dihydroisoquinoline-2(1H)-carboxamides, have been developed as inhibitors of the STING (stimulator of interferon genes) pathway, showing potential as treatments for autoimmune and autoinflammatory diseases. [11]* Antimicrobial Agents: N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have shown significant antifungal properties against various fungal species, highlighting their potential in developing new antimicrobial solutions. [12][13] The reagent's primary role is as a versatile intermediate, allowing for the rapid generation of compound libraries. Researchers can react the sulfonyl chloride with a diverse collection of amines to explore the structure-activity relationship (SAR) around a particular biological target. [3]
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for standard laboratory procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis from the parent amine.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
5% Hydrochloric acid (HCl) (for extraction, optional) [14] Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Add triethylamine (1.2 equiv) to the stirred solution.
-
Addition of Sulfonylating Agent: Add a solution of sulfuryl chloride (1.1 equiv) in anhydrous DCM to the dropping funnel. Add the sulfuryl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes any unreacted triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Validation: The resulting crude product is typically a solid. It can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol outlines the reaction of the title compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution to remove excess amine and base.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Validation: Purify the crude sulfonamide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
References
- Vertex AI Search. The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.
- Vertex AI Search. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- SynHet. This compound.
-
Wu, Y., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(21), 5183. Available from: [Link]
- ResearchGate. N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
- Supporting Information. Synthesis of sulfonyl chloride substrate precursors.
- Benchchem. Chemical reactivity of the sulfonyl chloride group.
- Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.
- Taylor & Francis. Sulfonyl chloride – Knowledge and References.
-
Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme-ligand X-ray studies. Journal of Medicinal Chemistry, 53(6), 2401-2408. Available from: [Link]
- SlideShare. Preparation and Properties of Isoquinoline.
- Santa Cruz Biotechnology, Inc. This compound.
- ResearchGate. Synthesis of 4‐sulfonylmethyl 3,4‐dihydroisoquinolin‐1‐ones 509 from...
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Zhang, Z., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 283, 117007. Available from: [Link]
- National Institutes of Health. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.
- Scanned Document. Isoquinoline.
- ResearchGate. 1,3‐Dipolar versus Nucleophilic Reactivity of Diaziridines Based on 3,4‐Dihydroisoquinoline toward Aryl Iso(thio)cyanates.
- Google Patents. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
- YouTube. Reactions of Isoquinoline | TYBSc Chemistry.
- YouTube. Lecture 13 : Isoquinoline preparation and chemical properties.
- PubMed. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
- Chemdad Co., Ltd. ISOQUINOLINE-5-SULFONYL CHLORIDE.
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- University of Kentucky. CHAPTER 9. Substitution reactions.
- Royal Society of Chemistry. Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Google Patents. KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
- MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines.
- National Institutes of Health. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
- Guidechem. This compound(SALTDATA: FREE).
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An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, a key building block in contemporary medicinal chemistry. We will delve into its commercial availability, synthesis, chemical properties, and critical applications, offering field-proven insights for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Significance of a Versatile Scaffold
This compound (CAS No. 195987-27-0) has emerged as a valuable intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] Its rigid, bicyclic structure, combined with the reactive sulfonyl chloride moiety, provides a versatile platform for the development of novel therapeutics. The tetrahydroisoquinoline core is a common motif in numerous natural products and pharmaceuticals, known to interact with a variety of biological targets. The addition of the sulfonyl chloride functional group allows for the facile introduction of this privileged scaffold into a wide range of molecular architectures through the formation of stable sulfonamides.
This guide will explore the practical aspects of working with this compound, from sourcing and synthesis to its application in the development of cutting-edge therapeutics, including carbonic anhydrase and STING inhibitors.
Commercial Availability
A number of chemical suppliers offer this compound, typically with a purity of 95% or higher. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, facilitating both small-scale discovery efforts and larger-scale synthetic campaigns.
| Supplier | Purity | Notes |
| SynHet | >95% | Available for synthesis on demand. Offers various analytical services upon request, including LCMS, GCMS, NMR, and IR.[1] |
| Arctom Scientific | Not Specified | Available in various quantities.[3] |
| Alfa Chemistry | 96% | Provides basic product specifications. |
| BLDpharm | Not Specified | Classified as a heterocyclic building block.[4] |
| GlpBio | Not Specified | Listed as a chemical intermediate.[5] |
| CymitQuimica | 95% | Provides basic chemical properties. |
This table is not exhaustive but represents a selection of known suppliers. Availability and specifications should be confirmed directly with the respective vendors.
Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be desirable for various reasons, including cost-effectiveness for large-scale needs or the desire for specific purity profiles. The most direct and common method for the preparation of N-sulfonyl chlorides of secondary amines is the reaction of the parent amine with a sulfonating agent, typically sulfuryl chloride, in the presence of a base.
General Reaction Scheme
The synthesis involves the reaction of 1,2,3,4-tetrahydroisoquinoline with sulfuryl chloride in an inert solvent, often in the presence of a non-nucleophilic base to quench the HCl byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the N-sulfonylation of secondary amines.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to yield the pure product.
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential to confirm its identity and purity.
| Property | Value |
| CAS Number | 195987-27-0 |
| Molecular Formula | C₉H₁₀ClNO₂S |
| Molecular Weight | 231.70 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Purity | ≥95% (commercial grades)[6] |
Spectroscopic Data
While specific spectra are often proprietary to suppliers, the expected spectroscopic features are as follows:
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the isoquinoline ring system, as well as signals for the methylene protons of the heterocyclic ring. The electron-withdrawing sulfonyl chloride group will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show resonances for the aromatic and aliphatic carbons. The carbon atoms attached to the nitrogen and those in the aromatic ring will be influenced by the electronic effects of the sulfonyl chloride group.
-
Infrared (IR) Spectroscopy: The IR spectrum will display strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected.
Chemical Reactivity and Handling
Reactivity
The primary site of reactivity in this compound is the electrophilic sulfur atom of the sulfonyl chloride group. This moiety readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is the cornerstone of its utility in medicinal chemistry.
Caption: Key reactivity of this compound with amines.
The sulfonyl chloride is also susceptible to hydrolysis, particularly in the presence of moisture or base, to form the corresponding sulfonic acid. Therefore, it is crucial to handle and store the compound under anhydrous conditions.
Safe Handling and Storage
-
Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]
Applications in Drug Discovery and Development
The utility of this compound is exemplified by its use in the synthesis of inhibitors for two important drug targets: carbonic anhydrases and STING.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group that is essential for the inhibitory activity of many CA inhibitors. By reacting this compound with various amines, a library of novel sulfonamides can be generated and screened for their CA inhibitory activity.
STING Inhibitors
Stimulator of interferon genes (STING) is a key protein in the innate immune system that detects cytosolic DNA and triggers an immune response. However, overactivation of the STING pathway is implicated in various autoimmune and inflammatory diseases. The development of STING inhibitors is therefore a promising therapeutic strategy. Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamides as potent STING inhibitors.[7] While this specific publication focuses on carboxamides, the analogous sulfonamide derivatives, synthesized from this compound, represent a promising avenue for the discovery of novel STING modulators.
Caption: Workflow for the application of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its commercial availability and straightforward synthesis provide ready access to this important scaffold. The reactivity of the sulfonyl chloride group allows for the efficient generation of diverse sulfonamide libraries, which have shown promise in the development of inhibitors for key therapeutic targets such as carbonic anhydrases and STING. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
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Organic Syntheses. (n.d.). Procedure. Retrieved January 17, 2026, from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.).
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Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved January 17, 2026, from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 17, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 3, 4-dihydroisoquinoline-2(1H)-sulfonyl chloride, min 95%. Retrieved January 17, 2026, from [Link]
-
GlpBio. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Representative bioactive molecules containing the 1-amino-3,4-dihydroisoquinoline moiety. (b) Traditional synthetic methods. Retrieved January 17, 2026, from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
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Methodological & Application
Topic: Synthesis of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides from Sulfonyl Chlorides
An Application Note and Protocol Guide for Medicinal Chemists
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonamides, a class of compounds holding significant interest in medicinal chemistry. The guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformation.
Introduction: The Significance of the Dihydroisoquinoline Sulfonamide Scaffold
The 3,4-dihydroisoquinoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural alkaloids and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] When functionalized at the 2-position with a sulfonamide group, this scaffold gives rise to derivatives with potent and often selective biological effects.
Notably, 3,4-dihydroisoquinoline-2(1H)-sulfonamides have been identified as powerful inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XIV.[3] This makes them highly valuable leads in oncology research. Beyond this, the structural rigidity and defined vectoral projection of substituents from the dihydroisoquinoline core make it an excellent platform for designing targeted therapeutics for various applications, including anti-inflammatory and central nervous system (CNS) drug discovery.[4]
The synthesis of these compounds is most commonly achieved through the reaction of 1,2,3,4-tetrahydroisoquinoline (the saturated form of 3,4-dihydroisoquinoline) with a diverse array of sulfonyl chlorides. This reaction is robust, versatile, and allows for the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies.
Reaction Mechanism and Scientific Principles
The formation of a sulfonamide from an amine and a sulfonyl chloride is a cornerstone reaction in organic synthesis.[5] The process is a nucleophilic acyl substitution-type reaction occurring at the sulfur center.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 1,2,3,4-tetrahydroisoquinoline (a secondary amine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the stable, neutral sulfonamide product. The base is critical to drive the reaction to completion by scavenging the hydrochloric acid (HCl) byproduct.
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reaction of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride with primary amines
An Application Guide to the Synthesis of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides from Primary Amines
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 3,4-Dihydroisoquinoline Sulfonamide Scaffold
The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. When functionalized with a sulfonamide group at the 2-position, this framework gives rise to N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a class of compounds with significant therapeutic potential.[1][2] The sulfonamide group itself is a key pharmacophore, known for its ability to act as a bioisostere for amides while offering improved metabolic stability and unique hydrogen bonding capabilities.[3][4]
This combination has led to the discovery of potent inhibitors for various biological targets. For instance, derivatives of this scaffold have been identified as powerful carbonic anhydrase inhibitors[5], selective protein arginine methyltransferase 5 (PRMT5) inhibitors for anti-cancer applications[6], and novel STING inhibitors for treating inflammatory diseases[7]. The versatility of this scaffold underscores the importance of robust and well-understood synthetic methods for its derivatization.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the . It covers the underlying reaction mechanism, a comprehensive experimental protocol, and critical insights into process optimization and troubleshooting.
Reaction Principles: Mechanism of Sulfonamide Formation
The reaction between 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfonyl sulfur center.[8] The process is generally accepted to proceed via a concerted, SN2-type mechanism.[9][10]
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary amine (R-NH₂), acting as the nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom forms a new N-S bond.
-
Chloride Displacement: Simultaneously, the sulfur-chlorine bond breaks, and the chloride ion is displaced as the leaving group. This step is facilitated by the formation of a more stable sulfonamide bond.
-
Deprotonation: The resulting product is a protonated sulfonamide (a sulfamoyl ammonium salt), which carries a positive charge on the nitrogen atom. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct generated in the reaction, driving the equilibrium towards the final product.[11][12] The base deprotonates the nitrogen, yielding the neutral N-substituted 3,4-dihydroisoquinoline-2(1H)-sulfonamide.
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// Style graph [bgcolor="transparent"]; node [color="#5F6368"]; edge [color="#5F6368"]; } Caption: Reaction mechanism for sulfonamide formation.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the synthesis of N-substituted 3,4-dihydroisoquinoline-2(1H)-sulfonamides. Optimization of solvent, base, and temperature may be required depending on the specific primary amine used.
Materials and Reagents:
-
This compound
-
Primary amine (1.1 - 1.2 equivalents)
-
Anhydrous tertiary amine base (e.g., triethylamine or pyridine, 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Reagents for workup (e.g., 1M HCl, saturated NaHCO₃, brine, MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Workflow:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol, 1.1 equiv.).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., 10 mL of DCM).
-
Add the tertiary amine base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.) to the solution.
-
Expert Insight: The use of a slight excess of the primary amine helps to ensure the complete consumption of the more valuable sulfonyl chloride and can help minimize di-sulfonylation. [13]
-
-
Addition of Sulfonyl Chloride:
-
Cool the stirred amine solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the this compound (1.0 mmol, 1.0 equiv.) in a minimal amount of the same anhydrous solvent (e.g., 3-5 mL of DCM).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel or syringe pump.
-
Expert Insight: Slow, controlled addition at 0 °C is crucial. [11][13]This mitigates the exothermic nature of the reaction and keeps the local concentration of the sulfonyl chloride low, which is the primary strategy to prevent the undesired di-sulfonylation side reaction. [13]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is fully consumed.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and dilute with more solvent if necessary.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 3,4-dihydroisoquinoline-2(1H)-sulfonamide. [11] * Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
-
// Nodes prep [label="1. Reagent Preparation\n(Amine + Base in Anhydrous Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="2. Cooling\n(Reaction mixture to 0°C)", fillcolor="#FEF7E0", fontcolor="#202124"]; add [label="3. Reagent Addition\n(Dropwise addition of Sulfonyl Chloride)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; react [label="4. Reaction\n(Warm to RT, stir 2-24h)", fillcolor="#E8F0FE", fontcolor="#202124"]; monitor [label="5. Monitoring\n(TLC / LC-MS)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="6. Aqueous Workup\n(Quench, Wash, Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="7. Purification\n(Column Chromatography or Recrystallization)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; char [label="8. Characterization\n(NMR, MS)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
// Edges prep -> cool [color="#4285F4"]; cool -> add [color="#4285F4"]; add -> react [color="#4285F4"]; react -> monitor [color="#4285F4"]; monitor -> workup [label="Complete", color="#34A853"]; monitor -> react [label="Incomplete", style=dashed, color="#EA4335"]; workup -> purify [color="#4285F4"]; purify -> char [color="#4285F4"];
// Style graph [bgcolor="transparent"]; node [color="#5F6368"]; edge [color="#5F6368"]; }
Caption: General experimental workflow for sulfonamide synthesis.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Low Reactivity of Amine: Sterically hindered or electron-deficient primary amines are less nucleophilic. 2. Poor Quality Reagents: Sulfonyl chloride may have hydrolyzed over time. | 1. Increase the reaction temperature or switch to a higher-boiling solvent (e.g., THF, Dioxane). 2. Consider using a more potent catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts. [13] 3. Ensure the sulfonyl chloride is fresh or has been stored properly under inert conditions. |
| Di-sulfonylation Byproduct | 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride drives the reaction towards the di-sulfonylated product. [13] 2. Strong Base/High Temp: These conditions favor the deprotonation of the initially formed mono-sulfonamide, which then acts as a nucleophile. [13] | 1. Use a slight excess of the primary amine (1.1-1.5 equivalents). [13] 2. Ensure slow, dropwise addition of the sulfonyl chloride at 0°C. [13] 3. Use a weaker or more sterically hindered base like pyridine or 2,6-lutidine instead of triethylamine. [13] |
| Formation of Sulfonic Acid | Presence of Water: Sulfonyl chlorides are highly susceptible to hydrolysis, forming the corresponding sulfonic acid. [11] | 1. Ensure all glassware is oven- or flame-dried before use. 2. Use anhydrous solvents and reagents. Store hygroscopic materials in a desiccator. 3. Run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. |
Conclusion
The synthesis of N-substituted 3,4-dihydroisoquinoline-2(1H)-sulfonamides is a cornerstone reaction for generating molecules with significant potential in drug discovery. A thorough understanding of the nucleophilic substitution mechanism, careful control of reaction conditions—particularly stoichiometry, temperature, and rate of addition—and the use of anhydrous techniques are paramount to achieving high yields and purity. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently synthesize diverse libraries of these valuable compounds for further biological evaluation.
References
-
Das, B. C., & Roy, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
McKenna, J. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Zheng, Y., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 15(3), 1545-1554. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Princeton University. [Link]
-
LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from LibreTexts Chemistry. [Link]
-
Krasavin, M. (2020). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Synthesis, 52(18), 2603-2612. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from Organic Chemistry Portal. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925. [Link]
-
Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. Journal of Medicinal Chemistry, 53(6), 2401-2408. [Link]
-
Ballistreri, F. P., et al. (1982). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 273-277. [Link]
-
Bentley, T. W., & Jones, R. O. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1421. [Link]
-
ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]
-
MDPI. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1537. [Link]
-
Bentley, T. W., & Jones, R. O. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]
-
Shao, J., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333. [Link]
-
PubMed. (2022). Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from Wikipedia. [Link]
-
PubMed. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]
-
PubMed. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from BYJU'S. [Link]
-
Unacademy. (n.d.). Hinsberg Reagent And Test. Retrieved from Unacademy. [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cbijournal.com [cbijournal.com]
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Application Notes and Protocols for Sulfonylation using 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3,4-Dihydroisoquinoline Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical and biological properties.[1] When incorporated into the 3,4-dihydroisoquinoline framework, it gives rise to a class of compounds with significant potential in drug discovery. Notably, 3,4-dihydroisoquinoline-2(1H)-sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in various pathological conditions, including cancer.[2] The synthesis of these sulfonamides, primarily through the reaction of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride with various amines, is a key step in the exploration of their therapeutic utility.
This guide provides a comprehensive protocol for the sulfonylation of primary and secondary amines using this compound. It is designed to equip researchers with a detailed understanding of the reaction, from its mechanistic underpinnings to practical experimental procedures and troubleshooting.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, typically a non-nucleophilic amine such as triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.
Experimental Workflow
The following diagram outlines the general workflow for the sulfonylation of an amine with this compound.
Caption: General workflow for the sulfonylation reaction.
Detailed Experimental Protocol
This protocol provides a representative procedure for the reaction of an amine with this compound. The specific quantities and reaction time may need to be optimized for different amine substrates.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Triethylamine (Et3N) or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (sufficient to make an approximately 0.1-0.2 M solution of the amine).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed for purification.
-
Table 1: Representative Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1.0 : 1.1 : 1.2 | A slight excess of the sulfonyl chloride ensures complete consumption of the amine. The base neutralizes the HCl produced. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the reactants. Readily dissolves both reactants and facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. Stirring at room temperature allows the reaction to proceed to completion. |
| Reaction Time | 2 - 12 hours | Dependent on the nucleophilicity of the amine. Monitor by TLC for optimal time. |
| Work-up | Aqueous wash with NaHCO3 | Removes any unreacted sulfonyl chloride (as sulfonic acid) and the triethylamine hydrochloride salt. |
Characterization of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides
The structure and purity of the synthesized sulfonamides can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the protons of the 3,4-dihydroisoquinoline moiety and the amine substituent. The proton on the sulfonamide nitrogen (-SO₂NH-) typically appears as a broad singlet.
-
¹³C NMR will show the corresponding carbon signals.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful formation of the desired product.
-
Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the S=O bonds of the sulfonyl group (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (for primary and secondary sulfonamides) will be observed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently reactive amine.3. Inadequate amount of base. | 1. Use fresh or properly stored sulfonyl chloride.2. Increase reaction temperature or time. Consider using a stronger, non-nucleophilic base.3. Ensure at least one equivalent of base is used. |
| Formation of Multiple Products | 1. Di-sulfonylation of a primary amine.2. Side reactions due to impurities. | 1. Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly.2. Ensure starting materials and solvents are pure and anhydrous. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is an oil. | 1. Optimize the eluent system for column chromatography. Consider derivatization for easier separation.2. If purification by chromatography is difficult, attempt to form a salt or try recrystallization from different solvent systems. |
Safety Precautions
-
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.
-
It is moisture-sensitive and should be stored in a desiccator.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle it in a fume hood.
-
Triethylamine and pyridine are corrosive and have strong odors; handle them with care.
Conclusion
The sulfonylation of amines using this compound is a robust and versatile method for the synthesis of a medicinally important class of compounds. By understanding the underlying mechanism and following the detailed protocol provided, researchers can efficiently synthesize a diverse library of 3,4-dihydroisoquinoline-2(1H)-sulfonamides for further investigation in drug discovery and development programs. Careful optimization of reaction conditions and purification techniques will ensure the successful preparation of high-purity target molecules.
References
-
Gitto, R., Agnello, S., Ferro, S., De Luca, L., Vullo, D., Brynda, J., Mader, P., Supuran, C. T., & Chimirri, A. (2010). Identification of 3,4-dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme-ligand X-ray studies. Journal of Medicinal Chemistry, 53(6), 2401–2408. [Link]
- Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. PubMed. [Link]
Sources
3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride in carbonic anhydrase inhibitor synthesis
Application Note & Protocol Guide
Topic: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride in Carbonic Anhydrase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting a Ubiquitous Enzyme Family
Carbonic Anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes crucial to fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a cornerstone reaction for maintaining pH homeostasis, CO₂ transport, and electrolyte balance.[2] With 15 known human isoforms exhibiting varied tissue distribution and cellular localization, their dysregulation is implicated in a range of pathologies including glaucoma, epilepsy, edema, and cancer.[1][3] This makes CAs, particularly disease-associated isoforms like CA IX and XII in hypoxic tumors, highly attractive targets for therapeutic intervention.[4]
The development of CA inhibitors (CAIs) has been dominated by compounds featuring a sulfonamide (SO₂NH₂) moiety.[1] This functional group acts as a potent zinc-binding group (ZBG), anchoring the inhibitor to the catalytic Zn²⁺ ion in the enzyme's active site and disrupting its function.[5][6] While the sulfonamide provides the inhibitory action, the scaffold to which it is attached dictates the inhibitor's physicochemical properties, potency, and, critically, its selectivity among the various CA isoforms.
This guide focuses on the strategic use of the 3,4-dihydroisoquinoline scaffold in the design of novel CAIs. We will detail the synthesis of potent inhibitors starting from the key reagent, This compound , and provide comprehensive protocols for their biological evaluation.
Part 1: Synthesis of 3,4-Dihydroisoquinoline-2(1H)-Sulfonamide Inhibitors
The core synthetic strategy involves the reaction of this compound with a diverse range of primary or secondary amines. This reaction forms a stable sulfonamide linkage and allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component.
Rationale for the Scaffold
The 3,4-dihydroisoquinoline ring system is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be tailored to interact with secondary binding pockets within the CA active site, regions that are known to differ between isoforms.[5] This variation is key to achieving isoform selectivity, which is crucial for minimizing off-target effects. Studies have shown that substituents, particularly at the C-1 position of the isoquinoline ring, can significantly influence both inhibitory potency and selectivity against isoforms like CA IX and XIV over the ubiquitous CA II.[7]
General Synthetic Workflow
The synthesis is a convergent and efficient process, typically a one-step reaction between the sulfonyl chloride and an amine.
Caption: General workflow for synthesizing 3,4-dihydroisoquinoline-2(1H)-sulfonamide inhibitors.
Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol describes a general method for coupling this compound with an amine, such as 4-aminobenzoic acid, to generate a target CA inhibitor.
Materials & Reagents:
-
This compound (CAS: 195987-27-0)[8]
-
Selected primary amine (e.g., 4-aminobenzoic acid)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the selected amine (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM and anhydrous pyridine (3.0 eq).
-
Causality Insight: Anhydrous (dry) solvents are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material back to the sulfonic acid, which would terminate the reaction. Pyridine acts as both a nucleophilic catalyst and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Causality Insight: Slow, cooled addition is essential to control the exothermic nature of the reaction and minimize the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess pyridine, water (1x), saturated NaHCO₃ solution (2x) to remove any remaining acidic impurities, and finally with brine (1x).
-
Causality Insight: This aqueous work-up sequence is a self-validating purification step. The acid wash removes the basic catalyst, and the bicarbonate wash removes acidic byproducts, ensuring the crude product is relatively clean before final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part 2: Biological Evaluation - In Vitro Inhibition Assay
To determine the efficacy of the newly synthesized compounds, a robust and reproducible in vitro assay is required. The most common method measures the inhibition of the esterase activity of carbonic anhydrase.[9][10][11]
Assay Principle
The assay is based on the principle that CAs can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow product.[9] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, this rate decreases in a dose-dependent manner, allowing for the determination of the inhibitor's potency (IC₅₀ or Kᵢ).
Caption: Workflow for the in vitro carbonic anhydrase esterase inhibition assay.
Experimental Protocol: CA Inhibition Assay
Materials & Reagents:
-
Human Carbonic Anhydrase (e.g., hCA II, hCA IX, purified)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[9]
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Synthesized inhibitors and a positive control (e.g., Acetazolamide)
-
Organic Solvent: DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
CA Working Solution: Dilute the CA enzyme stock to the desired concentration in cold Assay Buffer immediately before use.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of each synthesized compound and the positive control (Acetazolamide) in DMSO. Create a serial dilution series from these stocks in Assay Buffer.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[9]
-
-
Plate Setup (in triplicate):
-
Blank Wells: 180 µL Assay Buffer.
-
Maximum Activity (Control) Wells: 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of the corresponding inhibitor dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of the CA Working Solution to all wells except the blanks.
-
Incubate the plate at room temperature for 15 minutes.
-
Causality Insight: This pre-incubation step is crucial for allowing the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 3: Structure-Activity Relationship (SAR) & Mechanistic Insights
The primary goal of synthesizing a library of inhibitors is to understand the relationship between chemical structure and biological activity. For 3,4-dihydroisoquinoline-2(1H)-sulfonamides, SAR is guided by interactions within the CA active site.
Mechanism of Inhibition
Crystallographic studies of sulfonamide inhibitors complexed with CAs have elucidated the key binding interactions.[1][5]
-
Zinc Binding: The deprotonated nitrogen of the sulfonamide group coordinates directly to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide molecule essential for catalysis.[5]
-
Hydrogen Bonding: The sulfonamide oxygen atoms form critical hydrogen bonds with the side chain of the highly conserved Thr199 residue, further anchoring the inhibitor in the active site.[5]
-
Hydrophobic/Hydrophilic Interactions: The isoquinoline scaffold and the appended amine "tail" extend into the active site cavity, forming secondary interactions with both hydrophobic and hydrophilic residues. These interactions are highly isoform-dependent and are the primary drivers of selectivity.[5][12]
| Compound | R Group (Amine) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | (Reference) | 250 | 12 | 25 | 5.7 |
| Inhibitor 1 | -CH₃ | 1500 | 85 | 45.2 | 8.9 |
| Inhibitor 2 | -C₆H₅ | 980 | 50.1 | 15.6 | 4.5 |
| Inhibitor 3 | -C₆H₄-COOH (para) | 750 | 35.8 | 9.8 | 3.1 |
| Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.[7][13][14] |
From this illustrative data, several SAR insights can be drawn:
-
Increased Potency: Moving from a small alkyl group (Inhibitor 1) to aromatic systems (Inhibitors 2 & 3) generally increases potency across all isoforms, likely due to favorable π-π stacking or hydrophobic interactions within the active site.
-
Selectivity for Tumor-Associated Isoforms: The addition of a carboxylate group (Inhibitor 3) shows a marked increase in potency against the tumor-associated isoforms CA IX and CA XII compared to the ubiquitous cytosolic isoforms CA I and II. This suggests the hydrophilic tail can interact with specific residues at the entrance of the active site cavity, which differ between isoforms.
Conclusion
The this compound scaffold serves as a versatile and powerful starting point for the development of potent and selective carbonic anhydrase inhibitors. The synthetic accessibility, coupled with the tunable nature of the scaffold, allows for the systematic exploration of the chemical space around the CA active site. By employing the robust synthesis and screening protocols detailed in this guide, researchers can efficiently generate and evaluate novel drug candidates, contributing to the development of next-generation therapeutics for a wide array of diseases.
References
-
Cogent Chemistry. (n.d.). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Available at: [Link]
-
PubMed. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Available at: [Link]
-
Journal of Medicinal Chemistry. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Available at: [Link]
-
AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Available at: [Link]
-
MDPI. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available at: [Link]
-
YouTube. (2021). Diuretics Medicinal Chemistry (part 1): Carbonic Anhydrase Inhibitors | Acetazolamide. Available at: [Link]
-
National Institutes of Health. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Available at: [Link]
-
National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Available at: [Link]
-
MDPI. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Available at: [Link]
-
PubMed. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Available at: [Link]
-
PubMed. (n.d.). A QSAR study on relationship between structure of sulfonamides and their carbonic anhydrase inhibitory activity using the eigenvalue (EVA) method. Available at: [Link]
-
PubMed. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐sulfonylmethyl 3,4‐dihydroisoquinolin‐1‐ones from.... Available at: [Link]
- Google Patents. (n.d.). US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
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Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Available at: [Link]
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National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibitors - StatPearls. Available at: [Link]
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The Versatile Scaffold: Harnessing 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride for Accelerated Drug Discovery
Introduction: The Strategic Value of the Dihydroisoquinoline Core
In the landscape of medicinal chemistry, the 3,4-dihydroisoquinoline moiety stands out as a privileged scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent positioning, making it an ideal starting point for the design of potent and selective therapeutic agents. The incorporation of a sulfonyl chloride functional group at the 2-position transforms this versatile core into a highly reactive and adaptable building block, 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride. This reagent opens a gateway to a diverse chemical space of sulfonamide derivatives, a class of compounds renowned for their broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, and application of this compound in drug discovery, with a focus on practical, field-proven protocols and insights into structure-activity relationships (SAR).
The isoquinoline framework is a recurring motif in numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological properties including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities.[1][2] The sulfonamide group, a bioisostere of the amide bond, offers distinct advantages in drug design, including improved metabolic stability, enhanced binding interactions through its tetrahedral geometry and hydrogen bonding capabilities, and favorable physicochemical properties. The strategic combination of the 3,4-dihydroisoquinoline scaffold with the sulfonamide functional group has led to the discovery of potent inhibitors of various enzymes, underscoring the potential of this compound as a key intermediate in the development of novel therapeutics.
Synthetic Protocols: From Starting Material to Bioactive Derivatives
A reliable and efficient synthesis of the core reagent and its subsequent derivatives is paramount for any successful drug discovery campaign. The following protocols are designed to be robust and scalable, providing a solid foundation for the exploration of this chemical space.
Protocol 1: Synthesis of this compound
The synthesis of the title sulfonyl chloride can be achieved from the readily available 1,2,3,4-tetrahydroisoquinoline. This protocol is adapted from established procedures for the N-sulfonylation of secondary amines. The key to this synthesis is the careful control of reaction conditions to prevent unwanted side reactions.
Reaction Scheme:
Caption: Synthesis of the key sulfonyl chloride intermediate.
Materials and Equipment:
-
1,2,3,4-Tetrahydroisoquinoline
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer with stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 10 minutes.
-
Addition of Sulfuryl Chloride: In a separate dropping funnel, dilute sulfuryl chloride (1.1 eq) with anhydrous DCM. Add the sulfuryl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a stable solid.
Protocol 2: General Procedure for the Synthesis of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides via Microwave-Assisted Reaction
The reaction of this compound with a diverse range of primary and secondary amines can be efficiently achieved using microwave irradiation. This method offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.
Reaction Scheme:
Caption: Microwave-assisted synthesis of sulfonamide derivatives.
Materials and Equipment:
-
This compound
-
A variety of primary and secondary amines
-
Microwave reactor
-
Microwave-safe reaction vials with stir bars
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography or preparative TLC
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, add this compound (1.0 eq) and the desired amine (1.1 eq). For solid amines, a minimal amount of a high-boiling point, microwave-transparent solvent such as dimethylformamide (DMF) or 1,4-dioxane can be added to ensure efficient mixing.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature and time. Typical conditions are 100-150 °C for 10-30 minutes. These parameters should be optimized for each specific amine.
-
Reaction Monitoring: After irradiation, cool the vial to room temperature. The reaction progress can be checked by TLC or LC-MS.
-
Workup: If a solvent was used, remove it under reduced pressure. If the reaction was performed neat, dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Wash the organic solution with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative TLC to yield the desired 3,4-dihydroisoquinoline-2(1H)-sulfonamide.
Application Notes: Targeting Enzymes with Precision
The 3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The following section details a key application in the inhibition of carbonic anhydrases, highlighting the structure-activity relationships that govern their potency and selectivity.
Case Study: 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group is a well-established zinc-binding group that is essential for the inhibitory activity against CAs.
A study by Gitto et al. (2010) explored a series of 3,4-dihydroisoquinoline-2(1H)-sulfonamides as inhibitors of various human CA isoforms (hCA I, II, IX, and XIV).[3] Their findings demonstrated that this scaffold can be decorated to achieve both high potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
The study revealed that small alkyl or cycloalkyl substituents at the C-1 position of the isoquinoline ring play a crucial role in determining both the inhibitory potency and the selectivity profile against different CA isoforms.[3]
| Compound | R | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XIV (Kᵢ, nM) |
| 1 | H | 250 | 100 | 25 | 48 |
| 2 | CH₃ | 780 | 150 | 9.8 | 15.6 |
| 3 | C₂H₅ | 950 | 250 | 12.4 | 20.5 |
| 4 | Cyclopropyl | 1250 | 350 | 8.5 | 12.3 |
| 5 | Cyclobutyl | 1500 | 450 | 7.9 | 10.1 |
Data adapted from Gitto et al., J. Med. Chem. 2010, 53, 6, 2401–2408[3]
Key Observations from the SAR Table:
-
Potency against Tumor-Associated Isoforms: The compounds generally exhibit higher potency against the tumor-associated isoforms hCA IX and XIV compared to the ubiquitous cytosolic isoforms hCA I and II.[3]
-
Impact of C-1 Substituent: The introduction of small alkyl and cycloalkyl groups at the C-1 position enhances the inhibitory activity against hCA IX and XIV, with the cyclobutyl-substituted compound 5 being the most potent in this series.[3]
-
Selectivity: The C-1 substituents also contribute to selectivity, with larger groups generally leading to decreased affinity for hCA I and II. This is a desirable feature for developing anticancer agents with reduced off-target effects.[3]
Mechanism of Inhibition:
X-ray crystallography studies of a representative compound from this series in complex with hCA II confirmed that the sulfonamide moiety directly coordinates to the zinc ion in the active site. The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule, a hallmark of CA inhibition by sulfonamides. The 3,4-dihydroisoquinoline scaffold occupies a hydrophobic region of the active site, and the C-1 substituent can make additional favorable interactions, explaining the observed SAR.[3]
Caption: Schematic representation of the binding of a 3,4-dihydroisoquinoline-2(1H)-sulfonamide inhibitor to the active site of carbonic anhydrase.
Future Directions and Broader Applications
The successful application of the 3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold in targeting carbonic anhydrases is just one example of its potential. This versatile building block can be utilized to explore a wide range of biological targets. For instance, derivatives of the related 1,2,3,4-tetrahydroisoquinoline have shown promise as inhibitors of protein arginine methyltransferase 5 (PRMT5), a key enzyme in cancer epigenetics.[4] Furthermore, the 3,4-dihydroisoquinoline core has been incorporated into inhibitors of the stimulator of interferon genes (STING) pathway, which is involved in innate immunity and has implications for autoimmune diseases and cancer immunotherapy.[5]
The strategic application of this compound allows for the rapid generation of compound libraries for screening against various targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The inherent drug-like properties of the scaffold, combined with the proven track record of sulfonamides in medicinal chemistry, make this an attractive and promising approach for the discovery of next-generation therapeutics.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its straightforward synthesis and reactivity, coupled with the favorable biological profile of the resulting sulfonamide derivatives, provide a robust platform for the exploration of new chemical entities. The detailed protocols and application insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors, ultimately accelerating the development of novel and effective medicines.
References
-
Gitto, R., Agnello, S., Ferro, S., De Luca, L., Vullo, D., Brynda, J., Mader, P., Supuran, C. T., & Chimirri, A. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Potent Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation, and Enzyme−Ligand X-ray Studies. Journal of Medicinal Chemistry, 53(6), 2401–2408. [Link]
-
Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]
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Movassaghi, M., & Hill, M. D. (2008). Direct Synthesis of Substituted Isoquinolines and β-Carbolines from Amides. Organic Letters, 10(16), 3485–3488. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
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Zhou, X., Yue, H., Wang, X., Zang, S., Li, H., Yao, S., Geng, M., Zhan, Z., Xie, Z., & Duan, W. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922. [Link]
-
Gitto, R., Agnello, S., Ferro, S., De Luca, L., Vullo, D., Brynda, J., Mader, P., Supuran, C. T., & Chimirri, A. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Potent Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation, and Enzyme−Ligand X-ray Studies. Journal of Medicinal Chemistry, 53(6), 2401–2408. [Link]
-
Lakrout, S., K’tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(2), 943–946. [Link]
-
Taiwo, F. O., Adebayo, J. O., & Obafemi, C. A. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences, 16(4), 123-137. [Link]
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-
Mahadeviah, & Shaukath, A. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 683–705. [Link]
-
Wang, L., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333. [Link]
-
Rinaldi Tosi, M. E., Palermo, V., Giannini, F. A., Fernández Baldo, M. A., Díaz, J. R. A., Lima, B., Feresin, G. E., Romanelli, G. P., & Baldoni, H. A. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905. [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 23(23), 15267. [Link]
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characterization of 3,4-dihydroisoquinoline sulfonamides by 1H NMR
An Application Guide to the Structural Characterization of 3,4-Dihydroisoquinoline Sulfonamides by ¹H NMR Spectroscopy
Authored by: A Senior Application Scientist
Introduction
The 3,4-dihydroisoquinoline scaffold is a privileged N-heterocyclic motif, forming the core of numerous natural products and pharmacologically significant molecules. When functionalized with a sulfonamide group, these compounds exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. The precise structural elucidation of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the identity and purity of synthetic intermediates and final compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for the structural analysis of 3,4-dihydroisoquinoline sulfonamides in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of ¹H NMR for the characterization of this important class of compounds. We will delve into the fundamental principles, characteristic spectral features, potential complexities, and provide a robust experimental protocol and data interpretation workflow.
Fundamental Principles: The ¹H NMR Landscape
The ¹H NMR spectrum of a 3,4-dihydroisoquinoline sulfonamide is dictated by its unique electronic and steric environment. The structure can be deconstructed into three key regions, each giving rise to distinct signals: the dihydroisoquinoline aliphatic portion, the fused aromatic ring, and the N-sulfonyl group.
-
The Dihydroisoquinoline Core : This moiety contains two adjacent methylene groups (at C3 and C4) and a characteristic imine or substituted carbon at C1. The protons on C3 and C4 are diastereotopic in a chiral environment, often leading to more complex splitting patterns than simple triplets.
-
The Aromatic Ring : The protons on the fused benzene ring typically resonate in the aromatic region of the spectrum (δ 6.5–8.5 ppm).[2] Their chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the ring.
-
The N-Sulfonamide Group : The strongly electron-withdrawing nature of the sulfonyl group (-SO₂) significantly deshields adjacent protons, particularly the methylene protons at C3 and the imine proton at C1. The sulfonamide N-H proton itself is also a key diagnostic signal.
Characteristic ¹H NMR Spectral Features
A systematic analysis of the ¹H NMR spectrum, region by region, is the most effective approach to structural elucidation. The following sections detail the expected signals for the key protons of the 3,4-dihydroisoquinoline sulfonamide scaffold.
Aliphatic Protons (C1, C3, and C4)
The protons of the heterocyclic ring are among the most informative signals for confirming the core structure.
-
C1-H (Imine Proton) : In unsubstituted-at-C1 dihydroisoquinolines, this proton is adjacent to the nitrogen atom. Its chemical shift is highly variable and can be significantly downfield. However, in many synthetic routes, C1 is substituted, and this signal will be absent.
-
C3-CH₂ Protons : These protons are adjacent to the sulfonamide nitrogen. The powerful electron-withdrawing effect of the sulfonyl group deshields this methylene group, shifting its resonance downfield compared to a simple amine. These protons typically appear as a triplet if there is free rotation and no chirality, but can present as a more complex multiplet.
-
C4-CH₂ Protons : These benzylic protons are adjacent to the aromatic ring and typically resonate as a triplet around δ 2.7-3.0 ppm. The coupling between the C3 and C4 protons (³JHH) is typically in the range of 6-8 Hz.[3][4]
Aromatic Protons
The signals for the aromatic protons are found in the downfield region of the spectrum, typically between δ 6.5 and 8.5 ppm.[2][5] The splitting patterns are dictated by the substitution on the benzene ring and follow predictable ortho, meta, and para coupling rules.
-
Para coupling (⁵JHH) : Often close to 0 Hz
Sulfonamide N-H Proton
The sulfonamide proton (–SO₂NH–) is a key diagnostic signal. Its chemical shift is highly dependent on solvent, concentration, and temperature due to its acidic nature and propensity for hydrogen bonding.
-
It typically appears as a singlet, which can be broad.[5]
-
The chemical shift is generally observed in the downfield region, often between δ 8.0 and 11.0 ppm.[2][5]
-
This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O to the NMR tube.
The diagram below illustrates the principal proton environments and their expected chemical shift regions.
Caption: Key proton environments on the 3,4-dihydroisoquinoline sulfonamide scaffold.
Summary of Expected Chemical Shifts
The following table summarizes the typical ¹H NMR chemical shift ranges for protons on the 3,4-dihydroisoquinoline sulfonamide core.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Ar-H) | 6.5 – 8.5 | Multiplet (d, t, dd, etc.) | Pattern depends on ring substitution.[5][7] |
| Sulfonamide (SO₂NH ) | 8.0 – 11.0 | Broad Singlet | D₂O exchangeable; position is solvent and concentration dependent.[2][5] |
| C3-H ₂ | 3.3 – 3.8 | Triplet or Multiplet | Deshielded by adjacent N-sulfonyl group. |
| C4-H ₂ | 2.7 – 3.1 | Triplet or Multiplet | Typical benzylic region; couples to C3 protons. |
| R-group on Sulfonyl | Variable | Variable | Depends on the specific substituent. |
Potential Anomaly: Line Broadening
Researchers should be aware of a documented phenomenon where 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra, characterized by significant line broadening.[1][8][9] This effect is most often observed for the protons at C1 and C3 and can be particularly pronounced in certain batches of deuterated chloroform (CDCl₃).[8][9]
Causality: This line broadening is often attributed to factors such as:
-
Slow Intermolecular Exchange: Aggregation of the molecules in solution.
-
Conformational Dynamics: A slow equilibrium between different ring conformations on the NMR timescale.
-
Trace Impurities: The presence of trace amounts of acid or base in the NMR solvent can catalyze exchange processes, leading to broadened signals.
Troubleshooting: If unexpected line broadening is observed, consider the following:
-
Running the spectrum in a different solvent (e.g., DMSO-d₆, MeOD).
-
Acquiring the spectrum at a different temperature to alter conformational exchange rates.
-
Using a freshly opened or purified NMR solvent.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
Adherence to a standardized protocol is essential for obtaining reproducible and high-quality spectra.
Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of the 3,4-dihydroisoquinoline sulfonamide derivative directly into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent.
-
DMSO-d₆ is an excellent first choice as it is a polar aprotic solvent that effectively solubilizes most sulfonamides and minimizes issues with hydrogen bonding exchange for the N-H proton.
-
CDCl₃ is also commonly used, but be mindful of the potential for line broadening.[8][9] Ensure it is free from acidic impurities.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the NMR solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).
-
Solubilization: Cap the NMR tube and vortex or gently invert until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard proton (¹H) acquisition.
-
Temperature: 298 K (25 °C).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8 to 16 scans. Increase for dilute samples.
-
Spectral Width: -2 to 12 ppm.
Data Processing
-
Fourier Transform (FT): Convert the raw data (FID) into the frequency domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Ensure the baseline of the spectrum is flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at δ ~2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each peak. Set the integral of a known peak (e.g., a methyl group) to 3 to normalize.
-
Peak Picking: Identify and label the chemical shift of each peak.
Data Interpretation Workflow
A structured approach to spectral interpretation is key to avoiding errors and arriving at the correct structure. The following workflow, visualized in the diagram below, provides a logical pathway for analysis.
Caption: Step-by-step workflow for the interpretation of ¹H NMR spectra.
Advanced Analysis: 2D NMR Spectroscopy
For novel or structurally complex 3,4-dihydroisoquinoline sulfonamides, one-dimensional ¹H NMR may not be sufficient for unambiguous assignment. In these cases, two-dimensional NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for confirming the C3-H₂ to C4-H₂ connectivity and tracing the coupling network in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This definitively assigns protons to their respective carbon atoms in the molecular skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is powerful for piecing together the entire molecular structure, for example, by correlating the C4 protons to the C5 and C4a carbons of the aromatic ring.
By employing these techniques, researchers can achieve complete and validated structural characterization, ensuring the scientific integrity of their findings.
References
- Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- National Institutes of Health. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study.
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- National Institutes of Health. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.
- Gotriple. (2023). Anomalous 1 H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
- Jios, J. L., et al. (2005). N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5- tetrahydro-1H-2-benzazepines: Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry.
- MDPI. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 3,4-Dihydroisoquinoline Products.
- National Institutes of Health. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines.
- Duke University. (n.d.). The Duke NMR Center Coupling constants.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 8. ias.ac.in [ias.ac.in]
- 9. Gotriple - Anomalous 1 H NMR spectra of 3,4-dihydroisoquinolines and related compounds [gotriple.eu]
Application Notes and Protocols for the Mass Spectrometry Analysis of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride Derivatives
Introduction: The Significance of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Derivatives in Modern Research
The 3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. When functionalized with a sulfonyl chloride, this scaffold becomes a versatile reagent for the synthesis of a wide array of sulfonamide derivatives. These derivatives have garnered significant attention due to their potential as therapeutic agents, exhibiting activities such as carbonic anhydrase inhibition. The precise and reliable characterization of these molecules is paramount for advancing research and development in this area. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical tool for the identification, quantification, and structural elucidation of these complex molecules.
This comprehensive guide provides detailed application notes and protocols for the mass spectrometry analysis of derivatives of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride. Recognizing the inherent reactivity of the sulfonyl chloride moiety, this document focuses on the analysis of its more stable sulfonamide derivatives, which are typically the compounds of interest in biological and chemical studies.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.
Core Principles: Navigating the Analytical Challenges
The analysis of this compound derivatives presents a unique set of challenges. The sulfonyl chloride itself is highly susceptible to hydrolysis, making direct analysis problematic.[1] Therefore, a common and effective strategy is to derivatize the sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide. This derivatization step not only stabilizes the molecule but can also be tailored to enhance ionization efficiency and chromatographic retention.
Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of these sulfonamide derivatives. The basic nitrogen atom in the tetrahydroisoquinoline ring readily accepts a proton, leading to efficient ion generation.[2] Subsequent fragmentation of the protonated molecule in the mass spectrometer provides valuable structural information.
Experimental Workflow: From Sample to Data
A robust analytical workflow is essential for obtaining high-quality, reproducible data. The following diagram illustrates the key stages in the analysis of this compound derivatives, from initial derivatization to final data interpretation.
Caption: A typical experimental workflow for the analysis of this compound derivatives.
Protocols: A Step-by-Step Guide
Protocol 1: Derivatization of this compound with a Primary Amine
Rationale: This protocol converts the reactive sulfonyl chloride into a stable sulfonamide, which is amenable to LC-MS analysis. The choice of amine can be varied depending on the specific research goal. This procedure is a representative example using benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent, HPLC grade
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature. The base scavenges the HCl generated during the reaction.
-
Slowly add benzylamine (1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide derivative.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
-
Confirm the structure and purity of the final product by NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: LC-MS/MS Analysis of 3,4-Dihydroisoquinoline-2(1H)-sulfonamide Derivatives
Rationale: This protocol provides a robust method for the separation and detection of the synthesized sulfonamide derivatives. A reversed-phase C18 column is used for separation, and positive mode ESI is employed for sensitive detection. The parameters provided are a starting point and may require optimization for specific derivatives.
Instrumentation and Materials:
-
UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample diluent: 50:50 acetonitrile:water.
-
Isotopically labeled internal standard (e.g., deuterated analog of the analyte), if available for quantitative analysis.[3]
LC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. |
MS Parameters (Positive ESI Mode):
| Parameter | Typical Starting Value |
| Capillary Voltage | 3.0-3.5 kV |
| Cone Voltage | 20-40 V (optimize for precursor ion intensity) |
| Source Temperature | 120-150 °C |
| Desolvation Temp. | 350-450 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy | 15-35 eV (optimize for product ion intensity) |
Sample Preparation for LC-MS/MS:
-
Prepare a stock solution of the sulfonamide derivative in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For qualitative analysis, dilute the stock solution with the sample diluent to a final concentration of 1-10 µg/mL.
-
For quantitative analysis, prepare a series of calibration standards by spiking known amounts of the analyte and a fixed concentration of the internal standard into the desired matrix (e.g., plasma, buffer).[4] Perform a protein precipitation or liquid-liquid extraction if working with biological matrices.
-
Filter the final samples through a 0.22 µm syringe filter before injection.
Fragmentation Analysis: Deciphering the Molecular Blueprint
Understanding the fragmentation patterns of 3,4-dihydroisoquinoline-2(1H)-sulfonamide derivatives is key to their structural confirmation. Under collision-induced dissociation (CID), the protonated molecule undergoes characteristic fragmentation, providing a unique fingerprint for the compound.
The primary site of protonation is the nitrogen atom of the tetrahydroisoquinoline ring. The fragmentation is typically initiated by cleavage of the S-N bond and fragmentation within the tetrahydroisoquinoline ring.[2][5]
Proposed Fragmentation Pathway:
A common fragmentation pathway for N-benzyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide is illustrated below. The precursor ion ([M+H]⁺) can undergo several key fragmentations:
-
Loss of SO₂: A characteristic fragmentation of sulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a significant product ion.[6]
-
Cleavage of the S-N bond: This cleavage can lead to the formation of the protonated tetrahydroisoquinoline ion and a neutral sulfonyl-containing fragment, or vice versa.
-
Retro-Diels-Alder (RDA) fragmentation: The tetrahydroisoquinoline ring can undergo a characteristic RDA reaction, leading to the loss of ethene and the formation of a stable aromatic ion.[5]
-
Benzylic cleavage: The bond between the nitrogen and the benzyl group can cleave, leading to the formation of a tropylium ion (m/z 91).
Caption: Proposed ESI-MS/MS fragmentation pathway for a protonated N-benzyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide.
Quantitative Data Summary
For quantitative analysis using Multiple Reaction Monitoring (MRM), the selection of precursor and product ion transitions is critical. The following table provides hypothetical yet representative MRM transitions for an N-benzyl derivative. These values should be empirically determined and optimized for each specific analyte and instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Proposed Fragmentation |
| N-benzyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide | 317.1 | 253.1 | 134.1 | [M+H]⁺ -> [M+H - SO₂]⁺ |
| [M+H]⁺ -> [Tetrahydroisoquinoline+H]⁺ | ||||
| Deuterated Internal Standard (e.g., d5-benzyl) | 322.1 | 258.1 | 134.1 | [M+H]⁺ -> [M+H - SO₂]⁺ |
| [M+H]⁺ -> [Tetrahydroisoquinoline+H]⁺ |
Conclusion: Empowering Discovery with Robust Analytics
The methodologies presented in this guide offer a robust framework for the mass spectrometric analysis of this compound derivatives. By converting the reactive sulfonyl chloride to a stable sulfonamide, researchers can leverage the power of LC-MS/MS for accurate identification and quantification. The detailed protocols and an understanding of the underlying fragmentation mechanisms will empower scientists in drug discovery and related fields to confidently characterize these important molecules, thereby accelerating the pace of innovation.
References
-
Regueiro, J., Breidbach, A., & Wenzl, T. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(19), 1791-1800. [Link]
-
Holčapek, M., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
-
Cerilliant. (2015). Selection of Internal Standards for LC-MS/MS Applications. [Link]
-
Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Cuyckens, F., & Claeys, M. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 729. [Link]
-
Hu, P., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1546-1553. [Link]
-
Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]
-
Jansons, M., et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. Journal of Chromatography B, 1177, 122779. [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]
-
Anugrah, D. S. B., et al. (2021). Proposed fragmentation mechanism for the protonated HGHK. ResearchGate. [Link]
-
Hu, P., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]
-
Rinaldi Tosi, M. E., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. [Link]
-
Chang, Y.-C., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 1-13. [Link]
-
Wang, M., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? ResearchGate. [Link]
-
Vèkey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(1), 329-339. [Link]
-
Pawar, A. K., et al. (2021). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. ResearchGate. [Link]
-
Wang, Y., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6149-6155. [Link]
-
Wu, H., et al. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Journal of the American Society for Mass Spectrometry, 31(7), 1476-1486. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
-
University of Delhi. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. [Link]
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Application Notes & Protocols: The Role of 3,4-Dihydroisoquinoline Sulfonamides in Oncology Drug Discovery
Introduction: A Privileged Scaffold in Cancer Research
The 3,4-dihydroisoquinoline scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. When functionalized with a sulfonamide group, this core structure gives rise to a class of compounds with significant potential in oncology. The sulfonamide moiety itself is a well-established pharmacophore, present in numerous approved drugs, and is known to interact with key enzymatic targets, particularly as a zinc-binding group.[1] The fusion of these two components creates a versatile molecular framework for developing novel anticancer agents that can modulate diverse and critical cellular pathways dysregulated in cancer.
This guide provides an in-depth exploration of the applications of 3,4-dihydroisoquinoline sulfonamides and their structural analogs in cancer research. We will delve into their primary mechanisms of action, present quantitative data on their efficacy, and provide detailed, field-proven protocols for their evaluation.
Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization
One of the most validated strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.[2] Compounds that interfere with the polymerization of tubulin into microtubules can arrest the cell cycle at the G2/M phase, leading to apoptosis.
Certain derivatives of the closely related quinoline sulfonamide scaffold have been identified as potent inhibitors of tubulin polymerization.[2][3] These agents often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This mechanism is particularly effective against rapidly proliferating cancer cells, which are highly dependent on microtubule function for mitotic spindle formation.[2]
Key Compounds and In Vitro Efficacy
A study by Ma et al. (2022) described a series of novel quinoline sulfonamide derivatives and evaluated their cytotoxic activities against several human cancer cell lines.[2][3] Compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) emerged as a particularly potent example.[2]
| Compound | Target Cell Line | IC50 (µM)[2] | Positive Control (IC50, µM) |
| D13 | HeLa (Cervical Cancer) | 1.34 | 5-Fluorouracil (20.54) |
| D13 | A549 (Lung Cancer) | 1.46 | 5-Fluorouracil (29.31) |
| D13 | HCT116 (Colon Cancer) | 0.94 | 5-Fluorouracil (25.17) |
| D13 | HepG-2 (Liver Cancer) | 1.82 | 5-Fluorouracil (32.14) |
Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for screening and validating the cytotoxic effects of novel sulfonamide compounds.
Caption: High-throughput screening workflow for identifying anticancer compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality: The assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3,4-dihydroisoquinoline sulfonamide compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment. This ensures cells are in a logarithmic growth phase before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the sulfonamide compounds in the growth medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be sufficient to observe effects on cell proliferation.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Modulating the Tumor Microenvironment: Carbonic Anhydrase Inhibition
The tumor microenvironment is often characterized by hypoxia (low oxygen), which leads to the upregulation of hypoxia-inducible factors (HIFs). One of the key targets of HIFs is carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in many cancers but has limited expression in normal tissues.[4]
CA IX plays a crucial role in cancer cell survival by managing pH. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By expelling protons, it contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, a state that promotes tumor invasion, metastasis, and resistance to therapy.[1] The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits metalloenzymes like carbonic anhydrases.[5]
Signaling Pathway and Point of Intervention
Caption: Inhibition of CA IX by sulfonamides to disrupt tumor pH regulation.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibitory activity of compounds against CA isoforms.
Causality: The method is based on measuring the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a pH indicator dye (e.g., phenol red). The rate of pH change is proportional to the enzyme's activity. An inhibitor will slow this rate.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
HEPES buffer (pH 7.4)
-
Phenol red pH indicator
-
CO₂-saturated water (substrate)
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a solution of the CA isoenzyme in the HEPES buffer.
-
Prepare serial dilutions of the sulfonamide inhibitor.
-
-
Assay Execution:
-
The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.
-
Syringe 1: Contains the CA enzyme, the pH indicator, and the test inhibitor at various concentrations.
-
Syringe 2: Contains the CO₂-saturated water (substrate).
-
The instrument rapidly injects and mixes equal volumes from both syringes.
-
-
Data Acquisition and Analysis:
-
The reaction is initiated upon mixing. The hydration of CO₂ produces protons, causing the phenol red indicator to change color.
-
The spectrophotometer records the change in absorbance over time (typically for 10-20 seconds) at the wavelength corresponding to the indicator's color change.
-
The initial rates of the reaction are determined from the slope of the absorbance curve.
-
Enzyme activity is calculated as the percentage of the uninhibited control.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, which is common for sulfonamides against CAs.
-
Rewiring Cancer Metabolism: Targeting LDHA and PKM2
Cancer cells exhibit profound metabolic reprogramming, famously characterized by a preference for aerobic glycolysis (the "Warburg effect").[6][7] This metabolic shift is facilitated by the overexpression of specific enzyme isoforms, such as Lactate Dehydrogenase A (LDHA) and Pyruvate Kinase M2 (PKM2).[6][8]
-
LDHA: This enzyme catalyzes the final step of glycolysis, the conversion of pyruvate to lactate. Inhibiting LDHA blocks lactate production, forcing cancer cells to rely more on mitochondrial respiration, which can increase oxidative stress and induce apoptosis.[6][7]
-
PKM2: This enzyme controls the final rate-limiting step of glycolysis. Targeting PKM2 can disrupt the metabolic flux and deprive cancer cells of the necessary building blocks for proliferation.[8]
Quinoline-based sulfonamides have been developed as potent inhibitors of both LDHA and modulators of PKM2, representing a promising strategy to selectively target cancer cell metabolism.[6][8]
Metabolic Intervention Points
Caption: Sulfonamide intervention in the glycolytic pathway of cancer cells.
References
-
Ma, J., & Gong, G. H. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1537. [Link]
-
Ma, J., & Gong, G. H. (2022). Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed, 35268645. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. [Link]
- Redda, A. et al. (2014). N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents.
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Bill, A. et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism, 1(1), 19. [Link]
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Bill, A. et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. PubMed, 24280043. [Link]
-
Carradori, S. et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. Journal of Medicinal Chemistry, 53(8), 3414-3422. [Link]
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Abdel-Maksoud, M. S. et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6248. [Link]
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Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]
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Sharma, P. et al. (2024). Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry, 40(2). [Link]
-
Sławiński, J. et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2537. [Link]
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Abdel-Maksoud, M. S. et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6248. [Link]
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Al-Said, M. S. et al. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 846-852. [Link]
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Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. [Link]
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Targeting dysregulated molecular pathways in cancer cell lines using small molecule inhibitors as a promising therapeutic strategy. (2025). Scientific Reports. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). Molecules. [Link]
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The Pictet-Spengler Reaction: A Strategic Approach to Tetrahydroisoquinoline Scaffolds in Drug Discovery
Introduction: The Enduring Relevance of Tetrahydroisoquinolines and the Pictet-Spengler Reaction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, particularly alkaloids, and synthetic pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][3][4] Consequently, efficient and versatile methods for the synthesis of THIQ derivatives are of paramount importance to drug development professionals.
Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction remains one of the most direct and reliable methods for constructing the THIQ skeleton.[5][6] This robust reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8] Its enduring appeal lies in its operational simplicity, high efficiency, and adaptability to a wide range of substrates, making it a favored strategy in both academic research and industrial-scale synthesis.[9][10] This guide provides an in-depth exploration of the Pictet-Spengler reaction, from its mechanistic underpinnings to detailed experimental protocols and strategic considerations for its application in the synthesis of tetrahydroisoquinoline precursors.
Mechanistic Insights: The Electrophilic Aromatic Substitution at the Heart of the Reaction
The Pictet-Spengler reaction proceeds through a well-established, multi-step mechanism initiated by the formation of a Schiff base (or imine) from the condensation of a β-arylethylamine and a carbonyl compound.[8][11] The key to the subsequent cyclization lies in the generation of a highly electrophilic iminium ion under acidic conditions.[6][12] This iminium ion then undergoes an intramolecular electrophilic aromatic substitution (SEAr) reaction with the electron-rich aromatic ring of the β-arylethylamine, leading to the formation of the characteristic tetrahydroisoquinoline ring system.[5][8]
The reaction is critically influenced by the nature of the substituents on the aromatic ring of the β-arylethylamine.[7] Electron-donating groups, such as alkoxy or hydroxy moieties, enhance the nucleophilicity of the aromatic ring, thereby facilitating the electrophilic cyclization and often allowing the reaction to proceed under milder conditions.[7][8] Conversely, electron-withdrawing groups can hinder the reaction, necessitating stronger acids and higher temperatures.[6]
Figure 1: Generalized mechanism of the Pictet-Spengler reaction.
Experimental Protocols: A Guide to Practice
The following protocols provide a generalized framework for conducting the Pictet-Spengler synthesis of a 1-substituted tetrahydroisoquinoline. Optimization of reaction time, temperature, and solvent may be necessary depending on the specific substrates employed.
Protocol 1: General Synthesis of a 1-Substituted Tetrahydroisoquinoline
Materials and Reagents:
-
β-Arylethylamine (e.g., 3,4-dimethoxyphenethylamine) (1.0 eq)
-
Aldehyde (e.g., acetaldehyde) (1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Toluene)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or Boron trifluoride etherate (BF₃·OEt₂))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 eq) in the chosen solvent (approximately 10-20 mL per mmol of the amine).[13]
-
Addition of Carbonyl Compound: Add the aldehyde (1.1 eq) to the solution. A slight excess of the carbonyl compound helps to ensure complete consumption of the amine.[7]
-
Acid Catalysis: Cool the mixture in an ice bath (if the reaction is exothermic) and slowly add the acid catalyst. The amount and type of acid will depend on the reactivity of the substrates (see Table 1).
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature if heated.[13] Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3 x 20 mL).[14]
-
Washing: Combine the organic layers and wash sequentially with water and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11][13]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure tetrahydroisoquinoline precursor.[13]
Table 1: Common Reaction Conditions for the Pictet-Spengler Synthesis
| β-Arylethylamine Substrate | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |
| Phenethylamine | Formaldehyde | HCl | Water | Reflux | Moderate | [6] |
| 3,4-Dimethoxyphenethylamine | Acetaldehyde | TFA | DCM | Room Temp | High | [15] |
| Tryptamine | Various Aldehydes | Acetic Acid | Ethanol | Reflux | Good to High | [13] |
| Dopamine Hydrochloride | 4-Hydroxyphenylacetaldehyde | None (enzymatic) | Buffer (pH 7.5) | 30 °C | High | [16] |
| N-Boc-tryptamine | Various Aldehydes | Chiral Phosphoric Acid | Toluene | -20 °C to RT | High (with high ee) | [17] |
Strategic Considerations in Drug Development
The Pictet-Spengler reaction is not only a tool for constructing the basic THIQ scaffold but also a versatile platform for introducing molecular diversity.
-
Asymmetric Synthesis: The synthesis of enantiomerically pure THIQs is often crucial for their pharmacological activity. Asymmetric Pictet-Spengler reactions have been developed using chiral auxiliaries, substrates, or, more recently, chiral Brønsted acid catalysts to control the stereochemistry at the newly formed C1 position.[18][19][20]
-
Combinatorial Chemistry: The reaction's reliability and tolerance for a wide range of functional groups make it well-suited for solid-phase synthesis and the generation of compound libraries for high-throughput screening.[9][21]
-
Tandem Reactions: The Pictet-Spengler reaction can be integrated into tandem or cascade reaction sequences, allowing for the rapid construction of complex polycyclic architectures from simple starting materials.[9][10]
-
Biocatalysis: Enzymes such as norcoclaurine synthase (NCS) catalyze stereoselective Pictet-Spengler reactions in nature.[16] The use of such enzymes, or engineered variants, offers a green and highly selective alternative to chemical catalysis for the synthesis of specific THIQ alkaloids.[16][22][23]
Figure 2: General experimental workflow for the Pictet-Spengler synthesis.
Conclusion
With over a century of application, the Pictet-Spengler reaction continues to be a powerful and indispensable tool in the synthesis of tetrahydroisoquinoline precursors for drug discovery and development. Its mechanistic predictability, operational simplicity, and adaptability allow for the efficient construction of diverse molecular scaffolds. By understanding the underlying principles and mastering the experimental protocols, researchers can effectively leverage this classic reaction to advance their synthetic programs and explore new therapeutic frontiers.
References
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The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules, 25(2), 304.
-
Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). Molecules, 23(7), 1785.
-
Pictet-Spengler reaction. Name-Reaction.com.
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Synthetic versus enzymatic pictet-spengler reaction: An overview. (2021). Current Organic Synthesis, 18(5), 454-473.
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. (2013). Bioscience, Biotechnology, and Biochemistry, 77(1), 143-146.
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
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Pictet-Spengler Reaction Mechanism | Organic Chemistry. (2020). YouTube.
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Semantic Scholar.
-
Pictet–Spengler reaction. Wikipedia.
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The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society, 144(34), 15555–15568.
-
Pictet–Spengler reaction. Grokipedia.
-
Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - US.
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Pictet-Spengler Reaction - Common Conditions. organic-chemistry.org.
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The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates.
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Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). (2024). Expert Opinion on Therapeutic Patents, 1-19.
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Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online.
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Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. (2022). Journal of the American Chemical Society, 144(34), 15555–15568.
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The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules, 25(2), 304.
-
Pictet-Spengler Reaction. NROChemistry.
-
Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. Benchchem.
-
The Pictet-Spengler reaction in solid-phase combinatorial chemistry. (2003). Current Opinion in Drug Discovery & Development, 6(6), 801-14.
-
Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Bentham Science.
-
Application Notes and Protocols: Step-by-Step Pictet-Spengler Synthesis of the Salsolidine Scaffold. Benchchem.
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). Molecules, 26(11), 3326.
-
Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. (2022). Organic Letters, 24(4), 1008–1013.
-
Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. (2005). Journal of the American Chemical Society, 127(45), 15688–15689.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13195-13224.
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). Organic Letters.
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2018). Molecules, 23(11), 2969.
-
Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (2019). Chemical Science, 10(42), 9789–9794.
-
Tetrahydroisoquinoline. Wikipedia.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydroisoquinoline-2(1H)-sulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonamide and its derivatives. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of N-sulfonylated heterocycles is a cornerstone in medicinal chemistry, with the 3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold being a key feature in compounds targeting enzymes like carbonic anhydrase.[1][2][3] However, what appears to be a straightforward sulfonylation of a secondary amine can often be plagued by issues of low yield and difficult purification. This guide addresses the most common challenges in a direct question-and-answer format.
General Synthetic Pathway
The most common and direct approach to synthesizing the target compound involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a suitable sulfonating agent, such as sulfamoyl chloride or, in some variations, sulfamide, typically in the presence of a base. The fundamental transformation is the formation of a stable S-N bond.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.
Q1: My overall yield for 3,4-dihydroisoquinoline-2(1H)-sulfonamide is consistently low. What are the first things I should investigate?
A1: Consistently low yields are often traced back to a few critical, and often overlooked, experimental variables. Before making drastic changes to your protocol, perform a systematic check of the fundamentals. The primary culprits are typically reagent quality, the presence of moisture, and suboptimal reaction conditions.
A logical diagnostic workflow is essential. Start by evaluating your reagents and setup for sources of contamination or degradation, then move to optimizing the reaction parameters themselves.
Caption: A decision tree for troubleshooting low product yield.
Q2: I suspect my sulfamoyl chloride (or other sulfonyl chloride) has degraded. How does this impact the reaction, and what is the solution?
A2: This is one of the most common reasons for reaction failure. Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[4][5] If exposed to even trace amounts of water from the solvent, glassware, or atmosphere, the sulfonyl chloride will readily hydrolyze to the corresponding sulfonic acid.
Causality: The sulfonic acid is unreactive towards the amine under standard sulfonylation conditions.[5][6] This hydrolysis consumes your electrophile, directly reducing the theoretical maximum yield.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents should be of anhydrous grade and preferably dispensed from a system that limits atmospheric exposure (e.g., Sure/Seal™ bottles). The reaction should be run under an inert atmosphere of nitrogen or argon.[4][5]
-
Use Fresh Reagents: Use a freshly opened bottle of the sulfonating agent whenever possible. If the reagent is old or has been improperly stored, it is likely compromised.
-
Reagent Test: If you suspect hydrolysis, you can test the sulfonyl chloride by adding a small amount to a test tube with water. If you see vigorous fuming (HCl gas) and the material dissolves, it is likely still active. The hydrolyzed sulfonic acid is a solid with much higher water solubility.
Q3: How critical are the choices of base and solvent for this synthesis?
A3: The choice of base and solvent is critical and interdependent. Their roles are to facilitate the reaction between the amine and the sulfonyl chloride while minimizing side reactions.
Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.
-
Recommended: Use a non-nucleophilic, organic base like triethylamine (TEA) or pyridine.[4] These bases will not compete with the tetrahydroisoquinoline for the electrophilic sulfonyl chloride. A slight excess (1.1-1.5 equivalents) is typically sufficient.[5]
-
Not Recommended: Avoid aqueous bases like sodium hydroxide (NaOH) under standard conditions. While Schotten-Baumann conditions exist, using an aqueous base dramatically increases the risk of hydrolyzing your sensitive sulfonyl chloride, which is often the primary cause of low yields.[4]
Solvent Selection: The solvent must dissolve both reactants and be inert to the highly reactive sulfonyl chloride.
-
Recommended: Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective choices.[4] They are aprotic and do not react with the electrophile.
-
Not Recommended: Avoid protic solvents like methanol or ethanol, as they can react with the sulfonyl chloride to form sulfonate esters, introducing impurities and reducing yield.
| Parameter | Recommendation | Rationale |
| Sulfonating Agent | 1.0 eq | Limiting reagent. |
| 1,2,3,4-Tetrahydroisoquinoline | 1.0 - 1.2 eq | Slight excess can help drive reaction to completion.[4] |
| Base (e.g., TEA) | 1.1 - 1.5 eq | Neutralizes HCl byproduct without competing as a nucleophile.[5] |
| Solvent | Anhydrous DCM or THF | Aprotic and inert; good solubility for reactants.[4] |
| Temperature | 0 °C to Room Temp | Controls reaction rate and minimizes side reactions.[5] |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the sulfonyl chloride.[4][5] |
Table 1: Recommended Reaction Parameters for Optimal Yield.
Q4: I'm seeing multiple spots on my TLC plate besides my starting material and product. What are the likely side products and how can I avoid them?
A4: The most common side product is the sulfonic acid derived from the hydrolysis of your sulfonyl chloride, as discussed in Q2.[6] Another possibility, though less common for a secondary amine like 1,2,3,4-tetrahydroisoquinoline, is the formation of a bis-sulfonated product if a primary amine impurity is present.
Minimizing Side Product Formation:
-
Sulfonic Acid: The most effective prevention is the rigorous exclusion of water from your reaction.[6]
-
Unreacted Amine: If the reaction does not go to completion, you will have leftover starting amine. This can be addressed by using a slight excess of the sulfonyl chloride (if the amine is precious) or by ensuring sufficient reaction time. Monitor the reaction by TLC until the starting amine spot has been consumed.
Purification Strategy: A well-designed aqueous work-up can effectively remove both the sulfonic acid and any unreacted amine before chromatography.
-
After the reaction is complete, dilute the mixture with your organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the unreacted basic amine, pulling it into the aqueous layer.
-
Next, wash with a dilute base (e.g., saturated NaHCO₃ solution). This will deprotonate the acidic sulfonic acid byproduct, pulling it into the aqueous layer.[6]
-
Finally, wash with brine to remove excess water, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
This procedure ensures that the crude material loaded onto a silica gel column is significantly cleaner, simplifying the final purification step.
Frequently Asked Questions (FAQs)
Q: Is microwave-assisted synthesis a good option to improve yield? A: Yes, microwave-assisted synthesis can be a powerful tool. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[7] For example, the synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonamides has been successfully performed by reacting 1,2,3,4-tetrahydroisoquinoline with sulfamide under microwave irradiation, achieving a 43% yield in 40 minutes.[1] This method is also considered a "green" chemistry approach.[7]
Q: How do I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting amine. The reaction is complete when the starting amine spot is no longer visible. The product sulfonamide will typically have a different Rf value. Using a co-spot (a single lane where both the starting material and reaction mixture are spotted) can help resolve spots that are close together.
Q: Can I use a different sulfonating agent, like sulfamide? A: Yes. As mentioned, sulfamide can be used, often in conjunction with microwave heating, to produce the desired sulfonamide.[1] This route avoids the use of highly moisture-sensitive sulfonyl chlorides but may require a large excess of sulfamide and specific heating conditions to achieve reasonable yields.
Experimental Protocols
Protocol 1: Standard Synthesis of 3,4-Dihydroisoquinoline-2(1H)-sulfonamide
This protocol is a generalized procedure based on best practices for sulfonamide synthesis.
Caption: A standard workflow for sulfonamide synthesis and purification.
Methodology:
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 1,2,3,4-tetrahydroisoquinoline (1.0 eq).
-
Reagent Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq).
-
To this stirring solution, add a solution of sulfamoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting amine by TLC.
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3,4-dihydroisoquinoline-2(1H)-sulfonamide.
References
-
Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Potent Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation, and Enzyme−Ligand X-ray Studies. Journal of Medicinal Chemistry, 53(6), 2401–2408. Available from: [Link]
-
Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. PubMed. Available from: [Link]
-
MDPI. (2021). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available from: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]
-
Medicinal Chemistry Communications. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]
-
European Patent Office. (2005). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. Available from: [Link]
-
ACS Publications. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Potent Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation, and Enzyme−Ligand X-ray Studies. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. Available from: [Link]
-
K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. Available from: [Link]
-
ResearchGate. (2021). Study on synthesis and biological effects of a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. Available from: [Link]
-
PubMed. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Available from: [Link]
-
ResearchGate. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide. Available from: [Link]
-
Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Available from: [Link]
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
PubMed. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. Available from: [Link]
-
MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride with Nucleophiles
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride in their synthetic workflows. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common and often unexpected side reactions encountered when this reagent is treated with various nucleophiles. Our goal is to equip you with the foundational knowledge and practical solutions to optimize your reaction outcomes, ensuring both efficiency and reproducibility.
Introduction: The Duality of a Versatile Reagent
This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce the dihydroisoquinoline sulfonamide moiety, a scaffold present in numerous biologically active compounds. However, its utility is matched by a nuanced reactivity profile that can lead to a range of undesired side products if not properly controlled. The central challenge arises from the intrinsic properties of the dihydroisoquinoline ring system, which can participate in reactions beyond the expected simple nucleophilic substitution at the sulfonyl group.
This guide is structured to address these challenges head-on, moving from common, high-level questions to specific, problem-oriented troubleshooting, complete with mechanistic insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with a nucleophile, such as a primary amine?
A1: The primary and intended reaction is a standard sulfonamide bond formation. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This reaction is typically facilitated by a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the hydrochloric acid (HCl) generated in situ.
Q2: What are the most common classes of side reactions observed with this sulfonyl chloride?
A2: The most prevalent side reactions can be categorized as follows:
-
Hydrolysis: Reaction with trace water to form the corresponding sulfonic acid, which is unreactive towards the intended nucleophile.
-
Di-sulfonylation: In the case of primary amines, a second sulfonylation can occur at the newly formed sulfonamide nitrogen, leading to a bis-sulfonylated byproduct.
-
Formation of N-Sulfonyliminium Ion Adducts: The dihydroisoquinoline moiety can form a reactive N-sulfonyliminium ion, which is then trapped by nucleophiles present in the reaction mixture (e.g., water, chloride, or even the solvent).
Q3: Why is this particular sulfonyl chloride prone to forming N-sulfonyliminium ion intermediates?
A3: The 3,4-dihydroisoquinoline scaffold contains an endocyclic imine-like C=N bond in its resonance structure. Upon formation of the initial sulfonamide, the nitrogen lone pair is delocalized into the sulfonyl group, increasing the electrophilicity of the C1 carbon of the isoquinoline ring. This facilitates the formation of a stabilized N-sulfonyliminium ion, which then becomes a target for nucleophilic attack.
Troubleshooting Guide: From Unexpected TLC Spots to Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and corrective actions.
Issue 1: My reaction with a primary amine is sluggish, and the yield of the desired sulfonamide is low. My main byproduct appears to be a polar, water-soluble compound.
-
Question: What is the likely cause of the low yield and the formation of a polar byproduct?
-
Answer & Analysis: The most probable cause is the hydrolysis of your this compound starting material. Sulfonyl chlorides are highly sensitive to moisture. The polar byproduct is likely the corresponding sulfonic acid, formed when the sulfonyl chloride reacts with water instead of your amine. This sulfonic acid is unreactive under standard sulfonylation conditions and is often difficult to extract from aqueous layers during workup.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferable.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use a fresh bottle of this compound or purify older stock if hydrolysis is suspected.
-
Issue 2: My TLC analysis shows three spots: my starting amine, the desired product, and a less polar spot that appeared over time.
-
Question: I'm reacting with a primary amine. What could this less polar spot be?
-
Answer & Analysis: This is a classic presentation of di-sulfonylation . Primary amines, after forming the initial mono-sulfonamide, still possess a proton on the nitrogen. This proton is acidic and can be removed by the base, generating a sulfonamidate anion that can act as a nucleophile, attacking a second molecule of the sulfonyl chloride. The resulting bis-sulfonated product is typically less polar than the mono-sulfonamide.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Add the sulfonyl chloride (1.0 equivalent) slowly and in a controlled manner to a solution of the primary amine (1.1-1.2 equivalents). Using a slight excess of the amine ensures the sulfonyl chloride is consumed before it can react with the product.
-
Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature) to disfavor the second, generally slower, sulfonylation step.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, quench the reaction to prevent further reaction with the product.
-
Issue 3: Upon workup of my reaction, I've isolated an unexpected product with a mass corresponding to my desired product + 18 (water) or +36 (HCl).
-
Question: What is the mechanistic basis for the formation of these adducts?
-
Answer & Analysis: This is a strong indication of the formation of an N-sulfonyliminium ion intermediate , which is subsequently trapped by nucleophiles. The reaction of this compound with a nucleophile can proceed through the pathway illustrated below, especially if the primary nucleophile is sterically hindered or has low reactivity.
-
Mechanism of Side Product Formation:
-
The sulfonyl chloride reacts with the nucleophile to form the sulfonamide.
-
This intermediate can then form a resonance-stabilized N-sulfonyliminium ion.
-
This highly electrophilic species is then attacked by any available nucleophile in the reaction mixture. If water is present (from incomplete drying or as a byproduct), it will form a carbinolamine adduct (+18 amu). If excess chloride is present (from the sulfonyl chloride or HCl byproduct), a chloro-adduct can form (+36 amu).
-
-
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: As with hydrolysis, rigorously excluding water is critical to prevent the formation of the carbinolamine adduct.
-
Choice of Base: Use a non-nucleophilic base like triethylamine or DIPEA. Using a base like pyridine could potentially lead to the formation of pyridinium adducts.
-
Solvent Selection: Aprotic solvents such as THF or DCM are preferred over protic solvents.
-
Temperature Management: Keeping the reaction temperature low can help to suppress the formation of the iminium ion.
-
Data Presentation & Visualization
Table 1: Common Side Products and Their Mass Spectrometry Signatures
| Side Product Type | Structure | Mass Change from Expected Product | Common Causes |
| Hydrolysis Product (Starting Material) | 3,4-dihydroisoquinoline-2(1H)-sulfonic acid | N/A (unreacted starting material) | Presence of water |
| Di-sulfonylation Product | R-N(SO₂-DHQ)₂ | + Mass of (SO₂-DHQ) | Excess sulfonyl chloride, prolonged reaction time |
| Carbinolamine Adduct | 1-hydroxy-2-sulfonyldihydroisoquinoline | +18 amu (H₂O) | Presence of water, iminium ion formation |
| Chloro Adduct | 1-chloro-2-sulfonyldihydroisoquinoline | +35.5/37.5 amu (Cl) | Excess chloride, iminium ion formation |
(DHQ = Dihydroisoquinoline)
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction and the major side reaction pathway involving the N-sulfonyliminium ion.
Caption: Intended reaction pathway for sulfonamide synthesis.
Caption: Formation of side products via an N-sulfonyliminium ion.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides with Minimized Side Reactions
This protocol is designed for the reaction of this compound with a primary or secondary amine.
-
Glassware and Reagent Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Ensure the amine, any base (e.g., triethylamine), and the solvent (e.g., DCM) are anhydrous.
-
-
Reaction Setup:
-
To the cooled flask, add the amine (1.1 equivalents) and dissolve it in anhydrous DCM (approx. 0.1 M).
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes using a syringe pump for best control.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the limiting reagent is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. [Link to a relevant technical note or a general synthesis guide if available]
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. [Link to a relevant technical note or a general synthesis guide if available]
-
Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879. [Link]
- Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965.
-
Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Direct Synthesis of Substituted Isoquinolines and β-Carbolines from Amides. Organic Letters, 10(16), 3485–3488. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 18, 2026, from [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-210.
-
Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
Technical Support Center: Hydrolysis of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride during chemical reactions. As a critical intermediate in the synthesis of various biologically active compounds, including carbonic anhydrase inhibitors, understanding and controlling its stability is paramount for successful outcomes.[1]
Troubleshooting Guide: Unexpected Hydrolysis and Side Reactions
This section addresses common problems encountered during reactions involving this compound, with a focus on mitigating unwanted hydrolysis.
Issue 1: Low Yield of the Desired Sulfonamide Product
Question: My reaction to form a sulfonamide from this compound and an amine is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in sulfonamide synthesis are frequently linked to the premature hydrolysis of the sulfonyl chloride starting material.[2][3] Sulfonyl chlorides are highly reactive electrophiles and are susceptible to reaction with water, which converts them into the corresponding and unreactive sulfonic acid.[2]
Causality and Recommended Solutions:
-
Moisture Contamination: The primary culprit is often trace amounts of water in the reaction setup.
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., oven-dried at >100°C for several hours or flame-dried under vacuum). Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2][3] This is particularly crucial for reactions that run for extended periods.
-
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.
-
Base Selection: Employ a non-nucleophilic organic base like triethylamine or pyridine. These bases effectively scavenge the HCl byproduct of the sulfonylation reaction without competing with your amine nucleophile.[2] Using aqueous bases like sodium hydroxide can increase the risk of sulfonyl chloride hydrolysis, although it is possible under specific conditions (e.g., Schotten-Baumann reaction).[2]
-
Solvent Polarity: The solvent should be inert and capable of dissolving both the sulfonyl chloride and the amine. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2]
-
-
Reaction Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Amine Excess: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion and ensure all the sulfonyl chloride is consumed.[2]
-
-
Reagent Quality: The purity and stability of your starting materials are critical.
-
Sulfonyl Chloride Integrity: Over time, sulfonyl chlorides can degrade due to exposure to atmospheric moisture.[3] It is advisable to use a fresh bottle or to purify the sulfonyl chloride if its quality is uncertain.
-
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution.
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction by washing the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Issue 2: Identification of an Unexpected, Water-Soluble Byproduct
Question: I am observing a significant amount of a water-soluble byproduct in my reaction mixture, which I suspect is the sulfonic acid from hydrolysis. How can I confirm its identity and remove it?
Answer:
The formation of 3,4-dihydroisoquinoline-2(1H)-sulfonic acid is the direct result of the hydrolysis of the corresponding sulfonyl chloride.[2][4] This byproduct is typically more polar and water-soluble than the desired sulfonamide.
Analytical Confirmation and Purification Strategies:
| Analytical Technique | Expected Observation for Sulfonic Acid Byproduct |
| Thin Layer Chromatography (TLC) | A more polar spot (lower Rf value) compared to the starting sulfonyl chloride and the product sulfonamide. It may streak on silica gel. |
| ¹H NMR Spectroscopy | Disappearance of the characteristic sulfonyl chloride proton signals and the appearance of new signals corresponding to the sulfonic acid. The exact chemical shifts will vary depending on the solvent and pH. |
| Mass Spectrometry (MS) | The molecular ion peak will correspond to the mass of the sulfonic acid (M+H)⁺ or (M-H)⁻. |
| Infrared (IR) Spectroscopy | Appearance of broad O-H stretching bands around 3000 cm⁻¹ and characteristic S=O stretching bands. |
Purification:
-
Aqueous Workup: During the reaction workup, the sulfonic acid will preferentially partition into the aqueous layer, especially after a basic wash (e.g., with saturated sodium bicarbonate solution), which will deprotonate the sulfonic acid to form a more water-soluble sulfonate salt.
-
Chromatography: If the sulfonic acid is not completely removed by extraction, it can be separated from the less polar sulfonamide product by column chromatography on silica gel.
Issue 3: Reaction Fails to Go to Completion Despite Anhydrous Conditions
Question: I have taken precautions to ensure anhydrous conditions, but my reaction is still sluggish and does not proceed to completion. What other factors could be at play?
Answer:
While hydrolysis is a major concern, other factors can inhibit the reaction.
-
Steric Hindrance: If the amine nucleophile is sterically bulky, the reaction rate may be significantly reduced. In such cases, gentle heating may be required to overcome the activation energy barrier. However, be cautious as excessive heat can also promote side reactions.[3]
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction. A stronger, non-nucleophilic base might be required in such cases to facilitate the deprotonation of the amine.
-
Reaction Temperature: Many sulfonamide formations are initially performed at 0 °C to control the exothermic reaction and are then allowed to warm to room temperature.[2][3] If the reaction is slow, consider maintaining it at room temperature for a longer period or gently heating it.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis for sulfonyl chlorides?
A1: The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom. This is followed by the displacement of the chloride ion as a leaving group, resulting in the formation of the corresponding sulfonic acid and hydrochloric acid.[4] For alkanesulfonyl chlorides, this is generally considered a concerted bimolecular nucleophilic substitution (SN2) pathway.[5]
Q2: How can I monitor the hydrolysis of this compound during my reaction?
A2: Several analytical techniques can be employed to monitor the progress of your reaction and detect the formation of the sulfonic acid byproduct. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the disappearance of the starting material and the appearance of both the desired product and the hydrolysis byproduct.[6] TLC can provide a quick qualitative assessment. NMR spectroscopy can also be used to monitor the reaction in real-time if the reaction conditions permit.[7]
Q3: Can I use Karl Fischer titration to determine the water content of my this compound starting material?
A3: Karl Fischer titration is a suitable method for determining the water content in many aromatic sulfonyl chlorides.[8] However, it's important to note that the method may not be applicable to sulfonyl chlorides with strong electron-withdrawing substituents, as they can react with the Karl Fischer reagent.[8] Given the structure of this compound, it is likely compatible, but it is always recommended to validate the method for your specific compound.
Q4: Are there any alternative reagents to this compound that are more stable to hydrolysis?
A4: While sulfonyl chlorides are the most common reagents for sulfonamide synthesis, other more stable precursors can be used. For instance, sulfonic acids can be converted to sulfonamides, often via activation to a reactive intermediate in situ.[9] Additionally, methods for the late-stage conversion of primary sulfonamides to sulfonyl chlorides have been developed, offering an alternative synthetic route.[10]
Q5: What is the visual representation of the hydrolysis process?
A5: The following diagram illustrates the key steps in the hydrolysis of this compound.
Caption: Hydrolysis of this compound.
Q6: How can I troubleshoot my experimental workflow?
A6: The following flowchart provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting workflow for low sulfonamide yield.
References
-
Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
- King, J. F., & Kice, J. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Current Organic Chemistry, 12(8), 634-641.
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
- Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(3), 548-552.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
- Wu, J., & Sun, C. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(10), 1779-1781.
- FR2795723A1. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gómez-Palomino, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
- Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. Journal of Medicinal Chemistry, 53(6), 2401-2408.
- Royal Society of Chemistry. (2025).
- Quora. (2017).
- CN102826958A. (2012). The assay method of chlorosulfuric acid in thionyl chloride.
- CN109298092B. (2021). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
- OUCI. (n.d.).
- The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.
- ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one.
- Royal Society of Chemistry. (n.d.). Reactions of organic sulphur compounds. Part I. The hydrolysis of arenesulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations [ouci.dntb.gov.ua]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude 3,4-Dihydroisoquinoline-2(1H)-sulfonamide
Introduction
Welcome to the technical support guide for the purification of 3,4-dihydroisoquinoline-2(1H)-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The successful isolation of a clean product is critical for accurate downstream biological evaluation and ensuring the reliability of experimental data.[1] This guide provides a combination of frequently asked questions for quick problem-solving and in-depth troubleshooting protocols grounded in established chemical principles.
The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonamide, typically from 1,2,3,4-tetrahydroisoquinoline and sulfamide, can result in a crude product containing unreacted starting materials, side-products, and other process-related impurities.[2] The purification strategy chosen will depend on the nature of these impurities, their polarity relative to the desired product, and the scale of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of sulfonamide-class compounds.
Q1: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of a crystalline solid.[3] This often happens when the solution is too concentrated, cools too quickly, or when the boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture of your compound and impurities).[4]
-
Immediate Steps:
-
Re-heat the solution to dissolve the oil completely.[3]
-
Add a small amount of additional hot solvent to slightly decrease the concentration.[3]
-
Allow the solution to cool much more slowly. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[4]
-
Try inducing crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a seed crystal of the pure compound.[3]
-
-
Long-Term Strategy:
-
Change the Solvent System: The chosen solvent may be too nonpolar. Consider using a solvent mixture, such as isopropanol/water or ethanol/water, which are often effective for sulfonamides.[3][5] A solvent/anti-solvent system can also be effective; dissolve the crude product in a minimal amount of a "good" solvent and slowly add a miscible "anti-solvent" in which the product is insoluble until turbidity persists.[4]
-
Q2: My yield after recrystallization is very low. How can I improve it?
A2: Low yield is a common problem in recrystallization and can be attributed to several factors.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will keep more of your product dissolved upon cooling.[4]
-
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[6]
-
Check for Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, your product might have crystallized on the filter paper. Re-dissolve this material and ensure your filtration funnel and receiving flask are pre-heated to prevent this loss.[3]
-
Solvent Choice: The solvent might be too good, meaning the compound has significant solubility even at low temperatures. Refer to the solvent selection table below and consider a solvent in which your compound is less soluble when cold.
-
Q3: My purified product appears as an amorphous powder, not distinct crystals. Is this a problem?
A3: Amorphous solids often form when the product "crashes out" of solution too quickly, preventing the molecules from arranging into an ordered crystal lattice.[4] While the chemical purity might be acceptable, amorphous materials can have different physical properties (e.g., solubility, stability) and may trap solvent. For analytical standards and further reactions, a crystalline solid is generally preferred.
-
Solutions:
-
Reduce Cooling Rate: This is the most critical factor. Allow the solution to cool slowly and undisturbed on the benchtop before moving to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.[4][7]
-
Use a More Dilute Solution: While you want to minimize solvent for yield, a slightly more dilute solution can sometimes provide the necessary space and time for proper crystal lattice formation.
-
Change Solvent: A different solvent system may favor a more crystalline habit.
-
Q4: How do I choose between recrystallization and column chromatography?
A4: The choice depends on the impurities and the quantity of material.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have very different solubility profiles from your desired compound. It is often faster and more scalable than chromatography.[8]
-
Column Chromatography is more powerful for separating mixtures with multiple components or for impurities that have similar polarity and solubility to your product. It is the preferred method when recrystallization fails to achieve the desired purity.[8][9]
Troubleshooting & Purification Protocols
General Purification Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting the purification of your crude 3,4-dihydroisoquinoline-2(1H)-sulfonamide.
Caption: General workflow for troubleshooting purification.
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[8] For 3,4-dihydroisoquinoline-2(1H)-sulfonamide (mp 161-163 °C), a solvent with a boiling point well below this is essential to prevent oiling out.[2]
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent pair from Table 2. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[6]
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or, for more complete solvent removal, place them in a desiccator under vacuum.
| Problem | Potential Cause | Solution | Reference |
| Oiling Out | Solution too concentrated; cooling too fast; solvent boiling point too high. | Re-heat, add more solvent, cool slowly. Change to a lower-boiling solvent or a co-solvent system. | [3][4] |
| No Crystals Form | Solution is not saturated (too much solvent); solution is supersaturated. | Boil off some solvent and cool again. Induce crystallization by scratching the flask or adding a seed crystal. | [3] |
| Low Yield | Too much solvent used; premature crystallization during filtration; compound is too soluble in the cold solvent. | Use minimum hot solvent; pre-heat filtration apparatus; cool thoroughly in an ice bath; choose a less effective solvent. | [4] |
| Table 1: Troubleshooting Common Recrystallization Issues. |
| Solvent System | Rationale | Reference |
| 95% Ethanol | Good general solvent for sulfonamides, often providing a good balance of solubility. | [7] |
| Isopropanol/Water (e.g., 70% IPA) | The water acts as an anti-solvent, reducing solubility upon cooling to improve yield. Effective for many sulfonamides. | [3][5] |
| Ethyl Acetate | A more moderately polar solvent. Can be effective if ethanol is too strong a solvent. | [8] |
| Acetonitrile/Water | Another effective polar aprotic solvent system. | [10] |
| Table 2: Recommended Solvent Systems for Recrystallization. |
Protocol 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For sulfonamides, silica gel is a common stationary phase.[8]
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. Aim for a system that gives your product an Rf value of ~0.3. Good starting points are mixtures of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). See Table 3 for suggestions.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., from 10% to 50% Ethyl Acetate in Hexanes), is often very effective for separating compounds with different polarities.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3,4-dihydroisoquinoline-2(1H)-sulfonamide.
| Stationary Phase | Typical Mobile Phase (Eluent) | Comments | Reference |
| Silica Gel | Hexane/Ethyl Acetate gradient | Standard choice for normal-phase chromatography. Good for separating moderately polar compounds. | [8] |
| Silica Gel | Dichloromethane/Methanol gradient | For more polar compounds that do not move sufficiently with Ethyl Acetate. | [11][12] |
| Alumina (Neutral or Basic) | Hexane/Ethyl Acetate gradient | Can be useful if the compound is sensitive to the acidic nature of silica gel. | [13] |
| Table 3: Starting Conditions for Column Chromatography. |
Protocol 3: Liquid-Liquid Extraction
Liquid-liquid extraction is primarily used as a work-up procedure to perform a bulk separation of impurities before a final purification step like recrystallization or chromatography. It separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase).[14][15]
Step-by-Step Methodology (Acid-Base Extraction): The sulfonamide group is weakly acidic, and any unreacted 1,2,3,4-tetrahydroisoquinoline starting material is basic. This difference can be exploited.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane (3 x 5 mL of ethyl acetate was used in a reported synthesis).[2]
-
Acid Wash: Transfer the organic solution to a separatory funnel. Wash with a dilute acidic solution (e.g., 1M HCl). This will protonate and extract the basic starting material into the aqueous layer. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities.
-
Water Wash: Wash the organic layer with water or brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.[2]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Further Purification: The resulting solid should be significantly purer but will likely require a final purification step by recrystallization or column chromatography.
Caption: Workflow for a typical acid-base extraction.
References
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
-
Gitto, R., Agnello, S., Ferro, S., De Luca, L., Vullo, D., Brynda, J., Mader, P., Supuran, C. T., & Chimirri, A. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Potent Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation, and Enzyme-Ligand X-ray Studies. Journal of Medicinal Chemistry, 53(6), 2401–2408. [Link]
-
El-Ghaffar, M. A., El-Zeany, B. A., & Wahbi, A. M. (1982). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical and Biomedical Analysis, 1(2), 165-171. [Link]
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
-
PubMed. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. National Center for Biotechnology Information. [Link]
- Benchchem. (2025). Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. Benchchem.
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples? ResearchGate. [Link]
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions. Benchchem.
- Google Patents. (1957).
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. [Link]
- Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis. Benchchem.
-
Bitas, D., Kabir, A., Locatelli, M., & Samanidou, V. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3143. [Link]
-
Taylor, L. T., & Chang, H. K. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 31(11), 443-448. [Link]
-
Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide. YouTube. [Link]
-
MDPI. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]
-
Oriental Journal of Chemistry. (2022). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid. Oriental Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]
-
ResearchGate. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
MDPI. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. MDPI. [Link]
Sources
- 1. Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
stability of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride in different solvents
Technical Support Center: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride
A Guide to Solvent Stability and Experimental Best Practices
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this versatile reagent in various solvent systems. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate challenges, troubleshoot issues, and ensure the success and reproducibility of your experiments.
The inherent reactivity of the sulfonyl chloride functional group is key to its synthetic utility; however, this same reactivity makes it susceptible to degradation, particularly through solvolysis.[1][2] Understanding the interplay between this reagent and your chosen solvent is paramount. This resource provides FAQs for quick reference, a troubleshooting guide for common experimental failures, and detailed protocols to empower you to validate stability in your own systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The principal degradation pathway is the reaction of the highly electrophilic sulfonyl chloride group with nucleophilic solvents. Protic solvents, such as water, alcohols (methanol, ethanol), and primary or secondary amines, are particularly problematic.[3] The lone pair of electrons on the oxygen or nitrogen atom attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid, sulfonate ester, or sulfonamide, respectively. This process, known as solvolysis, is often irreversible and consumes your active reagent.[1][2]
Q2: What are the ideal storage and handling conditions for this compound?
A2: To ensure longevity and purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. The storage area should be cool, dry, and well-ventilated.[4][5] Short-term storage at room temperature is acceptable for brief periods, but for long-term storage, refrigeration in a desiccated environment is recommended. Always handle the solid in a glove box or under a stream of inert gas to minimize exposure to atmospheric humidity.
Q3: My stock of this compound has developed a yellowish or brownish tint. Can I still use it?
A3: Discoloration is a common visual indicator of decomposition for sulfonyl chlorides.[6] This change often results from slow degradation, which can be accelerated by exposure to heat, light, or trace impurities.[6] While a slight color change may not drastically affect the outcome of all reactions, significant darkening suggests a lower purity and the presence of degradation products like sulfur dioxide and hydrogen chloride. For sensitive applications or to ensure reproducibility, using a fresh, colorless, or off-white batch of the reagent is strongly advised.
Q4: Which solvents are generally "safe" to use for reactions, and which should be avoided?
A4:
-
Recommended (Aprotic Solvents): Aprotic solvents are the preferred choice as they lack the O-H or N-H bonds that initiate solvolysis.[3][7] Examples include dichloromethane (DCM), chloroform, acetonitrile (ACN), tetrahydrofuran (THF), 1,4-dioxane, and toluene. For best results, always use anhydrous grades of these solvents.
-
Use with Caution (Polar Aprotic Solvents): Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are aprotic but can contain residual water. While generally compatible, using high-purity, anhydrous grades is critical.
-
Avoid (Protic Solvents): Protic solvents should be avoided unless they are intended to be a reactant. This category includes water, methanol, ethanol, isopropanol, and any other alcohols or primary/secondary amines.[3]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution & Explanation |
| Low or No Product Yield | Reagent Degradation via Solvolysis: The most common cause is the use of a protic solvent (e.g., ethanol, methanol) or a non-anhydrous aprotic solvent. The sulfonyl chloride is consumed by the solvent before it can react with your substrate. | Action: Switch to a high-purity, anhydrous aprotic solvent such as DCM, ACN, or THF. Verification: Before repeating the reaction, run a quick stability check by dissolving a small amount of the sulfonyl chloride in the chosen solvent and analyzing it by TLC or LCMS after 30 minutes to see if any new, more polar spots/peaks (indicative of the sulfonic acid) have appeared. |
| Inconsistent Results Between Batches | Variable Water Content: Trace amounts of water in solvents or on glassware can lead to significant variability. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid.[5] | Action: Implement rigorous anhydrous techniques. Use oven-dried or flame-dried glassware, use solvents from a freshly opened bottle or a solvent purification system, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of an Unexpected, Highly Polar Byproduct | Hydrolysis of Starting Material: If your reaction mixture is exposed to atmospheric moisture during setup or workup, the sulfonyl chloride will hydrolyze to 3,4-dihydroisoquinoline-2(1H)-sulfonic acid. | Action: Ensure a completely dry reaction setup. During aqueous workup, perform extractions quickly and efficiently. The sulfonic acid byproduct is highly water-soluble and will typically remain in the aqueous layer. |
| Reaction Fails to Initiate | Poor Solubility: The sulfonyl chloride may not be sufficiently soluble in the chosen nonpolar aprotic solvent (e.g., hexanes, toluene) at the reaction temperature, preventing it from participating in the reaction. | Action: Choose a more polar aprotic solvent like DCM or ACN to ensure all reactants are fully dissolved. A solubility test in the intended solvent should be performed prior to the reaction. |
Data & Visualization
Solvent Selection Guide
The choice of solvent is critical for the success of any reaction involving this compound. The following table provides a general guideline based on solvent class.
| Solvent Class | Examples | Suitability for Sulfonyl Chloride Chemistry | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Unsuitable (Avoid) | These solvents are nucleophilic and will readily react with the sulfonyl chloride, causing rapid decomposition (solvolysis).[3] |
| Polar Aprotic | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Excellent (Recommended) | These solvents effectively dissolve the reagent and substrates without participating in the reaction. Anhydrous grades are essential for optimal results.[7] |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Good (Use with care) | Suitable for reactions where polarity is not required for solubility. They are non-reactive but may offer limited dissolving power for more polar substrates. |
Fundamental Decomposition Pathway
The primary mechanism of degradation in the presence of a nucleophilic species (Nu-H), such as water or an alcohol, is illustrated below. This reaction consumes the starting material and generates acidic byproducts.
Caption: Generalized decomposition of the sulfonyl chloride.
Workflow for Stability Assessment
To empirically determine the stability of this compound in a specific solvent, the following experimental workflow is recommended.
Caption: Experimental workflow for a solvent stability study.
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol minimizes exposure to atmospheric moisture, preserving the reagent's integrity.
-
Preparation: Place the sealed reagent container, a vial for weighing, spatula, and any other necessary equipment into a desiccator for at least one hour before use.
-
Inert Environment: If available, transfer all materials into an argon or nitrogen-filled glovebox for handling.
-
Alternative Method: If a glovebox is not available, set up a "balloon technique." Place the destination reaction flask (oven-dried and cooled under vacuum) under a positive pressure of nitrogen or argon.
-
Weighing: Briefly remove the reagent container from the inert atmosphere. Quickly weigh the desired amount of the solid into the prepared vial and tightly seal both containers. Minimize the time the stock bottle is open.
-
Addition: Add the weighed solid to the reaction flask against a positive flow of inert gas to prevent the ingress of air.
Protocol 2: Quantitative Stability Assessment in a Chosen Solvent via HPLC
This protocol provides a self-validating method to determine the stability of the title compound in any solvent of interest.
-
Stock Solution Preparation:
-
Accurately weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the anhydrous solvent to be tested (e.g., acetonitrile). This creates a 1 mg/mL stock solution.
-
-
Time Point 0 (t=0):
-
Immediately after dissolution, withdraw a 100 µL aliquot of the stock solution.
-
Dilute this aliquot into a 1.0 mL HPLC vial with your initial HPLC mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL. This sample represents 100% integrity.
-
-
Incubation:
-
Seal the volumetric flask containing the remaining stock solution and store it on the benchtop at room temperature, protected from direct light.
-
-
Subsequent Time Points:
-
At predetermined intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), repeat step 2.2 by withdrawing a fresh 100 µL aliquot from the stock solution and preparing an HPLC sample in the same manner.
-
-
HPLC Analysis:
-
Analyze all prepared samples by reverse-phase HPLC. A generic method is provided below, which should be optimized for your system.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of reagent remaining at each time point relative to the t=0 sample (Areat=x / Areat=0) * 100%.
-
Plot the "% Remaining" versus time to visualize the stability profile. A stable compound will show a flat line near 100%, while an unstable compound will show a decay curve.
-
References
-
Sulfuryl chloride. Sciencemadness Wiki. Available at: [Link]
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
sulphuryl chloride. Sdfine. Available at: [Link]
-
Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction. ResearchGate. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]
Sources
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base Conditions for Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfonylation reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered in the lab. This resource goes beyond simple protocols, offering insights into the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during your sulfonylation reactions. The question-and-answer format is designed to help you quickly identify and resolve your experimental hurdles.
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product formation is a common issue that can often be traced back to a few key factors. Systematically addressing each of these potential causes will help you optimize your reaction for a better yield.
Possible Causes & Troubleshooting Steps:
-
Poor Quality of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them into unreactive sulfonic acids.[1][2]
-
Low Nucleophilicity of the Substrate: Amines or alcohols that are electron-poor or sterically hindered may react slowly or not at all under standard conditions.[1][2]
-
Incorrect Base Selection: The choice of base is critical. It neutralizes the HCl byproduct, and its strength and steric properties can significantly influence the reaction outcome.[1][4]
-
Solution: For standard reactions with primary or secondary amines, pyridine or triethylamine are common choices.[1] If your substrate is less reactive, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge may be necessary.[1] For substrates prone to side reactions, a weaker or more sterically hindered base like 2,6-lutidine might be a better option.[4]
-
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and intermediates, which in turn affects the reaction rate.[3]
Issue 2: Formation of Multiple Byproducts
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?
Answer: The appearance of multiple products on your TLC plate is a clear sign of competing side reactions. Understanding the nature of these side reactions is the first step toward suppressing them and improving the selectivity of your transformation.
Common Side Reactions & Solutions:
-
Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of sulfonyl chloride, leading to the formation of an undesired di-sulfonylated product.[4] This is especially prevalent when an excess of the sulfonyl chloride and a strong base are used.[3]
-
Solution: To favor mono-sulfonylation, carefully control the stoichiometry by using a slight excess of the primary amine (1.1 to 1.5 equivalents).[4] Add the sulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to keep its concentration low and minimize the second sulfonylation.[4] Using a weaker or sterically hindered base like pyridine or 2,6-lutidine can also help.[4]
-
-
Elimination Reactions with Alcohols: Secondary and tertiary alcohols can undergo elimination to form an alkene, which competes with the desired sulfonylation, particularly at higher temperatures.[3]
-
Solution: Employ milder reaction conditions, including lower temperatures, and use a non-hindered base to reduce the likelihood of elimination.[3]
-
-
Reaction with Tertiary Amine Bases: While often used as bases, some tertiary amines can react with sulfonyl chlorides, leading to a complex mixture of products.[3]
-
Solution: If you suspect your tertiary amine base is participating in the reaction, switch to a non-nucleophilic base.[3]
-
-
Hydrolysis of the Sulfonyl Chloride: As mentioned earlier, sulfonyl chlorides can react with any trace moisture to form sulfonic acids, which will not react with your intended nucleophile.[2]
-
Solution: Rigorously dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere will also help to prevent hydrolysis.[2]
-
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my sulfonamide or sulfonate ester from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the base, and various byproducts. A systematic approach to the workup and purification is key to obtaining your desired compound in high purity.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, quenching with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard first step.[4] This will help to remove any remaining water-soluble reagents and byproducts. The product can then be extracted into a suitable organic solvent like ethyl acetate.[4]
-
Acid/Base Extraction: If your product has acidic or basic properties, you can use acid/base extractions to separate it from neutral impurities. For example, a sulfonamide with an acidic N-H proton can be extracted into an aqueous base, washed with an organic solvent to remove impurities, and then re-protonated and extracted back into an organic solvent.
-
Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) will depend on the specific properties of your product and impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Solid-Phase Extraction (SPE): SPE can be an excellent technique for purification, especially for removing inorganic salts.[5] For compounds soluble in water and methanol, a C18 cartridge can be a good choice.[5]
Frequently Asked Questions (FAQs)
This section provides answers to more general, conceptual questions about optimizing base conditions in sulfonylation reactions.
Q1: How do I choose the most appropriate base for my specific sulfonylation reaction?
The ideal base for your reaction will depend on several factors, including the pKa of your nucleophile, the steric environment around the reactive center, and the potential for side reactions.
-
For simple, unhindered primary and secondary amines and alcohols: Standard tertiary amine bases like triethylamine (TEA) or pyridine are often sufficient.[1][6] They are strong enough to neutralize the generated HCl but are generally not basic enough to cause significant side reactions.[2]
-
For less nucleophilic or sterically hindered substrates: A stronger, non-nucleophilic base such as DBU or a proton sponge may be required to facilitate the reaction.[1]
-
To minimize di-sulfonylation of primary amines: A weaker or sterically hindered base like pyridine or 2,6-lutidine is recommended.[4]
-
When using tertiary amine bases: Be aware that they can sometimes react with the sulfonyl chloride.[3] If this is a concern, consider a non-nucleophilic alternative.
Q2: What is the role of 4-Dimethylaminopyridine (DMAP) in sulfonylation reactions?
DMAP is often used as a catalyst in conjunction with a stoichiometric amount of a weaker base like triethylamine.[7] It is a "super catalyst" due to its high nucleophilicity.[8]
-
Mechanism of Action: DMAP acts as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[7][8] This intermediate is much more susceptible to nucleophilic attack by the alcohol or amine than the original sulfonyl chloride.[7][8]
-
When to Use DMAP: DMAP is particularly useful for the sulfonylation of weak nucleophiles, such as sterically hindered alcohols and secondary amines.[7] It can significantly accelerate reactions that are otherwise very slow.[7] In some cases, DMAP can be used as the sole base, eliminating the need for other tertiary amines.[7]
Q3: How does steric hindrance affect sulfonylation reactions?
Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, plays a significant role in sulfonylation.[9]
-
On the Nucleophile: Sterically hindered alcohols or amines will react more slowly than their less hindered counterparts.[1][2] This may necessitate more forcing reaction conditions, such as higher temperatures or the use of a more reactive sulfonylating agent.[2]
-
On the Sulfonylating Agent: The use of sterically hindered sulfonylating reagents can lead to highly specific bond formations by shielding certain reactive sites.[9] This can be advantageous in minimizing unwanted side reactions and increasing the yield and purity of the desired product.[9]
Q4: Can the reaction temperature be used to control the outcome of a sulfonylation reaction?
Yes, temperature is a critical parameter for controlling both the rate and selectivity of sulfonylation reactions.
-
Increasing Reaction Rate: For slow reactions, particularly with less reactive substrates, increasing the temperature can be beneficial.[1][10]
-
Controlling Selectivity: Lowering the reaction temperature can often improve selectivity by minimizing side reactions. For example, running the reaction at 0 °C or even lower can significantly reduce the amount of di-sulfonylation in primary amines.[4] For sulfonation of some aromatic systems, lower temperatures can favor the formation of a specific isomer.[11] However, be cautious, as excessively high temperatures can lead to the decomposition of starting materials or products.[10][11]
Experimental Protocols & Data
Table 1: Common Bases for Sulfonylation and Their Properties
| Base | pKa of Conjugate Acid | Structure | Key Characteristics & Applications |
| Triethylamine (TEA) | ~10.75 | (CH₃CH₂)₃N | Standard, inexpensive base for general sulfonylation. Can sometimes act as a nucleophile.[6] |
| Pyridine | ~5.25 | C₅H₅N | Weaker, less nucleophilic base than TEA. Often used to control selectivity and minimize side reactions like di-sulfonylation.[1][4] |
| 2,6-Lutidine | ~6.7 | (CH₃)₂C₅H₃N | Sterically hindered, non-nucleophilic base. Useful for preventing side reactions with the base itself. |
| DBU | ~13.5 | C₉H₁₆N₂ | Strong, non-nucleophilic base. Effective for deprotonating less acidic nucleophiles.[1] |
| Proton Sponge | ~12.1 | C₁₄H₁₈N₂ | Strong, non-nucleophilic, sterically hindered base. Used when a very strong, non-reactive base is needed. |
| DMAP | ~9.7 | C₇H₁₀N₂ | Highly nucleophilic catalyst. Used in small amounts to accelerate slow reactions.[7] |
General Protocol for the Sulfonylation of an Alcohol
This protocol provides a starting point for the sulfonylation of a primary or secondary alcohol. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equivalent) and the chosen base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF) to a concentration of approximately 0.1 M. If using DMAP as a catalyst, add 0.1 equivalents.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.1 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred alcohol solution over 15-30 minutes.
-
Reaction: Monitor the progress of the reaction by TLC or LC-MS. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield in sulfonylation reactions.
Decision Tree for Base Selection
Caption: A decision tree to guide the selection of an appropriate base.
References
- The Role of Steric Hindrance in Sulfonylation Reagents. (n.d.). Google.
- Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (n.d.). BenchChem.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017, May 3). National Institutes of Health.
- Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (n.d.). BenchChem.
- Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Optimizing Isoquinoline Sulfonylation - Benchchem. (n.d.). BenchChem.
- optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. (n.d.). BenchChem.
- How to purify a sulfonated porphyrins or the other organic compounds? - ResearchGate. (2014, September 17). ResearchGate.
- The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (n.d.). Google.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Strategies for the Sulfonylation of Sterically Hindered Amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the sulfonylation of sterically hindered amines. Low reactivity at sterically congested nitrogen centers is a common yet formidable obstacle in synthetic chemistry. This document provides a structured approach to troubleshooting these difficult reactions, moving from common issues to advanced catalytic methods, all grounded in mechanistic principles and supported by peer-reviewed literature.
Part 1: Immediate Troubleshooting Guide
This section addresses the most frequent points of failure in real-time. Use this guide to diagnose and solve issues with ongoing or recently failed experiments.
Q1: My reaction shows no conversion by TLC/LC-MS. The starting amine is fully recovered. What are the primary checks?
This is the most common failure mode, indicating that the activation energy for the reaction is not being overcome. The issue lies with either insufficient reactivity of the electrophile or inadequate nucleophilicity of the amine.
Troubleshooting Workflow:
Caption: A stepwise workflow for initial troubleshooting of a failed sulfonylation reaction.
Detailed Explanation:
-
Reagent Integrity: Sulfonyl chlorides are susceptible to hydrolysis, especially if stored improperly. Over time, they can decompose to the corresponding sulfonic acid, which is unreactive. Always use a freshly opened bottle or a recently purified reagent. Similarly, amine bases like triethylamine (Et3N) can absorb water, which will quench the sulfonyl chloride.
-
Energy Input: Steric hindrance increases the activation energy barrier. Simply increasing the temperature can often provide enough energy to overcome this barrier. Monitor for thermal decomposition of your starting material if you need to use high temperatures (>100 °C).
-
Base Selection: The base plays a critical role. It serves to deprotonate the amine (in some cases) and to scavenge the HCl byproduct. For very hindered amines, a bulky base like diisopropylethylamine (DIPEA) may be too sterically encumbered to effectively scavenge the proton. A switch to a stronger, less-hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.
Part 2: Advanced FAQ & Methodologies
If basic troubleshooting fails, a fundamental change in strategy is required. This section explores alternative reagents, catalytic systems, and provides detailed protocols.
Q2: I've tried forcing conditions with my sulfonyl chloride, but the yield is still poor (<20%). What are my options for a more powerful sulfonylating agent?
When a sulfonyl chloride (R-SO₂Cl) is not reactive enough, the solution is to move to a more electrophilic sulfonylating agent. This is achieved by changing the leaving group to one that is more electron-withdrawing and stable upon departure.
Comparison of Sulfonylating Agents:
| Reagent Type | Structure | Relative Reactivity | Key Advantages & Disadvantages |
| Sulfonyl Chloride | R-SO₂Cl | Baseline | Pros: Widely available, inexpensive. Cons: Often requires forcing conditions for hindered substrates; can undergo hydrolysis. |
| Sulfonyl Fluoride | R-SO₂F | Higher | Pros: Significantly more stable to hydrolysis and storage; highly reactive towards amines, often succeeding where chlorides fail. Cons: Less commercially available; may require synthesis. |
| Sulfonic Anhydride | (R-SO₂)₂O | Highest | Pros: Extremely reactive, often effective at low temperatures. Cons: Can be too reactive, leading to side products; often requires careful handling due to moisture sensitivity. |
Expert Recommendation: Switching from a sulfonyl chloride to a sulfonyl fluoride (R-SO₂F) is often the most reliable and impactful change you can make. While the S-F bond is strong, the fluoride ion is a superb leaving group in this context, and the reagent is much less prone to deactivation by moisture.
Q3: How can I use a catalyst to improve my reaction? I've heard of DMAP but I'm not sure how it works.
Nucleophilic catalysts are essential tools for activating sulfonylating agents. They function by forming a highly reactive intermediate that is more susceptible to attack by the hindered amine. 4-Dimethylaminopyridine (DMAP) is the classic example.
Mechanism of DMAP Catalysis:
-
Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: This forms a sulfonylpyridinium salt. This intermediate is exceptionally reactive because the N-sulfonylpyridinium moiety is a far better leaving group than a chloride ion.
-
Nucleophilic Attack: The sterically hindered amine, which was unable to attack the sulfonyl chloride directly, can now effectively attack the activated sulfonylpyridinium salt.
-
Catalyst Regeneration: The sulfonamide product is formed, and the DMAP catalyst is regenerated.
Caption: The catalytic cycle of DMAP in activating a sulfonyl chloride for reaction with a hindered amine.
Other Effective Catalysts: While DMAP is common, other catalysts can be even more effective, particularly for extremely challenging substrates. Consider exploring:
-
4-(Pyrrolidino)pyridine (4-PPY): Often more potent than DMAP.
-
Imidazoles: Such as N-methylimidazole.
-
Chiral variants: For asymmetric catalysis if relevant.
Q4: Can you provide a robust, field-tested protocol for the sulfonylation of a difficult, hindered amine?
Certainly. The following protocol combines the use of a highly reactive sulfonyl fluoride with a potent nucleophilic catalyst, a strategy that has proven successful for a wide range of challenging substrates.
Protocol: Catalytic Sulfonylation of a Hindered Secondary Amine using Sulfonyl Fluoride
Materials:
-
Sterically hindered amine (1.0 equiv)
-
Arylsulfonyl fluoride (1.2 equiv)
-
4-(Pyrrolidino)pyridine (4-PPY) (0.1 - 0.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous acetonitrile (ACN) or dichloromethane (DCM) as solvent
Procedure:
-
Setup: To a clean, dry, oven-dried flask under an inert atmosphere (N₂ or Argon), add the sterically hindered amine (1.0 equiv) and the catalyst, 4-PPY (0.1 equiv).
-
Dissolution: Add anhydrous acetonitrile to dissolve the solids (concentration typically 0.1-0.5 M). Begin vigorous stirring.
-
Reagent Addition: Add the arylsulfonyl fluoride (1.2 equiv) to the solution at room temperature.
-
Base Addition: Add DBU (1.5 equiv) dropwise to the reaction mixture. Rationale: DBU is a strong, non-nucleophilic base that will effectively scavenge the HF generated in situ without competing with the hindered amine.
-
Reaction & Monitoring: Stir the reaction at room temperature. If the reaction is sluggish after 2-4 hours (as monitored by TLC or LC-MS), gently heat the mixture to 40-60 °C. Continue monitoring until the starting amine is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove DBU and 4-PPY), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Self-Validation Checklist:
-
TLC: The product sulfonamide should have a different Rf value than the starting amine, typically less polar.
-
LC-MS: Confirm the appearance of a peak with the correct mass-to-charge ratio (m/z) for the desired product.
-
NMR: ¹H and ¹³C NMR spectroscopy should confirm the structure, showing characteristic shifts for the protons and carbons adjacent to the newly formed sulfonamide bond.
References
Technical Support Center: Ensuring the Stability of Sulfonyl Chlorides in Storage
Welcome to the Technical Support Center for the handling and storage of sulfonyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who utilize these highly reactive but synthetically valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring the integrity of your materials and the success of your experiments.
This resource is structured to address the common challenges encountered in the storage of sulfonyl chlorides, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on preventing decomposition, thereby preserving the purity and reactivity of these critical reagents.
Troubleshooting Guide: Diagnosing and Resolving Sulfonyl Chloride Decomposition
This section is designed to help you identify the potential causes of sulfonyl chloride degradation and provides actionable solutions.
Issue 1: Loss of Reactivity and Poor Yields in Subsequent Reactions
Q: I've observed a significant decrease in the yield of my sulfonamide/sulfonate ester synthesis. Could my stored sulfonyl chloride be the problem?
A: Yes, a decline in yield is a classic indicator of sulfonyl chloride degradation. The primary culprit is often hydrolysis due to exposure to moisture.[1] Sulfonyl chlorides are highly susceptible to reaction with water, which converts the reactive sulfonyl chloride to the corresponding, and far less reactive, sulfonic acid.[1][2] This process also generates hydrochloric acid (HCl) as a byproduct, which can further catalyze decomposition or interfere with your reaction.[1]
Self-Validating Protocol for Purity Assessment:
To confirm if your sulfonyl chloride has degraded, you can employ several analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: This is a powerful tool for structural elucidation and purity assessment. In aprotic deuterated solvents like CDCl₃ or acetone-d₆, you can identify the characteristic peaks of the sulfonyl chloride and look for the appearance of new peaks corresponding to the sulfonic acid.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for assessing purity. However, be aware that some sulfonyl chlorides can degrade at high temperatures, so derivatization to a more stable sulfonamide might be necessary for accurate quantification.[3][4]
-
Titrimetry: A simple and cost-effective method to determine the total sulfonyl chloride content. This typically involves reacting the sample with a nucleophile and then titrating the product or excess reagent.[3]
Corrective Actions:
-
Proper Storage: Always store sulfonyl chlorides in a cool, dry, well-ventilated area, away from sources of moisture.[5][6] The use of a desiccator is highly recommended.
-
Inert Atmosphere: For particularly sensitive sulfonyl chlorides, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent exposure to ambient moisture.[6]
-
Container Integrity: Ensure that the container is tightly sealed.[5] Original containers are often designed for optimal stability.
Issue 2: Visible Changes in the Stored Material (Discoloration, Fuming)
Q: My stored sulfonyl chloride has developed a yellow or brown color, and I notice fumes when I open the container. What is happening?
A: Discoloration and fuming are strong indicators of decomposition. The fumes are likely hydrochloric acid gas, a byproduct of hydrolysis.[1] Discoloration can result from the formation of various degradation byproducts or the presence of impurities that are promoted by improper storage conditions. Some aliphatic sulfonyl chlorides are also known to discolor upon storage, and stabilizers like bicyclic terpenes may be added to mitigate this.[7]
Causality Explained:
The electrophilic sulfur atom in the sulfonyl chloride group is readily attacked by nucleophiles, with water being a common and potent one.[1] The presence of acidic byproducts like HCl can create an autocatalytic cycle of degradation.
Preventative Measures:
-
Strictly Anhydrous Conditions: Handle sulfonyl chlorides in a dry environment, such as a glove box or under a stream of inert gas. Use dry solvents and glassware for all experiments.
-
Avoid Incompatible Materials: Do not store sulfonyl chlorides near bases, oxidizing agents, or metals, as these can promote decomposition or hazardous reactions.[8]
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for sulfonyl chlorides, highlighting the critical role of water and heat in the degradation process.
Caption: Primary decomposition pathways of sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for sulfonyl chlorides?
A1: The ideal storage conditions aim to minimize exposure to moisture and heat. A summary is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, as specified by the manufacturer (often refrigerated) | Minimizes thermal decomposition and reduces vapor pressure.[6] |
| Atmosphere | Dry, inert (e.g., Nitrogen, Argon) | Prevents hydrolysis by excluding atmospheric moisture.[6] |
| Container | Original, tightly sealed, corrosion-resistant | Ensures compatibility and prevents leakage or contamination.[5] |
| Location | Well-ventilated, dedicated chemical storage area | Safely dissipates any potential fumes and prevents accidental contact.[5] |
| Incompatibilities | Store away from water, bases, oxidizing agents, and metals | Prevents violent reactions and accelerated decomposition.[8] |
Q2: Can I store sulfonyl chlorides in a standard laboratory freezer?
A2: While a cool environment is necessary, a standard freezer may not be ideal due to the potential for moisture condensation upon opening. If a freezer is used, it should be a non-sparking, laboratory-grade unit. Always allow the container to warm to room temperature before opening to prevent moisture from the air from condensing inside.
Q3: For how long can I store a sulfonyl chloride?
A3: The shelf life of a sulfonyl chloride varies greatly depending on the specific compound's stability and the storage conditions.[9] It is best to consult the manufacturer's recommendations. For opened containers, it is good practice to re-evaluate the purity of the material if it has been stored for an extended period (e.g., more than 6 months), especially if you observe any changes in its appearance or performance in reactions.[4]
Q4: What is the difference in stability between sulfonyl chlorides and sulfonyl fluorides?
A4: Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, particularly towards hydrolysis.[10] This increased stability can be advantageous for long-term storage. However, their lower reactivity may require more forcing conditions in subsequent chemical transformations.
Q5: Are there any additives that can improve the storage stability of sulfonyl chlorides?
A5: For some aliphatic sulfonyl chlorides, the addition of stabilizers has been explored. For instance, bicyclic terpenes like alpha-pinene have been patented as agents to prevent discoloration during storage.[7] However, for most laboratory applications, the focus should be on maintaining proper storage conditions rather than adding potential impurities.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- S D FINE- CHEM LIMITED. (n.d.). sulphuryl chloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.
- Wikipedia. (n.d.). Sulfonyl halide.
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Enamine. (n.d.). Sulfonyl Chlorides/Fluorides.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
Technical Support Center: Anomalous 1H NMR Spectra of 3,4-Dihydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting anomalous 1H NMR spectra of 3,4-dihydroisoquinoline derivatives. This guide is designed to help you navigate and resolve common and complex spectral issues encountered during your research. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific rationale to empower your experimental choices.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding 1H NMR of 3,4-dihydroisoquinoline derivatives.
Q1: Why are the signals for my protons at C-1 and C-3 broadened or, in some cases, completely absent?
A1: This is one of the most frequently observed anomalies in the 1H NMR spectra of 3,4-dihydroisoquinoline derivatives.[1] The broadening or disappearance of signals for protons at C-1 and C-3 is often attributed to a slow chemical exchange process on the NMR timescale.[1] Several factors can contribute to this phenomenon, including:
-
Conformational Isomerism: The dihydroisoquinoline ring can exist in different conformations that are slowly interconverting. If the rate of this interconversion is comparable to the NMR frequency difference between the signals in each conformation, significant line broadening will occur.
-
Tautomerism: The presence of imine-enamine tautomerism can also lead to signal broadening.[2]
-
Solvent and Impurity Effects: Traces of acid or other impurities in the NMR solvent (e.g., CDCl3) can catalyze exchange processes or interact with the nitrogen atom, leading to anomalous spectra.[1] In some cases, simply using a different batch or source of deuterated solvent can resolve the issue.[1]
Q2: My aromatic signals are overlapping, making it difficult to assign them. What can I do?
A2: Overlapping aromatic signals are a common challenge. Here are a few strategies to resolve them:
-
Change the NMR Solvent: Switching to a solvent with different magnetic anisotropy effects, such as benzene-d6, can often induce significant changes in chemical shifts and resolve overlapping peaks.[3]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can help to unambiguously assign protons by identifying their coupling partners and their correlation to carbon atoms.
-
Increase Magnetic Field Strength: If available, running the sample on a higher field NMR spectrometer will increase the dispersion of the signals.
Q3: I see unexpected peaks in my spectrum that don't correspond to my product. What are the likely sources?
A3: Extraneous peaks can arise from several sources:
-
Residual Solvents: Common laboratory solvents like ethyl acetate, dichloromethane, or acetone are often difficult to remove completely and can appear in your spectrum.[3]
-
Reagent Impurities: Impurities in starting materials or reagents used in the synthesis can carry through to the final product.
-
Degradation: The compound may be unstable under the experimental conditions or during storage.
For a comprehensive list of chemical shifts for common laboratory solvents, refer to published resources or online databases.
II. Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex spectral anomalies.
Guide 1: Broadened or Disappearing Signals at C-1 and C-3
This is a hallmark issue for this class of compounds, often leading to significant frustration.[1]
Question: I've confirmed my sample is pure by LC-MS, but the C-1 and C-3 proton signals in CDCl3 are either very broad humps or completely gone. How can I get a clean spectrum?
Answer: This phenomenon is frequently linked to slow dynamic processes on the NMR timescale.[1] The following troubleshooting workflow will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for broadened signals.
Step-by-Step Experimental Protocols:
1. Protocol: Solvent Study
-
Rationale: Different solvents can alter the rate of chemical exchange and the equilibrium between conformers or tautomers.[3][4] A change in solvent can sometimes "lock" the molecule into a single conformation or shift the equilibrium, resulting in sharper signals.
-
Procedure:
-
Prepare separate NMR samples of your compound in a variety of deuterated solvents. Good choices to try include:
-
Benzene-d6
-
Acetone-d6
-
DMSO-d6
-
Methanol-d4
-
-
Acquire a standard 1H NMR spectrum for each sample.
-
Compare the spectra, paying close attention to the signals for the C-1 and C-3 protons.
-
2. Protocol: Variable Temperature (VT) NMR
-
Rationale: If the line broadening is due to a dynamic process, changing the temperature will affect the rate of exchange.[5] At higher temperatures, the exchange rate may increase to the point where the signals coalesce into a sharp, averaged peak. At lower temperatures, the exchange may slow down sufficiently to observe distinct signals for each species in equilibrium.
-
Procedure:
-
Prepare a sample in a suitable solvent (e.g., one that showed some improvement in the solvent study, or a solvent with a wide liquid range like toluene-d8 or dichloromethane-d2).
-
Acquire a series of 1H NMR spectra at different temperatures. Start at room temperature and incrementally increase the temperature (e.g., 298 K, 313 K, 328 K).
-
If high temperatures do not resolve the issue, cool the sample down incrementally (e.g., 273 K, 253 K, 233 K), ensuring you stay within the liquid range of your solvent.
-
Analyze the spectra to identify the coalescence temperature and observe the sharpening of signals at temperature extremes.
-
3. Protocol: Acid/Base Addition
-
Rationale: Traces of acid in the NMR solvent can protonate the nitrogen atom, leading to line broadening.[1] Conversely, adding a small amount of acid can fully protonate the nitrogen, resulting in a single, well-defined species with sharp signals.[1] Adding a base can neutralize any acidic impurities.
-
Procedure:
-
Acid Addition:
-
Acquire a standard 1H NMR spectrum of your compound in CDCl3.
-
Add a very small drop of trifluoroacetic acid (TFA) or introduce a small amount of HCl gas to the NMR tube.
-
Re-acquire the spectrum and observe any changes in the signals. Normality of the spectrum is often attained with the addition of acid.[1]
-
-
Base Addition:
-
To a fresh sample, add a small drop of triethylamine or pass ammonia gas through the solution.
-
Acquire the spectrum and look for sharpening of the signals.
-
-
| Troubleshooting Step | Expected Outcome for Sharper Signals | Underlying Principle |
| Solvent Change | Resolution of overlapping peaks, sharpening of broad signals.[3] | Altering solvent polarity and anisotropy can shift equilibria and change chemical shifts. |
| Variable Temperature | Signals sharpen at higher or lower temperatures.[5] | Changes the rate of chemical exchange relative to the NMR timescale. |
| Acid/Base Addition | Broad signals become sharp.[1] | Protonation or deprotonation can lock the molecule into a single state or neutralize catalytic impurities. |
Guide 2: Atropisomerism and Conformational Restriction
Question: My 1H NMR spectrum shows more signals than expected, suggesting the presence of isomers. How can I confirm if this is due to atropisomerism?
Answer: Atropisomerism arises from restricted rotation around a single bond, leading to stable, non-interconverting enantiomers or diastereomers on the NMR timescale.[6] This is a form of chirality that can be present in many drug discovery scaffolds.[6]
Caption: Workflow to investigate potential atropisomerism.
Experimental Protocols:
1. Protocol: Variable Temperature (VT) NMR for Rotational Barriers
-
Rationale: By increasing the temperature, it may be possible to overcome the rotational energy barrier, causing the atropisomers to interconvert rapidly on the NMR timescale. This would lead to the coalescence of the separate signals into a single, averaged set of peaks.
-
Procedure:
-
Follow the procedure for VT-NMR as described in Guide 1.
-
Carefully monitor the pairs of signals corresponding to the putative atropisomers as you increase the temperature.
-
If coalescence is observed, you can use the Eyring equation to estimate the free energy of activation (ΔG‡) for the rotational barrier.
-
2. Protocol: 2D NOESY/ROESY for Spatial Proximity
-
Rationale: Nuclear Overhauser Effect (NOE) experiments detect protons that are close in space, regardless of whether they are connected through bonds. For atropisomers, you would expect to see specific NOE correlations within each isomer that are not present between the isomers. This can help to confirm the stereochemical assignment.
-
Procedure:
-
Acquire a 2D NOESY or ROESY spectrum of your sample.
-
Look for cross-peaks that indicate through-space interactions between protons on the restricted bond and other parts of the molecule. These correlations can help to define the relative orientation of the groups in each atropisomer.
-
3. Protocol: Chiral NMR Shift Reagents
-
Rationale: If the atropisomers are enantiomeric, they will have identical NMR spectra in an achiral solvent. Adding a chiral shift reagent can create diastereomeric complexes with each enantiomer, which will have different NMR spectra, allowing for their differentiation and quantification.
-
Procedure:
-
Acquire a baseline 1H NMR spectrum of your compound.
-
Add a small, stoichiometric amount of a chiral shift reagent (e.g., a lanthanide-based chiral complex or a chiral solvating agent).
-
Acquire another 1H NMR spectrum and look for the splitting of signals into two sets, corresponding to the two enantiomers.
-
III. Data Interpretation and Reference
Typical 1H NMR Chemical Shift Ranges for 3,4-Dihydroisoquinoline Derivatives
The following table provides approximate chemical shift ranges for key protons in a generic 3,4-dihydroisoquinoline system in CDCl3. These values can be influenced by substituents.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 | 8.0 - 8.5 | s or t | Often broadened or absent in anomalous spectra.[1] |
| H-3 | 3.8 - 4.2 | t | Can also be broadened.[1] |
| H-4 | 2.8 - 3.2 | t | |
| Aromatic | 6.8 - 7.5 | m |
This table provides general guidance. Actual chemical shifts will vary depending on the specific substitution pattern of the molecule.
IV. References
-
Narayanaswami, S., et al. (1982). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(2), 145-153. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 28(12), 3015-3024. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
La Mar, G. N., Horrocks, W. D., & Holm, R. H. (Eds.). (1973). NMR of Paramagnetic Molecules: Principles and Applications. Academic Press.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Becker, E. D. (2000). High Resolution NMR: Theory and Chemical Applications. Academic Press.
-
Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons.
-
Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
-
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
-
Akitt, J. W., & Mann, B. E. (2000). NMR and Chemistry: An Introduction to Modern NMR Spectroscopy. Stanley Thornes.
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
-
Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
-
Sanders, J. K., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
-
Harris, R. K. (1986). Nuclear Magnetic Resonance Spectroscopy: A Physicochemical View. Longman Scientific & Technical.
-
Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
-
Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1965). High Resolution Nuclear Magnetic Resonance Spectroscopy. Pergamon Press.
-
LaPlante, S. R., et al. (2011). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 3(13), 1643-1658. [Link]
-
Glunz, P. W. (2015). A Twist of Nature – The Significance of Atropisomers in Biological Systems. RSC Blogs. [Link]
-
Csomos, P., et al. (2003). Synthesis and stereochemistry of azeto[2,1-a]isoquinolin-2-one derivatives. Tetrahedron, 59(42), 8413-8419.
-
Palanivel, C., et al. (2013). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 29(3), 1021-1027. [Link]
-
Krivdin, L. B. (2013). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate.
-
Wawer, I., & Szawkało, J. (2004). Tautomerism Detected by NMR. Encyclopedia. [Link]
-
Al-Saeed, F. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488. [Link]
-
Limbach, H.-H., et al. (2004). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. ResearchGate.
-
Wishart, D. S. (2011). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 20(4), 701-711. [Link]
-
Dudek, G. O., & Dudek, E. P. (1965). Tautomerism in Schiff Bases. I. The 1H Nuclear Magnetic Resonance Spectra of Schiff Bases. Journal of the American Chemical Society, 87(13), 2888-2892.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Sulfonylation of Challenging Substrates
Welcome to the technical support center for advanced sulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when attempting to sulfonylate sterically hindered, electronically deactivated, or otherwise sensitive substrates. Here, we move beyond standard textbook procedures to provide field-proven insights, troubleshooting strategies, and robust protocols to overcome common hurdles in modern synthetic chemistry.
Introduction: Why Are Some Substrates 'Challenging'?
The formation of sulfonamides and sulfonate esters is a cornerstone of organic synthesis. However, the apparent simplicity of reacting an alcohol, amine, or other nucleophile with a sulfonyl chloride can be deceptive. "Challenging" substrates often fail under standard conditions (e.g., pyridine, triethylamine) due to a combination of factors:
-
Steric Hindrance: Bulky groups near the nucleophilic center (e.g., ortho-substituted anilines, neopentyl alcohols) physically block the approach of the sulfonylating agent.
-
Poor Nucleophilicity: Electron-withdrawing groups on the amine or alcohol reduce its electron density, making it a weak nucleophile that reacts sluggishly, if at all.
-
Side Reactions: The presence of other sensitive functional groups can lead to undesired reactions. For instance, forcing conditions (high heat, strong base) may cause elimination or decomposition.
-
Low Solubility: Poor solubility of the substrate or reagents in common solvents can prevent the reaction from occurring.
This guide provides a structured approach to catalyst selection and reaction optimization to address these specific issues.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: Low to No Conversion with a Sterically Hindered Substrate
Q: I am trying to sulfonylate a sterically hindered secondary amine with tosyl chloride using triethylamine in DCM, but I am seeing less than 5% conversion after 24 hours, even with heating. What is happening and what should I try next?
A: This is a classic case where steric congestion around the nucleophilic nitrogen atom prevents the reaction from proceeding under standard basic conditions. The combination of a bulky amine and a bulky sulfonylating agent leads to a very high activation energy.
Causal Analysis: Triethylamine (Et₃N) acts primarily as a stoichiometric base to quench the HCl byproduct. It is a poor nucleophilic catalyst and does not sufficiently activate the sulfonyl chloride. For a sterically demanding reaction, you need a catalyst that actively participates in the mechanism to create a much more reactive sulfonylating intermediate.
Recommended Solutions & Protocol:
-
Employ a Nucleophilic Catalyst: The most effective strategy is to switch from a non-nucleophilic base to a potent nucleophilic catalyst.
-
4-Dimethylaminopyridine (DMAP): DMAP is an excellent catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself, overcoming the steric barrier.
-
N-Heterocyclic Carbenes (NHCs): For extremely challenging cases, NHCs are exceptionally powerful catalysts. They form a highly activated imidazolium intermediate, which can sulfonylate even very hindered alcohols and amines.
-
-
Consider a Lewis Acid Catalyst: An alternative approach is to activate the sulfonyl chloride using a Lewis acid.
-
Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃): These Lewis acids coordinate to the oxygen atoms of the sulfonyl group, withdrawing electron density and making the sulfur atom significantly more electrophilic and susceptible to attack by a weak or hindered nucleophile.
-
| Catalyst Type | Example | Typical Loading | Mechanism of Action | Suitability for Hindrance |
| Lewis Base | DMAP, PPh₃ | 5-20 mol% | Forms a highly reactive sulfonyl-catalyst intermediate. | Good to Excellent |
| Lewis Base | NHCs | 5-10 mol% | Forms a super-activated sulfonyl-imidazolium intermediate. | Excellent |
| Lewis Acid | Sc(OTf)₃, Zn(OTf)₂ | 10-30 mol% | Coordinates to sulfonyl oxygens, increasing electrophilicity. | Good to Excellent |
Protocol 1: DMAP-Catalyzed Sulfonylation of a Hindered Amine
-
To a stirred solution of the hindered amine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add the sulfonyl chloride (1.1 equiv).
-
Add a stoichiometric, non-nucleophilic base such as triethylamine or DIPEA (1.5 equiv) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Reaction Failure with an Electron-Poor Nucleophile
Q: My substrate is an aniline substituted with a nitro group, making it a very poor nucleophile. Standard sulfonylation conditions are not working. How can I drive this reaction to completion?
A: You are facing an electronic challenge. The electron-withdrawing nitro group severely reduces the nucleophilicity of the amine. In this case, the goal is to make the sulfonylating agent as electrophilic as possible.
Causal Analysis: For an electronically deactivated substrate, the rate-limiting step is the nucleophilic attack. The energy of the transition state is high because the nucleophile is weak. The strategy must therefore focus on lowering this energy by dramatically increasing the electrophilicity of the sulfonylating partner.
Recommended Solutions:
-
Use a Sulfonyl Anhydride or a Pre-activated Species:
-
Triflic Anhydride (Tf₂O): While not a sulfonylation in the traditional sense, it's the classic method for derivatizing extremely weak nucleophiles. If a triflamide is acceptable, this is a go-to reagent.
-
Activate the Sulfonyl Chloride with a Lewis Acid: As with steric hindrance, a strong Lewis acid like Sc(OTf)₃ or other metal triflates can be highly effective.
-
Use a combination of DMAP and a sulfonyl chloride: This forms the highly reactive N-sulfonylpyridinium salt, which can be sufficient for moderately deactivated systems.
-
-
Employ Forcing Conditions with Caution: Increasing the temperature can help overcome the activation barrier, but must be done carefully to avoid decomposition, particularly with nitro-aromatic compounds.
Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting a catalyst system based on the nature of your substrate.
Caption: A decision tree for initial catalyst selection in sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between a Lewis base (like DMAP) and a Lewis acid catalyst in sulfonylation?
A1: They operate via fundamentally different activation pathways.
-
Lewis Base Catalysis: A Lewis base, being nucleophilic, attacks the electrophilic sulfur atom of the sulfonyl chloride (R-SO₂Cl). This displaces the chloride and forms a new, highly reactive intermediate (e.g., R-SO₂-DMAP⁺). This new species has a positively charged leaving group, making the sulfur atom exceptionally electrophilic and ready for attack by the primary nucleophile (the alcohol or amine).
-
Lewis Acid Catalysis: A Lewis acid (e.g., a metal triflate, Mⁿ⁺) is electron-deficient and coordinates to the electron-rich oxygen atoms of the sulfonyl group. This coordination pulls electron density away from the sulfur atom, increasing the partial positive charge (δ+) on the sulfur and making the entire sulfonyl group more susceptible to nucleophilic attack.
The choice between them often depends on the substrate. Lewis base catalysis is highly effective for overcoming steric barriers, while Lewis acid catalysis is excellent for activating the sulfonylating agent for reaction with weak nucleophiles.
Caption: Contrasting mechanisms of Lewis base vs. Lewis acid catalysis.
Q2: Can the choice of solvent affect my catalyst's performance?
A2: Absolutely. The solvent plays a critical role in solubility, reaction rate, and even catalyst stability.
-
Polar Aprotic Solvents (DCM, MeCN, THF): These are generally good choices as they can dissolve a wide range of substrates and reagents without interfering with the reaction. Dichloromethane (DCM) is a very common starting point.
-
Non-polar Solvents (Toluene, Hexanes): These are typically poor choices unless dictated by substrate solubility, as they may not effectively solvate the charged intermediates formed during catalysis.
-
Protic Solvents (Alcohols, Water): These should be avoided as they are nucleophilic and will compete with your substrate, reacting with the sulfonyl chloride.
For reactions involving charged intermediates (e.g., with DMAP or Lewis acids), a more polar solvent like acetonitrile (MeCN) can sometimes accelerate the reaction compared to DCM. Always use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
Q3: Are there any metal-free alternatives for activating sulfonyl chlorides?
A3: Yes, the field of organocatalysis offers several powerful, metal-free options.
-
Triphenylphosphine (PPh₃): Similar to DMAP, PPh₃ can act as a nucleophilic catalyst to form a phosphonium salt intermediate, which is a potent sulfonylating agent.
-
N-Heterocyclic Carbenes (NHCs): As mentioned earlier, NHCs are among the most powerful known nucleophilic catalysts for this transformation and are entirely metal-free.
-
2-Cl-Pyridine/DMAP System: In some specific applications, a combination of reagents can generate a highly activated species in situ without the need for metals.
These options are particularly valuable in late-stage pharmaceutical synthesis where metal contamination is a significant concern.
References
-
Title: The DMAP-Catalyzed Acylation of Alcohols Source: Angewandte Chemie International Edition URL: [Link]
-
Title: N-Heterocyclic Carbenes in Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Sulfonylation of Alcohols Source: Green Chemistry URL: [Link]
-
Title: A Mild and Efficient Method for the Sulfonylation of Alcohols with Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone Source: Tetrahedron Letters URL: [Link]
Validation & Comparative
A Comparative Guide to 3,4-Dihydroisoquinoline Sulfonamides and Benzenesulfonamide Inhibitors for Carbonic Anhydrase-Targeted Drug Discovery
In the landscape of metalloenzyme inhibitors, sulfonamide-based compounds have carved out a significant niche, particularly as inhibitors of carbonic anhydrases (CAs). These enzymes, crucial for a myriad of physiological processes, are validated therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer. Within this class of inhibitors, the ubiquitous benzenesulfonamides have long been the gold standard. However, the quest for enhanced potency and isoform selectivity has led to the exploration of more structurally complex scaffolds, such as the 3,4-dihydroisoquinoline sulfonamides.
This guide provides an in-depth, objective comparison of these two prominent classes of CA inhibitors. We will delve into their chemical synthesis, mechanism of action, structure-activity relationships (SAR), and comparative efficacy against key CA isoforms, supported by experimental data from peer-reviewed literature. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and design of next-generation CA inhibitors.
The Central Role of the Sulfonamide Moiety: A Shared Mechanism of Action
At the heart of both 3,4-dihydroisoquinoline sulfonamides and benzenesulfonamide inhibitors lies the primary sulfonamide group (-SO₂NH₂). This functional group is the key pharmacophore responsible for their inhibitory activity against carbonic anhydrases.[1] The mechanism of inhibition involves the coordination of the deprotonated sulfonamide anion to the catalytic zinc ion (Zn²⁺) in the active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.[2]
The fundamental interaction of the sulfonamide group with the active site zinc ion is a common feature of both classes of inhibitors. The differentiation in their biological profiles, therefore, arises from the nature of the scaffold to which the sulfonamide is attached—the benzene ring in benzenesulfonamides and the more complex, fused ring system of the 3,4-dihydroisoquinoline.
Benzenesulfonamides: The Archetypal Carbonic Anhydrase Inhibitors
Benzenesulfonamides represent the most extensively studied class of CA inhibitors.[2] Their simple aromatic scaffold provides a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Structure-Activity Relationship (SAR) of Benzenesulfonamides
The SAR of benzenesulfonamides is well-established. The primary sulfonamide group is essential for potent inhibition. Modifications to the benzene ring, often employing a "tail approach," significantly influence isoform selectivity and binding affinity.[2][3] This strategy involves attaching various chemical moieties to the benzene ring that can interact with amino acid residues in the active site cavity, extending beyond the immediate vicinity of the zinc ion. These interactions, which can be hydrophobic, hydrophilic, or hydrogen bonding, are critical for achieving selectivity among the 15 human CA isoforms.[2][3] For instance, bulky or extended side chains can be designed to specifically interact with unique residues in the active site of one CA isoform over another.[3]
Therapeutic Applications
The versatility of the benzenesulfonamide scaffold has led to the development of clinically used drugs for a variety of conditions.[4] Beyond their well-known use as diuretics and anti-glaucoma agents, derivatives have been explored as anticonvulsants, and anticancer agents.[4][5] Notably, some benzenesulfonamide-based inhibitors have entered clinical trials for the treatment of cancer, targeting tumor-associated CA isoforms IX and XII.[6]
3,4-Dihydroisoquinoline Sulfonamides: A Scaffold for Enhanced Selectivity
The 3,4-dihydroisoquinoline scaffold offers a more rigid and three-dimensional structure compared to the planar benzene ring of benzenesulfonamides. This structural constraint can be advantageous in achieving higher binding affinity and isoform selectivity.
Synthesis and Structural Features
3,4-Dihydroisoquinoline-2(1H)-sulfonamides can be synthesized through methods such as microwave-assisted reactions of the corresponding 1,2,3,4-tetrahydroisoquinolines with sulfamide.[7] The incorporation of the sulfonamide at the 2-position of the dihydroisoquinoline ring system allows for the exploration of substituents at other positions, particularly at the 1- and 6,7-positions, to modulate inhibitory activity and selectivity.[7]
Structure-Activity Relationship (SAR) of 3,4-Dihydroisoquinoline Sulfonamides
Studies on 3,4-dihydroisoquinoline sulfonamides have revealed that substituents on the isoquinoline ring system play a crucial role in determining their inhibitory profile. For example, the size of the substituent at the C-1 position has a significant impact on inhibitory efficacy against different CA isoforms.[7] Smaller substituents at C-1 tend to favor potent inhibition. Furthermore, the presence of methoxy groups at the 6- and 7-positions has been shown to influence activity.[7] Certain derivatives of this class have demonstrated potent, nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XIV, with a degree of selectivity over the ubiquitous cytosolic isoforms hCA I and II.[7][8] This selectivity is a key objective in the development of anticancer agents to minimize off-target effects.
Head-to-Head Comparison: Performance Metrics
The following table summarizes the inhibitory activities of representative compounds from both classes against key human carbonic anhydrase isoforms. The data is compiled from published literature to provide a comparative overview.
| Compound Class | Representative Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XIV (Kᵢ, nM) | Reference |
| Benzenesulfonamide | Acetazolamide (Standard) | 250 | 12 | 25 | 4.5 | [9][10] |
| Benzenesulfonamide | SLC-0111 (Clinical Candidate) | 5080 | 960 | 45 | 5.7 | [10] |
| 3,4-Dihydroisoquinoline Sulfonamide | Unsubstituted at C-1 | 100 | 32.8 | 76.3 | 2754 | [7] |
| 3,4-Dihydroisoquinoline Sulfonamide | 1-Methyl substituted | 120 | 45.2 | 30.5 | 89.6 | [7] |
| 3,4-Dihydroisoquinoline Sulfonamide | 1-Ethyl substituted | 250 | 150.3 | 76.3 | 2754 | [7] |
Kᵢ values represent the inhibition constant; lower values indicate higher potency.
From the data, it is evident that both classes of compounds can achieve potent, nanomolar inhibition of various CA isoforms. Notably, the clinical candidate benzenesulfonamide, SLC-0111, exhibits high selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[10] The 3,4-dihydroisoquinoline sulfonamides also demonstrate promising activity, with the 1-methyl substituted derivative showing potent inhibition of hCA IX.[7] The unsubstituted and 1-ethyl substituted dihydroisoquinoline sulfonamides, while potent against some isoforms, show varied selectivity profiles.[7]
Experimental Methodologies
To ensure the scientific integrity of inhibitor evaluation, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key assays used in the characterization of CA inhibitors.
Synthesis of 3,4-Dihydroisoquinoline-2(1H)-sulfonamide
A general procedure for the synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonamides involves a microwave-assisted reaction.[7]
Step-by-Step Protocol:
-
A mixture of the appropriate 1,2,3,4-tetrahydroisoquinoline (1.0 mmol) and sulfamide (6.0 mmol) in dimethoxyethane (2 mL) is placed in a cylindrical quartz tube.
-
The mixture is stirred and irradiated in a microwave oven at 150 W for two 20-minute intervals at 90 °C.
-
The reaction is quenched by the addition of water (5 mL).
-
The product is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 3,4-dihydroisoquinoline-2(1H)-sulfonamide.
Caption: Workflow for the synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonamide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
The inhibitory activity of the compounds against various CA isoforms is determined by measuring the enzyme-catalyzed CO₂ hydration. A stopped-flow instrument is used to observe the kinetics of the reaction.
Step-by-Step Protocol:
-
All measurements are performed at a constant temperature (e.g., 25 °C).
-
The enzyme solution is prepared in a buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
A CO₂-saturated solution is prepared by bubbling CO₂ gas through distilled water.
-
The enzyme solution, with or without the inhibitor, is rapidly mixed with the CO₂-saturated solution in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the reaction are determined from the linear portion of the absorbance versus time curve.
-
The inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides
Welcome to a comprehensive technical guide on the structure-activity relationship (SAR) of 3,4-dihydroisoquinoline-2(1H)-sulfonamides. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of this versatile scaffold and its biological activity. We will delve into the key structural modifications that govern potency and selectivity, with a particular focus on their role as carbonic anhydrase inhibitors. This guide will provide not only a thorough analysis of experimental data but also detailed protocols and visual representations to facilitate a deeper understanding of this important class of molecules.
Introduction: The Therapeutic Potential of the 3,4-Dihydroisoquinoline-2(1H)-sulfonamide Scaffold
The 3,4-dihydroisoquinoline-2(1H)-sulfonamide core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological targets. The sulfonamide moiety is a well-established zinc-binding group, making this class of compounds particularly interesting as inhibitors of metalloenzymes.[1]
One of the most significant applications of this scaffold has been in the development of potent and selective carbonic anhydrase (CA) inhibitors.[2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2] The development of isoform-selective CA inhibitors is a key goal in medicinal chemistry to enhance therapeutic efficacy while minimizing off-target effects.
This guide will primarily focus on the SAR of 3,4-dihydroisoquinoline-2(1H)-sulfonamides as inhibitors of various human carbonic anhydrase (hCA) isoforms, drawing heavily on the seminal work in this area. We will also provide a comparative perspective on how modifications to this scaffold can influence activity against other targets.
Core Structure-Activity Relationship Analysis
The biological activity of 3,4-dihydroisoquinoline-2(1H)-sulfonamides is exquisitely sensitive to substitutions on both the dihydroisoquinoline ring system and the sulfonamide group. The following sections dissect the key SAR trends observed for this class of compounds as carbonic anhydrase inhibitors.
The Crucial Role of the Sulfonamide Moiety
The sulfonamide group is the cornerstone of the interaction between these inhibitors and the carbonic anhydrase active site. The nitrogen atom of the sulfonamide coordinates with the zinc ion present in the catalytic pocket of the enzyme, a fundamental interaction for inhibitory activity.[2] This has been confirmed by X-ray crystallography studies, which show the sulfonamide moiety directly binding to the zinc ion.[2]
Impact of Substituents on the Dihydroisoquinoline Scaffold
Systematic modification of the 3,4-dihydroisoquinoline core has revealed several key determinants of inhibitory potency and selectivity. A pivotal study by Gitto et al. (2010) provides a wealth of data on this topic.[2]
The nature of the substituent at the C-1 position of the dihydroisoquinoline ring plays a critical role in modulating both the potency and the isoform selectivity of these inhibitors.
-
Small Alkyl and Cycloalkyl Groups Enhance Potency and Selectivity: The introduction of small, non-bulky substituents at the C-1 position has been shown to be highly advantageous. For instance, compounds with a methyl, ethyl, or cyclopropyl group at this position exhibit potent, nanomolar inhibition against the tumor-associated hCA IX and hCA XIV isoforms, while displaying significantly lower affinity for the ubiquitous cytosolic isoforms hCA I and hCA II.[2] This selectivity is a highly desirable trait for anticancer agents, as it can minimize side effects associated with the inhibition of off-target isoforms.
-
Bulky Substituents are Detrimental: Conversely, the presence of larger, bulkier groups at the C-1 position generally leads to a decrease in inhibitory activity. This suggests that the active site of the targeted carbonic anhydrase isoforms has limited space around this region of the inhibitor.
While the primary focus of many studies has been on the C-1 position, substitutions on the aromatic ring of the dihydroisoquinoline scaffold can also influence activity. However, the impact of these modifications appears to be less pronounced than that of the C-1 substituents.
Visualizing the Structure-Activity Relationship
To provide a clearer understanding of these SAR trends, the following Graphviz diagram illustrates the key structural features of the 3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold and their influence on carbonic anhydrase inhibition.
Sources
A Comparative Guide to the 3,4-Dihydroisoquinoline Scaffold for Selective Carbonic Anhydrase IX Inhibition
In the landscape of modern oncology, the quest for selective therapeutic agents remains paramount. One target that has garnered significant attention is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme intrinsically linked to the tumor microenvironment.[1][2] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, where it plays a critical role in pH regulation, facilitating tumor cell survival and proliferation.[1][2][3][4][5] Consequently, the inhibition of CA IX presents a compelling strategy for anticancer therapy.[6][7] This guide provides an in-depth comparison of the 3,4-dihydroisoquinoline scaffold, a promising structural framework for the development of potent and selective CA IX inhibitors.
Carbonic Anhydrase IX: A Key Player in Tumorigenesis
Carbonic Anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[3][8] In healthy tissues, its expression is highly restricted. However, in a multitude of cancer types, CA IX is significantly overexpressed.[1][3] This overexpression is a direct response to the hypoxic conditions that arise as tumors outgrow their blood supply.[2][5]
By catalyzing the production of protons extracellularly, CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[1][2] Simultaneously, it helps maintain a more alkaline intracellular pH, which is favorable for the survival and proliferation of cancer cells.[2][5][6] The clear association between high CA IX levels and poor patient prognosis underscores its importance as a therapeutic target.[1][3][9]
The Emergence of the 3,4-Dihydroisoquinoline Scaffold
While classical sulfonamide inhibitors like Acetazolamide have been instrumental in validating CA inhibition as a therapeutic concept, their lack of isoform selectivity often leads to off-target effects.[5][10] This has driven the exploration of novel chemical scaffolds that can offer improved selectivity for tumor-associated isoforms like CA IX over ubiquitous isoforms such as CA I and CA II. The 3,4-dihydroisoquinoline-2(1H)-sulfonamide framework has emerged as a particularly promising candidate in this pursuit.[11][12][13]
Core Advantages of the Scaffold:
-
High Potency: Derivatives of the 3,4-dihydroisoquinoline scaffold have demonstrated potent inhibitory activity against CA IX, often in the low nanomolar range.[11][12][13]
-
Inherent Selectivity: The rigid structure of the isoquinoline ring system allows for the strategic placement of substituents that can exploit subtle differences in the active site topographies of various CA isoforms, leading to enhanced selectivity.[11][12][13]
-
Tunable Structure-Activity Relationship (SAR): The scaffold offers multiple points for chemical modification, particularly at the C-1 position, which has been shown to significantly influence both potency and selectivity.[11][12][13]
Comparative Analysis: Performance Against Other Inhibitor Classes
The true value of a novel scaffold is best understood through direct comparison with established alternatives. The following table summarizes the inhibitory activity of representative 3,4-dihydroisoquinoline derivatives against key CA isoforms, benchmarked against the classical inhibitor Acetazolamide and another class of selective inhibitors.
| Inhibitor Class | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA IX Selectivity (vs. hCA II) | Reference |
| Classical Sulfonamide | Acetazolamide | 250 | 12 | 25 | ~0.5 | [14][15] |
| 3,4-Dihydroisoquinoline | Compound 6 | 100 | 1050 | 6.1 | ~172 | [12] |
| 3,4-Dihydroisoquinoline | Compound 7 | 237 | 3240 | 9.5 | ~341 | [12] |
| Ureido-Sulfonamide | U-F (SLC-0111) | - | 960 | 45 | ~21 | [5] |
Note: Compound 6 is 6,7-dimethoxy-1-isopropyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Compound 7 is 6,7-dimethoxy-1-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide.[12]
The data clearly illustrates the primary advantage of the 3,4-dihydroisoquinoline scaffold. While Acetazolamide potently inhibits the off-target CA II isoform, the dihydroisoquinoline derivatives exhibit a remarkable reversal in selectivity.[12] For instance, compound 6 is approximately 172-fold more selective for the target CA IX over CA II.[12] This enhanced selectivity is crucial for minimizing potential side effects and developing a wider therapeutic window.
The key to this selectivity lies in the substitution at the C-1 position of the isoquinoline ring. Studies have shown that small alkyl or cycloalkyl substituents at this position are optimal for achieving high potency against CA IX while significantly reducing affinity for CA II.[11][12][13] Bulky aryl substituents, in contrast, can introduce steric hindrance that diminishes interaction with the active site's zinc ion.[12]
Visualizing the Mechanism and Workflow
To better understand the principles discussed, the following diagrams illustrate the core chemical structure, a hypothetical binding mode, and a standard experimental workflow for evaluating inhibitors.
Caption: Core structure of the 3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold.
Caption: Hypothetical binding of a dihydroisoquinoline inhibitor in the CA IX active site.
Experimental Protocol: Assessing CA IX Inhibition
Trustworthy and reproducible data is the cornerstone of drug development. The following protocol outlines a standard, self-validating method for determining the inhibitory potency (Kᵢ) of a compound against CA IX.
Stopped-Flow CO₂ Hydration Assay
This assay measures an inhibitor's effect on the catalytic activity of CA IX by monitoring pH changes.
Materials:
-
Recombinant human CA IX (catalytic domain)
-
Test compound (e.g., 3,4-dihydroisoquinoline derivative) dissolved in DMSO
-
CO₂-saturated water
-
Buffer: 10mM HEPES-Tris, pH 7.5, containing 0.1 mM p-nitrophenol (pH indicator)
-
Stopped-flow spectrophotometer
Methodology:
-
Enzyme & Inhibitor Preparation:
-
Prepare a series of dilutions of the test compound in the buffer.
-
In one syringe of the stopped-flow instrument, load the CA IX enzyme solution (final concentration ~10 nM) mixed with the desired concentration of the inhibitor or vehicle control (DMSO).
-
Causality Check: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction starts.
-
-
Substrate Preparation:
-
In the second syringe, load the CO₂-saturated water (the substrate).
-
Causality Check: Using saturated CO₂ ensures the substrate is not rate-limiting, allowing for accurate measurement of enzyme kinetics.
-
-
Reaction Initiation and Data Acquisition:
-
Rapidly mix the contents of the two syringes. The instrument will trigger data acquisition simultaneously.
-
The CA IX-catalyzed hydration of CO₂ produces protons, causing a drop in pH. This is monitored by the change in absorbance of the p-nitrophenol indicator at 400 nm.
-
Record the initial, linear rate of the reaction for the first few seconds.
-
Self-Validation: The uninhibited reaction (enzyme + DMSO) serves as the 100% activity control, while a reaction without enzyme provides the background (uncatalyzed) rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration.
-
Caption: Workflow for determining CA IX inhibitory activity using a stopped-flow assay.
Conclusion and Future Directions
The 3,4-dihydroisoquinoline scaffold represents a significant advancement in the design of selective CA IX inhibitors. Its structural features allow for the development of compounds that are not only highly potent against the tumor-associated CA IX isoform but also exhibit remarkable selectivity over the ubiquitously expressed CA II isoform. This selectivity profile is a critical advantage, promising a better safety profile compared to non-selective, classical sulfonamides.
The favorable structure-activity relationship, particularly the influence of the C-1 substituent, provides a clear roadmap for medicinal chemists to further optimize potency, selectivity, and pharmacokinetic properties. As research continues, these compounds hold the potential to become valuable tools in targeted cancer therapy, either as standalone agents or in combination with other treatments to combat the hostile, acidic microenvironment of solid tumors.
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De Luca, L., et al. (2010). Synthesis and biological profile of new 1,2,3,4-tetrahydroisoquinolines as selective carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3695-3698. [Link]
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Baglini, E., et al. (2022). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1361-1371. [Link]
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Angi, R., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(16), 8846. [Link]
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Singh, S., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Krall, N., et al. (2016). Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. Oncotarget, 7(28), 43636-43648. [Link]
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Nocentini, A., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329381. [Link]
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Remko, M., et al. (2008). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 846-851. [Link]
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Bua, S., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 61(17), 7857-7867. [Link]
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Pacchiano, F., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 26(1), 225-229. [Link]
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ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. [Link]
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Secci, D., et al. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. Molecules, 29(18), 4349. [Link]
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A Senior Application Scientist's Guide to In Vitro Carbonic Anhydrase Inhibition Assays
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A Comparative Guide to the Structural Elucidation of 3,4-Dihydroisoquinoline Sulfonamide-Enzyme Complexes
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinoline sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of potent and selective enzyme inhibitors. From targeting carbonic anhydrases in glaucoma and cancer to inhibiting kinases and proteases in various pathologies, understanding precisely how these molecules interact with their protein targets is paramount for rational drug design.[1][2] X-ray crystallography has historically been the gold standard for providing atomic-resolution insights into these interactions, revealing the intricate network of hydrogen bonds, hydrophobic contacts, and metal coordination that govern binding affinity and specificity.[1][3]
This guide provides an in-depth, experience-driven comparison of X-ray crystallography with alternative biophysical and computational techniques for characterizing 3,4-dihydroisoquinoline sulfonamide-enzyme complexes. It moves beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust, self-validating approach to structural biology.
Part 1: The X-ray Crystallography Workflow: From Gene to Binding Pocket
Obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step process that requires careful planning and execution.[4] The ultimate goal is to grow a well-ordered, three-dimensional crystal of the enzyme-inhibitor complex, diffract X-rays, and use the resulting diffraction pattern to calculate the precise position of every atom.
Experimental Workflow: Crystallizing an Enzyme-Inhibitor Complex
Caption: The workflow for determining an enzyme-inhibitor crystal structure.
Key Decision Point: Co-crystallization vs. Soaking
A critical decision in the process is how to introduce the 3,4-dihydroisoquinoline sulfonamide inhibitor to the enzyme.[5]
-
Co-crystallization: In this method, the purified protein is incubated with the inhibitor to form a stable complex before crystallization trials are set up.[5][6]
-
Scientist's Rationale: This approach is often preferred when the ligand induces a significant conformational change in the enzyme, which might otherwise shatter a pre-existing crystal. It also ensures that only the ligand-bound form of the protein is present during crystallization.[7] For sulfonamides with lower solubility, pre-incubation allows the complex to form under optimal conditions before being subjected to precipitating agents.[6]
-
-
Soaking: This technique involves growing crystals of the apo-enzyme (the enzyme without the ligand) first and then introducing the inhibitor into the crystal's solvent channels.[5][7]
-
Scientist's Rationale: Soaking is experimentally simpler and less protein-intensive, as a single batch of apo-crystals can be used to screen multiple inhibitors.[5] This is highly efficient for structure-activity relationship (SAR) studies. However, the ligand must be soluble in the crystallization buffer and small enough to diffuse through the crystal lattice without causing it to crack.[7]
-
Detailed Protocol: Ligand Soaking into Apo-Enzyme Crystals
This protocol assumes you have successfully grown diffraction-quality crystals of your target enzyme.
-
Prepare Soaking Solution: Dissolve the 3,4-dihydroisoquinoline sulfonamide derivative in an appropriate solvent (e.g., DMSO) to create a concentrated stock (e.g., 100 mM). Prepare a final soaking solution by diluting this stock into a "stabilizing solution" that mimics the mother liquor from the crystallization drop (e.g., the reservoir solution). The final inhibitor concentration is typically 1-10 mM, and the final DMSO concentration should be kept below 5% (v/v) to avoid crystal damage.
-
Crystal Transfer: Using a nylon loop, carefully transfer a single apo-crystal from its growth drop into a new drop containing 2-3 µL of the soaking solution.
-
Incubation: Allow the crystal to soak for a duration ranging from a few minutes to overnight. The optimal time is empirically determined; short soaks may result in low inhibitor occupancy, while long soaks can damage the crystal.
-
Cryo-protection: Directly before freezing, briefly move the soaked crystal into a cryo-protectant solution. This solution is typically the soaking solution supplemented with an agent like glycerol or ethylene glycol (20-30%) to prevent ice crystal formation during flash-cooling.[8]
-
Flash-Cooling: Immediately plunge the crystal into liquid nitrogen. The vitrified crystal is now ready for data collection at a synchrotron beamline.
Trustworthiness Checkpoint: The success of soaking is validated during structure refinement. Clear and unambiguous electron density for the ligand, coupled with low R-work and R-free values (typically below 0.25), confirms successful and ordered binding.
Part 2: A Comparative Analysis of Structural Biology Techniques
While X-ray crystallography provides unparalleled atomic detail, it is not the only tool available.[9] The choice of technique depends on the specific scientific question, the nature of the enzyme, and the properties of the inhibitor.[10]
Decision-Making Framework for Method Selection
Caption: A decision tree for selecting a structural biology method.
Performance Comparison Table
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | NMR Spectroscopy | Computational Docking |
| Primary Output | High-resolution 3D atomic model of a static state | 3D electron density map, often of multiple conformations | Information on dynamics, kinetics, and binding in solution | Predicted binding pose and score |
| Typical Resolution | 1.5 - 3.5 Å | 2.5 - 5 Å (can rival crystallography in ideal cases)[9] | Not applicable (provides residue-specific interaction data) | Not applicable |
| Sample Requirement | High-purity, stable protein that forms well-ordered crystals (mg quantities) | Lower concentration and volume than crystallography; tolerates some heterogeneity[9][11] | Isotopically labeled (¹⁵N, ¹³C) protein, highly soluble (µM-mM) | 3D structure of the target protein (from PDB or homology model)[12] |
| Key Advantage | Atomic precision, invaluable for structure-based drug design (SBDD)[9] | Can study large, flexible, or membrane-bound complexes that are difficult to crystallize[10][13] | Provides unique insight into protein dynamics, conformational changes, and weak interactions in solution[14][15] | High-throughput and cost-effective for virtual screening and hypothesis generation[16][17] |
| Key Limitation | Requires crystallization, which can be a major bottleneck; provides a static picture[18] | Historically lower resolution for small proteins; data processing can be complex[13] | Generally limited to smaller proteins (<50 kDa); can be time-consuming[19] | Accuracy depends heavily on the scoring function; requires experimental validation[12] |
| Best for Sulfonamides | Precisely defining the binding mode, including coordination to zinc ions in carbonic anhydrases[2] | Studying complexes with large multi-domain enzymes or membrane-associated targets | Characterizing weak-binding fragments or mapping the binding site without a full structure[14] | Screening large virtual libraries of sulfonamide derivatives to prioritize synthesis[20] |
Synthesizing the Data: A Multi-faceted Approach
The most powerful drug discovery programs do not rely on a single technique but integrate data from multiple sources.
-
Hypothesize with Docking: Computational docking can be used to screen thousands of virtual 3,4-dihydroisoquinoline sulfonamide derivatives against a target's crystal structure.[12] This helps prioritize which compounds to synthesize.
-
Validate with NMR: NMR spectroscopy can quickly confirm whether the prioritized compounds actually bind to the target protein in solution and can map the approximate binding site.[14] This provides a crucial check before committing to the more labor-intensive crystallographic process.
-
Define with Crystallography: Finally, X-ray crystallography provides the high-resolution structural data needed to understand the precise interactions driving potency and selectivity, guiding the next round of molecular design.[9] For very large or challenging targets where crystallization fails, cryo-EM serves as a powerful alternative to obtain the necessary structural insights.[13]
By leveraging the strengths of each method, researchers can accelerate the discovery and optimization of novel 3,4-dihydroisoquinoline sulfonamide-based therapeutics.
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Venkatesan, N., et al. (2023). Crystal structures of Sul enzymes in various ligand-bound states. ResearchGate. Available from: [Link]
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de Oliveira, V. M., et al. (2022). Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1934-1946. Available from: [Link]
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Peak Proteins. (2023). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins Website. Available from: [Link]
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Hoeppner, A., et al. (n.d.). Proteins and their Ligands: Their Importance and how to Crystallize them. Heinrich Heine University Düsseldorf. Available from: [Link]
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Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Potent Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation, and Enzyme−Ligand X-ray Studies. Journal of Medicinal Chemistry, 53(6), 2401-2408. Available from: [Link]
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Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. PubMed. Available from: [Link]
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Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 175-184. Available from: [Link]
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Ghorab, M. M., et al. (2024). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed. Available from: [Link]
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Wang, C., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1537. Available from: [Link]
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Ciulli, A., & Williams, G. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. PubMed. Available from: [Link]
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Wagner, J., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ChemMedChem, 18(1), e202200481. Available from: [Link]
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Lisi, G. P., & Loria, J. P. (2016). Solution NMR Spectroscopy for the Study of Enzyme Allostery. Chemical Reviews, 116(11), 6323-6369. Available from: [Link]
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Igumenova, T. I., & Foster, M. P. (2015). Enzyme Dynamics from NMR Spectroscopy. Accounts of Chemical Research, 48(2), 235-243. Available from: [Link]
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A Senior Application Scientist's Guide to Sulfonylating Agents for Isoquinoline Modification
Introduction: The Strategic Value of Sulfonylated Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents.[1] The strategic modification of this heterocycle allows for the fine-tuning of pharmacological properties. One of the most powerful and versatile modifications is N-sulfonylation—the attachment of a sulfonyl group (-SO₂R) to the isoquinoline nitrogen. This transformation yields stable N-sulfonylisoquinolinium salts or, upon reaction with nucleophiles, can lead to a diverse array of functionalized isoquinoline derivatives. The resulting sulfonamides are a privileged functional group, present in a wide spectrum of antibacterial, CNS-active, and anticancer agents.[2]
The choice of sulfonylating agent is a critical decision that dictates not only the reaction's efficiency but also its feasibility with sensitive substrates and the properties of the final product. This guide provides an in-depth comparison of three workhorse sulfonylating agents—p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)—in the context of isoquinoline modification. We will explore the causality behind their differing reactivities, provide field-proven experimental protocols, and present comparative data to guide researchers in making the optimal selection for their synthetic campaigns.
The Agents: A Comparative Overview
The efficacy of a sulfonylating agent is governed by the electrophilicity of its sulfur atom, steric hindrance around the reaction center, and the stability of the resulting product.
-
p-Toluenesulfonyl Chloride (TsCl): A stable, crystalline solid, TsCl is one of the most common arylsulfonyl chlorides. Its reactivity is moderated by the electron-donating methyl group on the aromatic ring. The resulting N-tosylisoquinolinium salts are often crystalline and stable, simplifying purification.[3] Furthermore, the aromatic tosyl group is UV-active, which is a significant practical advantage for monitoring reaction progress by Thin-Layer Chromatography (TLC).[4]
-
Methanesulfonyl Chloride (MsCl): As a small, liquid alkylsulfonyl chloride, MsCl is sterically less hindered and significantly more reactive than its aromatic counterparts like TsCl.[4] Reactions with MsCl are typically faster and can often be run at lower temperatures. However, the resulting N-mesylisoquinolinium salts can be less crystalline and more challenging to handle. A key mechanistic feature of MsCl is its propensity to form a highly reactive sulfene intermediate (CH₂=SO₂) in the presence of a non-nucleophilic base, which can accelerate the reaction rate.[4][5]
-
Dansyl Chloride (Dansyl-Cl): This reagent is distinguished by the bulky, electron-rich naphthalene ring system. Its primary application lies in the derivatization of amines to produce intensely fluorescent sulfonamides, making it an invaluable tool for analytical applications, including protein sequencing and quantitative metabolomics.[6][7][8] While it is a robust reagent for forming sulfonamides, its steric bulk can influence reaction rates compared to the smaller MsCl and TsCl.
Comparative Efficacy Analysis
A direct, side-by-side comparison of these agents on isoquinoline under identical conditions is not extensively documented in the literature. However, by synthesizing data from reactions on analogous substrates (amines and other N-heterocycles), we can construct a reliable guide to their relative performance.
Data Presentation: Representative Efficacy and Reaction Parameters
| Feature | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Dansyl Chloride (Dansyl-Cl) |
| Relative Reactivity | Moderate | High | Moderate to Low (Sterically Hindered) |
| Typical Base | Pyridine, Triethylamine (TEA) | Triethylamine (TEA), DIPEA | NaHCO₃, Na₂CO₃, TEA |
| Typical Solvent | Dichloromethane (DCM), THF, Toluene | Dichloromethane (DCM), Toluene | Acetone/Water, Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Typical Reaction Time | 2 - 12 hours | 1 - 4 hours | 1 - 12 hours |
| Representative Yield | >80%[9] | >90%[10][11] | ~90%[12] |
| Product Properties | Often crystalline, UV-active | Often oils/low-melting solids, not UV-active | Highly fluorescent, stable solids |
| Primary Application | General synthesis, protecting groups | Rapid reactions, activating alcohols | Fluorescent labeling, analytical derivatization |
Mechanistic Insights: The "Why" Behind the Reactivity
The N-sulfonylation of isoquinoline is a classic nucleophilic substitution reaction. The lone pair of electrons on the isoquinoline nitrogen atom acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards the product.
Caption: General mechanism for N-sulfonylation of isoquinoline.
The key difference in reactivity between MsCl and the aromatic sulfonyl chlorides (TsCl, Dansyl-Cl) can be attributed to two factors:
-
Steric Hindrance: The small methyl group of MsCl presents a much smaller target for the incoming isoquinoline nucleophile compared to the bulky tolyl or dansyl groups. This leads to a faster rate of reaction.
-
Sulfene Intermediate Pathway: With a strong, non-nucleophilic base like triethylamine, MsCl can undergo elimination of HCl to form a planar and extremely reactive sulfene intermediate (H₂C=SO₂).[4] This intermediate is rapidly trapped by the isoquinoline nitrogen. Aromatic sulfonyl chlorides like TsCl lack the α-protons necessary to form a sulfene, and thus must react through the direct nucleophilic substitution pathway, which is generally slower.[5]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. Successful execution should yield the desired N-sulfonylisoquinolinium salt, readily characterizable by standard analytical techniques.
Caption: General experimental workflow for N-sulfonylation.
Protocol 1: Synthesis of 2-(p-Toluenesulfonyl)isoquinolin-2-ium Chloride (from TsCl)
-
Materials:
-
Isoquinoline (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add isoquinoline (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the stirred isoquinoline solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the consumption of the starting material by TLC.
-
Upon completion, quench the reaction by adding deionized water. Separate the organic layer.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the title compound as a solid.[13]
-
Protocol 2: Synthesis of 2-(Methylsulfonyl)isoquinolin-2-ium Chloride (from MsCl)
-
Materials:
-
Isoquinoline (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add isoquinoline (1.0 eq) and anhydrous DCM (approx. 0.1 M).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice-water bath.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the vigorously stirred solution over 15 minutes. Caution: The reaction can be exothermic.
-
Stir the reaction at 0 °C for 2 hours. The reaction is typically complete within this time; monitor by TLC.
-
Perform an aqueous workup as described in Protocol 1 (Steps 6-8).
-
The product, often an oil or low-melting solid, can be purified by silica gel chromatography if necessary.[11]
-
Protocol 3: Synthesis of 2-(5-(Dimethylamino)naphthalene-1-sulfonyl)isoquinolin-2-ium Chloride (from Dansyl-Cl)
-
Materials:
-
Isoquinoline (1.0 eq)
-
Dansyl chloride (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Acetone and Water (1:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, dissolve isoquinoline (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of acetone and water.
-
In a separate container, dissolve dansyl chloride (1.1 eq) in a minimal amount of acetone.
-
Add the dansyl chloride solution to the isoquinoline mixture.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the formation of a new, highly fluorescent spot.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
The remaining aqueous slurry will contain the precipitated product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the fluorescent product, which can be further purified by recrystallization if needed.[12][13]
-
Conclusion and Recommendations
The selection of a sulfonylating agent for isoquinoline modification is a strategic choice based on the desired outcome.
-
For robust, general-purpose synthesis where product crystallinity and ease of monitoring are valued, p-toluenesulfonyl chloride (TsCl) remains the reagent of choice.
-
When reaction speed and high throughput are paramount, and for substrates that may be sluggish to react, the higher reactivity of methanesulfonyl chloride (MsCl) makes it the superior option.
-
For applications requiring fluorescent labeling for detection and quantification, such as in chemical biology or analytical methods development, dansyl chloride (Dansyl-Cl) is the unparalleled choice, providing stable and highly sensitive sulfonamide adducts.
By understanding the distinct reactivity profiles and applying the validated protocols within this guide, researchers can confidently and efficiently synthesize a diverse range of N-sulfonylated isoquinoline derivatives to advance their drug discovery and chemical biology programs.
References
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HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. HoriazonChemical. Retrieved January 18, 2026, from [Link]
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Rapi, K., et al. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. ARKIVOC, 2012(vi), 264-280. Retrieved January 18, 2026, from [Link]
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Lazer, E. S., et al. (1998). Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. Bioorganic & Medicinal Chemistry Letters, 8(10), 1181-1186. Retrieved January 18, 2026, from [Link]
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Khan, A., et al. (2015). Synthesis, Characterization of Novel 5-(Dimethylamino) Naphthalene Sulfonamide Derivatives. Research & Reviews: A Journal of Drug Design & Discovery, 2(2), 1-5. Retrieved January 18, 2026, from [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Katritzky, A. R., et al. (2010). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved January 18, 2026, from [Link]
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Orita, A., et al. (2006). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 8(7), 599-602. Retrieved January 18, 2026, from [Link]
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Zhou, R., & Li, L. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Methods in Molecular Biology, 1198, 127-136. Retrieved January 18, 2026, from [Link]
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Rusev, R., et al. (2020). Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline. Bulgarian Chemical Communications, 52(4), 493-497. Retrieved January 18, 2026, from [Link]
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Katritzky, A. R., et al. (2011). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 16(7), 5539-5551. Retrieved January 18, 2026, from [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Organic-synthesis.org. Retrieved January 18, 2026, from [Link]
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Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-212. Retrieved January 18, 2026, from [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic-synthesis.org. Retrieved January 18, 2026, from [Link]
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Wdowiak, J., et al. (1990). Structure of 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile. Acta Crystallographica Section C, 46(1), 66-68. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Biological Evaluation of Novel 3,4-Dihydroisoquinoline-Based Compounds
The 3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides a comprehensive technical comparison of novel 3,4-dihydroisoquinoline-based compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the experimental data supporting these activities, compare their performance against relevant alternatives where applicable, and provide detailed protocols for their biological evaluation.
The Versatility of the 3,4-Dihydroisoquinoline Scaffold: A Foundation for Diverse Biological Activity
The 3,4-dihydroisoquinoline core, a bicyclic aromatic amine, offers a unique three-dimensional structure that can be readily functionalized at various positions. This chemical tractability allows for the fine-tuning of physicochemical and pharmacological properties, enabling the design of potent and selective agents for a range of biological targets.[1][2] The diverse biological activities reported for this class of compounds include antimetastatic, anti-inflammatory, analgesic, antiarrhythmic, and antihypertensive effects.[1]
Anticancer Activity: Targeting the Machinery of Cell Division
A significant area of research for 3,4-dihydroisoquinoline derivatives has been in the development of novel anticancer agents.[3][4][5][6][7] A prominent mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3][4][5][6]
Comparison of Tubulin Polymerization Inhibitors
Several studies have synthesized and evaluated 1,4-disubstituted and 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.[3][4][6] These compounds are often compared to established tubulin inhibitors like Combretastatin A-4 (CA-4). The cytotoxic activities of these novel compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
| Compound/Alternative | Target Cancer Cell Line | Cytotoxic Activity (IC50) | Mechanism of Action | Reference |
| Compound 32 (1,4-disubstituted-3,4-dihydroisoquinoline) | CEM leukemia | 0.64 µM | Tubulin Polymerization Inhibitor | [3][4] |
| Compound 21 (1,4-disubstituted-3,4-dihydroisoquinoline) | CEM leukemia | 4.10 µM | Tubulin Polymerization Inhibitor | [3][4] |
| Compound 5n (1-phenyl-3,4-dihydroisoquinoline) | Not Specified | Potent | Tubulin Polymerization Inhibitor | [6] |
| Combretastatin A-4 (CA-4) | Various | Varies (Potent) | Tubulin Polymerization Inhibitor | [3] |
| 4-hydroxytamoxifen analogue (phenolic 3,4-diphenyl-1,2-dihydroisoquinoline) | MCF-7 (human mammary carcinoma) | Active | Anti-proliferative | [8] |
Key Insights: The data indicates that specific substitutions on the 3,4-dihydroisoquinoline ring can lead to potent cytotoxic activity, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to or even exceeding the activity of known inhibitors.[3][4] For instance, compound 32 demonstrates significant potency against the CEM leukemia cell line.[3][4]
Experimental Workflow: In Vitro Anticancer Evaluation
The biological evaluation of these compounds typically follows a standardized workflow to assess their anticancer potential.
Caption: Workflow for in vitro anticancer evaluation of novel compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel 3,4-dihydroisoquinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9][14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][11][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[14]
Detailed Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[14][15][16][17][18] The Annexin V/PI assay is a common method to detect and differentiate between apoptotic and necrotic cells.[14][15]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC) to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the novel compounds at their predetermined IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Antimicrobial Activity: A Renewed Focus on an Old Scaffold
With the rise of antimicrobial resistance, there is a pressing need for new antibacterial agents. Isoquinoline alkaloids and their derivatives have demonstrated promising antimicrobial activity against a range of pathogens.[19][20]
Comparison of Antimicrobial Activity
Novel 3,4-dihydroisoquinoline derivatives have been synthesized and evaluated for their activity against various bacterial strains, including multidrug-resistant ones. Their performance is often compared to standard antibiotics.
| Compound/Alternative | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| HSN584 (alkynyl isoquinoline) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | [20] |
| HSN739 (alkynyl isoquinoline) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | [20] |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Standard | [20] |
| Chiral quaternary N-spiro ammonium bromides | Staphylococcus epidermidis, Klebsiella pneumoniae | 25 µg/mL | |
| Norfloxacin | Campylobacter jejuni | Standard |
Key Insights: Certain alkynyl isoquinoline derivatives, such as HSN584 and HSN739, have shown strong bactericidal activity against MRSA and are capable of clearing intracellular infections, a significant advantage over some conventional antibiotics like vancomycin.[20] The structure-activity relationship studies indicate that the isoquinoline and phenyl moieties are crucial for antibacterial activity.[20]
Neuroprotective Effects: Shielding Neurons from Damage
Neurodegenerative diseases represent a significant global health challenge. Isoquinoline alkaloids have emerged as promising candidates for the development of neuroprotective agents, with mechanisms including antioxidant, anti-inflammatory, and anti-apoptotic effects.[21][22][23][24][25]
Mechanisms of Neuroprotection
Several 3,4-dihydroisoquinoline derivatives and related alkaloids have been shown to protect neuronal cells from various insults.
-
Antioxidant Activity: Compounds like nuciferine and tetrahydropalmatine can increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT), thereby reducing oxidative stress-induced neuronal damage.[21][22]
-
Anti-inflammatory Effects: Some isoquinoline alkaloids can inhibit neuroinflammation, a key contributor to neurodegeneration.[21]
-
Regulation of Autophagy: Dysregulation of autophagy is implicated in several neurodegenerative diseases. Certain isoquinoline alkaloids can modulate autophagy pathways to promote neuronal survival.[21]
-
Inhibition of Glutamate-Induced Excitotoxicity: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to prevent glutamate-induced cell death by acting as an antagonist of the NMDA receptor.[24]
Visualizing the Neuroprotective Signaling Pathway
Caption: Neuroprotective mechanisms of 3,4-dihydroisoquinoline compounds.
Conclusion and Future Directions
Novel 3,4-dihydroisoquinoline-based compounds represent a highly versatile and promising class of therapeutic agents. The extensive research into their anticancer, antimicrobial, and neuroprotective activities has yielded several potent lead compounds. The structure-activity relationship studies have provided valuable insights for the rational design of new derivatives with improved efficacy and selectivity.
Future research should focus on:
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways of the most promising compounds.
-
Pharmacokinetic and in vivo efficacy studies to translate the promising in vitro results into preclinical and clinical development.
-
Comparative studies against a wider range of existing drugs to clearly define the therapeutic advantages of these novel agents.
The continued exploration of the 3,4-dihydroisoquinoline scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
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A Senior Scientist's Guide to Assessing the Druglikeness of 3,4-Dihydroisoquinoline Derivatives: An In Silico and Experimental Comparison
The 3,4-dihydroisoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1][2] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[3] Therefore, a robust and early assessment of "druglikeness"—a qualitative concept that evaluates a compound's potential to become an orally active drug—is not just beneficial, but essential.[4][5]
This guide presents a multi-pillar framework for evaluating 3,4-dihydroisoquinoline derivatives, integrating cost-effective in silico predictions with pivotal, self-validating experimental assays. Our objective is to move beyond a simple checklist of properties and instead build a logical, evidence-based narrative for each compound, enabling researchers to make more informed decisions and efficiently allocate resources in the drug discovery pipeline.
Pillar 1: The In Silico Funnel: High-Throughput Triage of Candidates
The initial phase of any druglikeness assessment should leverage the power of computational chemistry.[6][7] In silico tools provide a rapid, cost-effective method to filter large virtual libraries of 3,4-dihydroisoquinoline derivatives, flagging compounds with potential liabilities before a single gram is synthesized.[3][7]
Causality Behind the Screen: Beyond Simple Rules
The most famous of these computational filters is Lipinski's Rule of Five (RO5).[8][9] It's crucial to understand that RO5 is not a rigid law but a set of guidelines based on the observation that the majority of successful oral drugs are relatively small and moderately lipophilic, favoring passive diffusion across cell membranes.[8][9]
Lipinski's Rule of Five (RO5) Criteria:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are generally more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: This measures lipophilicity; excessively high values can lead to poor aqueous solubility and high metabolic turnover.
-
Hydrogen Bond Donors (HBD) ≤ 5: A high number of hydrogen bond donors can hinder membrane permeability.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: Similar to HBDs, an excess of acceptors can negatively impact permeability.
A compound is generally considered to have favorable druglikeness if it violates no more than one of these rules.[10] However, relying solely on RO5 is insufficient. We must augment this with other key descriptors like Topological Polar Surface Area (TPSA) , which is a strong predictor of passive membrane permeability, and the number of rotatable bonds , which influences conformational flexibility and bioavailability.
Workflow: In Silico Druglikeness Assessment
The following diagram illustrates a typical computational workflow for the initial screening of derivatives.
Caption: A streamlined workflow for computational filtering of chemical libraries.
Data Presentation: Comparative In Silico Profiles
To illustrate this process, let's compare three hypothetical 3,4-dihydroisoquinoline derivatives against Papaverine, a related natural product, using commonly calculated parameters.
| Compound ID | Molecular Weight (Da) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Rotatable Bonds | RO5 Violations | Druglikeness Prediction |
| DHIQ-1 | 410.5 | 3.8 | 1 | 5 | 75.2 | 4 | 0 | Favorable |
| DHIQ-2 | 525.7 | 4.2 | 2 | 6 | 89.4 | 8 | 1 (MW) | Borderline |
| DHIQ-3 | 450.6 | 6.1 | 0 | 4 | 55.1 | 5 | 1 (LogP) | Borderline |
| Papaverine | 339.4 | 2.9 | 0 | 5 | 49.9 | 5 | 0 | Favorable |
Data is hypothetical and for illustrative purposes.
From this initial screen, DHIQ-1 emerges as the most promising candidate. DHIQ-2 and DHIQ-3 are flagged as borderline due to violations in molecular weight and lipophilicity, respectively. These flags do not warrant immediate rejection but signal that these properties must be carefully monitored and validated experimentally.
Pillar 2: Experimental Validation: From Prediction to Physiological Reality
While in silico models are powerful for triage, they are ultimately predictive. Experimental validation is non-negotiable to confirm or refute these predictions. Here, we focus on two cost-effective, high-throughput assays that address the most critical ADME (Absorption, Distribution, Metabolism, Excretion) questions at this stage: permeability and metabolic stability.
A) Permeability Assessment: The PAMPA Assay
The Causality: For an oral drug to be effective, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that specifically measures passive diffusion, a key mechanism for the absorption of many drugs.[11][12] By mimicking the lipid environment of the intestinal epithelium, PAMPA provides a rapid and cost-effective prediction of a compound's potential for passive oral absorption.[13]
Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)
Caption: Step-by-step workflow for the PAMPA experiment.
Experimental Protocol: PAMPA-GIT Assay
This protocol is designed to be self-validating through the inclusion of well-characterized control compounds.
-
Materials & Reagents:
-
96-well Donor and Acceptor plates (e.g., Millipore MultiScreen).
-
Lipid solution (e.g., 1% lecithin in dodecane).[13]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and controls (High, Medium, Low permeability) prepared as 10 mM stocks in DMSO.
-
LC-MS/MS for quantification.
-
-
Procedure:
-
Membrane Preparation: Gently add 5 µL of the lipid solution to the membrane of each well on the 96-well donor plate. Allow the solvent to evaporate.[13]
-
Compound Preparation: Prepare the final test and control compound solutions at 10 µM in PBS with 5% DMSO.[13][14]
-
Plate Loading: Add 300 µL of PBS buffer to each well of the acceptor plate. Add 150 µL of the test/control compound solutions to the corresponding wells of the donor plate.[13]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly for 10-20 hours at room temperature in a moist chamber to prevent evaporation.[13]
-
Sample Collection: After incubation, carefully separate the plates. Transfer aliquots from both the donor and acceptor wells into a new 96-well plate for analysis.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The effective permeability (Pe) is calculated using the concentrations measured in the donor and acceptor wells, accounting for volumes and incubation time.
-
The assay is considered valid if the permeability coefficients of the high, medium, and low permeability controls fall within the expected ranges.
-
B) Metabolic Stability: Liver Microsomal Stability Assay
The Causality: A drug's duration of action and bioavailability are heavily influenced by how quickly it is metabolized, primarily in the liver.[15] The liver microsomal stability assay is a fundamental in vitro ADME screen that measures a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the clearance of over 60% of marketed drugs.[15][16] A compound that is rapidly metabolized by microsomes is likely to have a short half-life and poor oral bioavailability in vivo.
Workflow: Microsomal Stability Assay
Caption: Workflow for determining metabolic stability using liver microsomes.
Experimental Protocol: Human Liver Microsomal Stability
This protocol includes essential controls to ensure data integrity.
-
Materials & Reagents:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (contains NADPH, co-factors).[17][18]
-
Test compounds and positive controls (e.g., Verapamil - high turnover, Dextromethorphan - moderate turnover).[15]
-
Ice-cold acetonitrile with an internal standard for reaction termination.
-
Incubator set to 37°C.
-
LC-MS/MS for quantification.
-
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM).[16]
-
Control Reactions: Prepare a parallel reaction for each compound without the NADPH regenerating system. This crucial control identifies any compound degradation due to chemical instability rather than enzymatic metabolism.[19]
-
Initiation: Pre-warm the reaction mixtures to 37°C. Start the reaction by adding the NADPH regenerating system.[17]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and immediately add it to a well containing ice-cold acetonitrile and an internal standard to stop the reaction.[17][19]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant from each well by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15][18]
-
The assay is validated by confirming that the clearance rates for the positive control compounds are within the expected range.
-
Pillar 3: Synthesizing the Data for Go/No-Go Decisions
The true power of this approach lies in integrating the data from all pillars to build a holistic profile of each derivative. A compound is rarely perfect; the goal is to identify those with the most balanced and promising properties for further optimization.
Workflow: Integrated Decision-Making
Caption: Decision-making flowchart based on integrated druglikeness data.
Data Presentation: The Druglikeness Scorecard
Here, we combine our hypothetical data into a single table, including a benchmark drug for context.
| Parameter | DHIQ-1 | DHIQ-2 | DHIQ-3 | Quinapril (Benchmark) |
| In Silico Profile | ||||
| RO5 Violations | 0 | 1 (MW) | 1 (LogP) | 0 |
| TPSA (Ų) | 75.2 | 89.4 | 55.1 | 87.9 |
| Experimental ADME | ||||
| PAMPA Pe (10⁻⁶ cm/s) | 12.5 (High) | 8.1 (Medium) | 1.5 (Low) | 9.5 (Medium) |
| HLM Half-Life (t½, min) | 45 | >60 | 8 | 25 |
| HLM Intrinsic Clearance (µL/min/mg) | 15.4 (Low) | <11.5 (Low) | 86.6 (High) | 27.7 (Low-Mod) |
| Overall Assessment | Promising Lead | Potential for Advancement | High Risk (Metabolic Liability) | Clinically Successful Drug |
Data is hypothetical and for illustrative purposes.
Expert Interpretation and Field Insights:
-
DHIQ-1: This compound presents an excellent profile. It has no in silico flags and demonstrates high permeability and good metabolic stability experimentally. This is a strong candidate to advance to further studies, such as in vivo pharmacokinetics.
-
DHIQ-2: Despite its borderline molecular weight, DHIQ-2 shows acceptable permeability and excellent metabolic stability. The slightly higher MW did not negatively impact its key ADME properties in vitro. This derivative is a good candidate for further investigation, demonstrating that a single RO5 violation is not necessarily a disqualifier.[8]
-
DHIQ-3: This derivative highlights the critical importance of experimental validation. While its in silico profile was borderline, the experimental data reveals two major liabilities: low permeability (likely due to its high lipophilicity causing it to get "stuck" in the membrane) and very rapid metabolic clearance. This compound would be deprioritized, or medicinal chemists would be tasked with modifying the structure to drastically reduce LogP and block the site of metabolism.[20][21]
Conclusion
Assessing the druglikeness of novel 3,4-dihydroisoquinoline derivatives is a dynamic process that requires a synergistic blend of computational prediction and empirical testing. By employing an in silico funnel to triage candidates, followed by targeted, cost-effective in vitro assays like PAMPA and microsomal stability, research teams can build a robust, multi-parameter understanding of a compound's potential. This integrated strategy allows for the confident prioritization of candidates with a higher probability of success, ultimately accelerating the path from the bench to the clinic.
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Beyond the Sulfa Drugs: A Comparative Guide to Alternative Scaffolds for Potent and Selective Carbonical Anhydrase Inhibitors
For decades, the therapeutic landscape of carbonic anhydrase (CA) inhibitors has been dominated by sulfonamide-based compounds. While effective in treating a range of conditions from glaucoma to epilepsy, their clinical utility is often hampered by a lack of isoform selectivity, leading to off-target side effects and allergic reactions in some patients.[1][2][3] This has spurred a paradigm shift in drug discovery, with researchers now focusing on alternative chemical scaffolds that offer improved potency and, crucially, greater selectivity for specific CA isoforms, particularly the tumor-associated CA IX and XII.[4][5]
This guide provides an in-depth comparison of the most promising alternative scaffolds for the development of next-generation carbonic anhydrase inhibitors. We will delve into the distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these novel inhibitors. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate this evolving field and design more effective and safer therapeutics.
The Limitations of a Classic: Why We Need Alternatives to Sulfonamides
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] This fundamental reaction is pivotal in numerous physiological processes.[8] While the classical sulfonamide inhibitors effectively target the active site zinc ion, their broad-spectrum activity against multiple CA isoforms is a significant drawback.[3][9] The ubiquitous expression of isoforms like CA I and II means that non-selective inhibition can lead to a host of undesirable side effects.[10] Furthermore, a subset of the population exhibits hypersensitivity to sulfonamides, precluding their use.[3] These limitations underscore the urgent need for novel, non-sulfonamide scaffolds with improved isoform selectivity.[2][11]
Emerging Scaffolds: A New Era of CA Inhibition
Recent years have witnessed the emergence of several promising non-sulfonamide scaffolds, with coumarins and phenols at the forefront of this research.[1][2] These compounds exhibit unique mechanisms of inhibition and have demonstrated remarkable isoform selectivity, particularly against the cancer-related CA IX and XII isoforms.[1][12]
Coumarins: The Prodrug Approach to Selectivity
Coumarins represent a fascinating class of CA inhibitors that act as "prodrugs."[13][14] They undergo hydrolysis of their lactone ring, a reaction catalyzed by the esterase activity of the carbonic anhydrase enzyme itself.[13][15] The resulting 2-hydroxy-cinnamic acid product then binds to the entrance of the active site, a region with significant amino acid variability among the different CA isoforms.[13] This unique mechanism of action is the basis for their remarkable isoform selectivity.[13][14]
The inhibition by coumarins is a time-dependent process involving two key steps:
-
Enzymatic Hydrolysis: The coumarin scaffold is first recognized and hydrolyzed by the target CA isoform.
-
Product Binding: The resulting 2-hydroxy-cinnamic acid then acts as the true inhibitor, binding to the enzyme's active site.
This mechanism has been confirmed through kinetic studies and X-ray crystallography.[13][16]
Caption: Mechanism of coumarin-based CA inhibition.
Phenols and Polyphenols: Anchoring to the Zinc-Bound Nucleophile
Phenols and polyphenols constitute another significant class of non-sulfonamide CA inhibitors.[17][18][19] Their inhibitory action stems from the ability of the phenolic hydroxyl group to anchor to the zinc-bound water molecule or hydroxide ion within the enzyme's active site.[17][19] This interaction effectively blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.[8][20]
The phenyl ring of these inhibitors typically occupies the hydrophobic portion of the active site, further stabilizing the enzyme-inhibitor complex.[8] The versatility of the phenolic scaffold allows for a wide range of substitutions, enabling the fine-tuning of inhibitory potency and isoform selectivity.[18][19]
Caption: Binding mode of phenolic CA inhibitors.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an inhibitor's potential lies in its potency and selectivity. The following table summarizes the inhibitory activity (Kᵢ values) of representative compounds from the coumarin and phenol scaffolds against key human carbonic anhydrase isoforms. For comparison, data for the classical sulfonamide inhibitor Acetazolamide (AAZ) is also included.
| Scaffold | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity for CA IX over CA II | Reference |
| Sulfonamide | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 | [9] |
| Coumarin | 6,7-dihydroxycoumarin | >100,000 | >100,000 | 93 | 64 | >1075 | [21] |
| Coumarin | 7,8-dihydroxycoumarin | >100,000 | >100,000 | 45 | 86 | >2222 | [21] |
| Phenol | Resveratrol | 1,300 | 8,600 | 46 | 78 | 187 | [19] |
| Phenol | Piceatannol | 3,100 | 9,800 | 31 | 54 | 316 | [19] |
Note: The data presented is compiled from various studies to illustrate the potency and selectivity profiles of these scaffolds.
Experimental Protocols: A Guide to Evaluating Inhibitor Potency
The accurate determination of inhibition constants (Kᵢ) is crucial for the comparative analysis of different inhibitor scaffolds. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.[7][9] An alternative, more accessible method is the p-nitrophenyl acetate (p-NPA) hydrolysis assay.[22]
Stopped-Flow CO₂ Hydration Assay
This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., 0.1 mM p-nitrophenol).
-
Prepare a stock solution of the purified carbonic anhydrase isoform in the same buffer.
-
Prepare a range of inhibitor concentrations in the assay buffer.
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a defined period to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in a stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[22]
-
Prepare a stock solution of the CA enzyme.[22]
-
Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in an organic solvent like DMSO or acetonitrile.[22]
-
Prepare a series of dilutions for the test compounds and a known inhibitor (e.g., Acetazolamide) as a positive control.[22]
-
-
Assay Setup in a 96-well Plate:
-
Add the assay buffer to all wells.
-
Add the inhibitor solutions (or vehicle for control) to the respective wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.[22]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
Caption: Workflow for the p-NPA hydrolysis assay.
Conclusion and Future Directions
The exploration of alternative scaffolds for carbonic anhydrase inhibitors has opened up exciting new avenues for the development of more selective and potent therapeutic agents. Coumarins and phenols have emerged as particularly promising classes of non-sulfonamide inhibitors, demonstrating unique mechanisms of action and significant selectivity for tumor-associated CA isoforms. The continued investigation of these and other novel scaffolds, such as carboxylic acids, dithiocarbamates, and polyamines, holds the key to overcoming the limitations of classical sulfonamide-based therapies.[1][23] By leveraging the structure-activity relationship insights and robust experimental protocols outlined in this guide, researchers can accelerate the design and discovery of the next generation of carbonic anhydrase inhibitors with improved clinical outcomes.
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Coumarins as Carbonic Anhydrase Inhibitors. (URL: [Link])
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Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. (URL: [Link])
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Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. (URL: [Link])
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Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. (URL: [Link])
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Coumarin carbonic anhydrase inhibitors from natural sources. (URL: [Link])
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Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. (URL: [Link])
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Coumarins effectively inhibit bacterial α-carbonic anhydrases. (URL: [Link])
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Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. (URL: [Link])
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Phenolic Compounds as Antioxidants: Carbonic Anhydrase Isoenzymes Inhibitors. (URL: [Link])
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Structural Advances in Non‐Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. (URL: [Link])
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Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (URL: [Link])
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Inhibition studies of bacterial α-carbonic anhydrases with phenols. (URL: [Link])
-
Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. (URL: [Link])
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Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? (URL: [Link])
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Non-Classical Inhibition of Carbonic Anhydrase. (URL: [Link])
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (URL: [Link])
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Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. (URL: [Link])
-
Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. (URL: [Link])
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Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. (URL: [Link])
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Carbonic Anhydrase Activity Assay. (URL: [Link])
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Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. (URL: [Link])
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (URL: [Link])
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An overview of carbohydrate-based carbonic anhydrase inhibitors. (URL: [Link])
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Carbonic Anhydrase Activity Assay. (URL: [Link])
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Non-Classical Inhibition of Carbonic Anhydrase. (URL: [Link])
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Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry.
Introduction: Beyond the Product—A Commitment to Safety
In modern research and development, our responsibilities extend beyond the synthesis of novel compounds to encompass their entire lifecycle, including safe handling and environmentally conscious disposal. 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride (CAS No. 195987-27-0) is a valuable reagent in medicinal chemistry and organic synthesis.[1] However, its utility is matched by its inherent reactivity. As a sulfonyl chloride, this compound is classified as a corrosive material that reacts vigorously and exothermically with nucleophiles, most notably water.[2][3][4]
Improper disposal is not merely a regulatory violation; it poses a significant risk of violent reactions, the release of corrosive gases, and potential harm to personnel and infrastructure. This guide provides a procedural, step-by-step framework for the neutralization and disposal of this reactive compound, grounded in established chemical safety principles. Our objective is to empower you with the knowledge to manage this reagent safely, reinforcing a culture of safety that is paramount to scientific excellence.
The Chemistry of Reactivity: Understanding the Hazard
The primary hazard associated with this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) functional group. This group readily undergoes nucleophilic substitution. When it comes into contact with water, even atmospheric moisture, it hydrolyzes rapidly in a highly exothermic reaction.[5]
Reaction: R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrogen Chloride)
This hydrolysis generates two corrosive byproducts: the corresponding sulfonic acid and hydrogen chloride gas.[2] The rapid evolution of heat and HCl gas in an uncontrolled setting (e.g., disposal in a general waste container) can lead to pressure buildup, container rupture, and the creation of a corrosive and toxic atmosphere.[2][6] Therefore, the cornerstone of safe disposal is a controlled neutralization (or "quenching") process designed to safely convert the reactive sulfonyl chloride into stable, non-reactive byproducts before it enters the waste stream.[7][8]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the sulfonyl chloride for any purpose, including disposal, the following engineering controls and PPE are mandatory. This is a non-negotiable aspect of laboratory safety.[9]
| Control/PPE | Specifications & Rationale |
| Engineering Control | Certified Chemical Fume Hood: All handling and disposal operations must be conducted within a fume hood to contain and exhaust corrosive vapors (HCl) generated during neutralization.[10] |
| Eye & Face Protection | Safety Goggles & Full-Face Shield: Protects against splashes of both the corrosive reagent and the quenching solution. A face shield is critical when handling larger quantities or during the addition phase where the risk of splashing is highest.[11] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloved): Nitrile or neoprene gloves are recommended. Double-gloving provides an extra layer of protection against tears and permeation. Inspect gloves for any defects before use.[12] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron: A lab coat protects personal clothing. A chemical-resistant apron provides an additional barrier against significant splashes of corrosive materials.[11][12] |
| Footwear | Closed-Toe, Chemical-Resistant Shoes: Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory. |
Step-by-Step Disposal Protocol: Controlled Neutralization
This section details the preferred method for neutralizing residual or waste this compound. This procedure must be performed by trained personnel within a chemical fume hood.
Protocol: Neutralization with Saturated Sodium Bicarbonate Solution
This is the recommended method due to its controlled reaction rate. The evolution of carbon dioxide gas provides a clear visual indicator of the reaction's progress, and the mild basicity of sodium bicarbonate minimizes risks associated with using strong bases.[7]
Materials:
-
Waste this compound (neat or as a solution in an inert organic solvent).
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
A suitably sized beaker or flask (at least 5-10 times the volume of the sulfonyl chloride waste).
-
A larger secondary container to serve as an ice bath.
-
Crushed ice.
-
Stir plate and magnetic stir bar.
-
pH paper or pH meter.
-
Appropriately labeled hazardous waste container for the final neutralized aqueous solution.
Procedure:
-
Preparation: Place the reaction beaker/flask containing a magnetic stir bar into the secondary container and create an ice-water bath around it. Pour a sufficient volume of the saturated sodium bicarbonate solution into the reaction flask. Begin vigorous stirring. The pre-cooling of the basic solution is crucial to absorb the heat generated during the exothermic reaction.[7]
-
Slow Addition: Using a pipette or dropping funnel, add the waste this compound to the stirring, cooled bicarbonate solution very slowly and dropwise . The rate of addition should be controlled to manage the effervescence (CO₂ evolution) and prevent excessive foaming. NEVER add the quenching solution to the sulfonyl chloride , as this can cause an uncontrolled, violent reaction.
-
Monitoring the Reaction: Continue stirring the mixture after the addition is complete. You will observe gas evolution, which will gradually subside. Allow the mixture to stir in the ice bath for at least 30-60 minutes after the addition is complete to ensure the reaction goes to completion.[7]
-
Verification of Neutralization: Once gas evolution has completely ceased, remove the ice bath and allow the solution to warm to room temperature. Carefully check the pH of the aqueous layer using pH paper. The pH should be neutral or slightly basic (pH ≥ 7). If the solution is still acidic, add more sodium bicarbonate solution until a stable neutral/basic pH is achieved.
-
Waste Collection: Once neutralization is confirmed, the entire mixture should be transferred to a properly labeled hazardous waste container designated for aqueous chemical waste, in accordance with your institution's guidelines. Do not dispose of it down the drain unless explicitly permitted by your local environmental health and safety (EHS) office.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the safe management and disposal of this compound waste.
Caption: A logical workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Alert & Evacuate: Alert all personnel in the immediate area and evacuate if the spill is large, in a poorly ventilated space, or if you feel unsafe.[13]
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Report: Contact your institution's EHS or emergency line immediately. Provide details of the chemical spilled and the location.
-
Do NOT Use Water: Do not attempt to clean the spill with water or wet cloths, as this will initiate a hazardous reaction.[2][5]
-
Absorb: For small, manageable spills, trained personnel wearing full PPE can cover the spill with a non-combustible absorbent material such as dry sand, vermiculite, or a specialized chemical absorbent.[2] Do not use paper towels or other combustible materials.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated, labeled container for solid hazardous waste.[14] All materials used for cleanup must be disposed of as hazardous waste.
By adhering to these detailed procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research is conducted responsibly from discovery to disposal.
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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Storemasta. (2023, October 4). Handling Corrosive Substances in the Workplace. Storemasta. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]
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Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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ResearchGate. (2020). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]
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A Senior Application Scientist's Guide to Handling 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride
This document provides essential safety protocols and logistical plans for the handling of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride (CAS No. 195987-27-0). As a sulfonyl chloride derivative, this compound presents significant hazards that demand rigorous adherence to safety procedures. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this reagent safely, ensuring both personal safety and experimental integrity.
Alert: Immediate Hazard Summary
This compound is a corrosive and water-reactive compound. The primary hazards stem from the sulfonyl chloride functional group, which reacts violently and exothermically with water (including ambient humidity, alcohols, and basic solutions) to produce corrosive hydrogen chloride (HCl) and sulfuric acid. Contact with skin and eyes will cause severe burns, and inhalation of its vapors or the HCl gas produced upon hydrolysis is toxic and can cause respiratory damage.[1][2][3]
Section 1: Hazard Analysis & Risk Mitigation
The core directive for handling this compound is the absolute exclusion of water. The N-sulfonyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack by water. This hydrolysis reaction is rapid, exothermic, and generates corrosive byproducts, posing a significant risk of splash, gas release, and pressure buildup in closed containers.[4] Therefore, all protocols must be designed around this fundamental reactivity.
Key Chemical Incompatibilities:
-
Water: Reacts violently.
-
Alcohols: Reacts to form sulfonates, releasing HCl.
-
Strong Bases (e.g., sodium hydroxide): Vigorous, exothermic neutralization.[4]
-
Strong Oxidizing Agents: Incompatible.[4]
-
Amines: Reacts readily, which is often the intended synthetic pathway, but the reaction can be exothermic.[5]
Section 2: Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE for any operation involving this reagent.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face | Chemical splash goggles AND a full-face shield.[6][7][8] | Goggles provide a seal against splashes and vapors. The face shield is mandatory to protect the entire face from the violent splashes that can occur if the compound contacts water or other incompatible materials.[7] |
| Hand | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving (e.g., nitrile inner glove) is strongly recommended. | The sulfonyl chloride is corrosive and can cause severe skin burns.[9] Gloves must be selected based on chemical resistance, not just for general use.[8] Always inspect gloves for tears before use.[10] |
| Body | A chemical-resistant apron worn over a flame-resistant lab coat.[6][11][12] | Protects against splashes and spills on the torso. The lab coat should be fully buttoned.[10] |
| Respiratory | Not typically required if all work is performed within a certified chemical fume hood.[5][13] | The fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[10][14] If there is any risk of exposure outside of a hood, a respirator with an appropriate acid gas cartridge is necessary.[6] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited.[15] |
Section 3: Operational Plan: Safe Handling Protocol
All handling of this compound must occur within a certified chemical fume hood with the sash positioned as low as possible.[10][13]
Step-by-Step Handling Procedure:
-
Preparation: Ensure the fume hood is clean, dry, and uncluttered. Assemble all necessary glassware and ensure it is oven-dried and free from moisture. Have spill cleanup materials (dry sand, soda ash) and quenching solutions readily available.
-
Donning PPE: Put on all required PPE as detailed in Section 2 before entering the handling area.
-
Inert Atmosphere: If weighing or transferring the solid, do so under an inert atmosphere (e.g., in a glove box or with a nitrogen blanket) to minimize contact with ambient humidity.[16][17]
-
Reagent Transfer: Use clean, dry spatulas and glassware. When adding to a reaction, do so slowly and in a controlled manner, especially if the reaction is exothermic.[5] Always add the sulfonyl chloride to the solvent or other reagents; never the other way around.
-
Reaction Monitoring: Monitor the reaction for signs of exotherm or gas evolution. Ensure adequate cooling and stirring.
-
Post-Handling: Tightly seal the reagent container immediately after use. Decontaminate any tools or surfaces that may have come into contact with the chemical (see Section 5).
-
Doffing PPE: Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water after exiting the lab.[10][14]
Caption: Safe handling workflow for this compound.
Section 4: Contingency Plan: Spill Management
A spill of sulfonyl chloride is a serious incident. The immediate priority is to isolate the spill and prevent contact with water.
Step-by-Step Spill Response:
-
Alert & Evacuate: Alert all personnel in the immediate area. Evacuate non-essential personnel.[13]
-
Assess: From a safe distance, assess the size of the spill. If it is large or you feel unqualified to handle it, evacuate the lab and call emergency services.[18][19]
-
Ventilate: Ensure the fume hood is drawing air to ventilate vapors.[20]
-
Contain & Absorb (NO WATER):
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, dry, sealable container for hazardous waste.[13][21]
-
Decontaminate: Once the bulk material is removed, decontaminate the area. This can be done cautiously with a basic solution (like sodium bicarbonate solution), followed by a thorough wipe-down. Be prepared for some residual reaction and off-gassing.
-
Dispose: The collected waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[16]
Caption: Spill response protocol for this compound.
Section 5: Logistical Plan: Waste Disposal and Decontamination
A. Neutralization of Excess Reagent (Quenching)
Never dispose of active sulfonyl chloride directly. It must first be neutralized ("quenched"). This is a hazardous procedure that must be performed with care in a fume hood.
-
Prepare Quenching Solution: In a separate flask, prepare a cold (ice bath), stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate in water.[13] Ensure the flask is large enough to handle potential foaming.
-
Slow Addition: Slowly and carefully add the sulfonyl chloride-containing solution to the stirred basic solution.[1] Never add the base/water to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[1]
-
Monitor: Control the rate of addition to manage the exothermic reaction and gas evolution. Monitor the pH to ensure the solution remains basic.[1]
-
Final Disposal: Once the reaction is complete and the sulfonyl chloride is fully hydrolyzed, the neutralized aqueous solution can be disposed of in accordance with local and institutional regulations.[1][5]
B. Disposal of Contaminated Materials
All contaminated materials, including absorbent from spills, used gloves, and empty reagent containers, must be treated as hazardous waste.[1]
-
Place solid waste in a sealed, labeled container. Do not mix with other waste streams.[1]
-
Uncleaned containers should be treated as the product itself.[21] They can be triple-rinsed with a suitable organic solvent (e.g., acetone), and the rinsate should be collected and disposed of as hazardous waste.
C. Decontamination of Glassware and Equipment
Experience shows that residues of sulfur-containing compounds can be difficult to remove and may affect subsequent reactions.[22]
-
Initial Rinse: After quenching any residual reagent, rinse glassware with an appropriate organic solvent (e.g., acetone) to remove organic residues. Collect this rinse as hazardous waste.
-
Decontamination Wash: Wash the glassware with a decontamination solution. A chlorine-based solution (e.g., a dilute bleach solution) can be effective for breaking down sulfonyl residues.[22][23] Allow items to soak for at least 15 minutes.[22]
-
Final Cleaning: After the decontamination wash, proceed with standard laboratory glassware cleaning procedures (detergent wash, water rinse, oven drying).[23]
By adhering to these rigorous protocols, researchers can safely harness the synthetic utility of this compound while mitigating the significant risks it presents.
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024).
- Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024).
- Safety Precautions for Corrosive Substances. (2022).
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
- 10 Tips Working Safely with corrosives - Chemsafe. (2025).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025).
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2012).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
- SAFETY DATA SHEET - Sigma-Aldrich (Thionyl chloride). (2025).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Spill procedure: Clean-up guidance - Queen Mary University of London.
- Sulfuryl chloride - Sciencemadness Wiki. (2023).
- SAFETY DATA SHEET - Fisher Scientific (Furan-2-sulfonyl chloride). (2023).
- Safe Laboratory Practices in Chemistry - Harvey Mudd College. (2015).
- SAFETY DATA SHEET - Fisher Scientific (Quinoline-8-sulphonyl chloride). (2014).
- Spill Kits and Spill Clean Up Procedures - Georgia Tech Environmental Health & Safety.
- Chemical Spill Procedures - Step By Step Guide - Chem Klean.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University.
- Decontaminating Boom Sprays - Sulfonylureas - RMS Agricultural Consultants. (2013).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- Decontamination, cleaning, high-level disinfection and sterilization of instruments - Cancer Screening at IARC.
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- 23. Colposcopy and treatment of cervical intraepithelial neoplasia: a beginners manual [screening.iarc.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
